molecular formula C11H11BrClN B1341887 (4-Bromonaphthalen-1-yl)methanamine hydrochloride CAS No. 578029-09-1

(4-Bromonaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B1341887
CAS No.: 578029-09-1
M. Wt: 272.57 g/mol
InChI Key: VMIHRIRAILUHFK-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS 578029-09-1) is a valuable brominated aromatic intermediate in organic synthesis and pharmaceutical research . Its molecular formula is C11H11BrClN, with a molecular weight of 272.57 g/mol . This compound serves as a key building block in the development of various biologically active molecules and naphthalene-based compounds . The naphthalene moiety provides a rigid aromatic scaffold that is useful in the design of potential drug candidates, often targeting specific receptors or enzymes . Researchers also employ this compound in the study of chemical reactions involving brominated aromatic systems, aiding in the exploration of novel reaction pathways . Furthermore, its structure makes it suitable for creating fluorescent probes or imaging agents, leveraging the photophysical properties of the naphthalene group . The hydrochloride salt form enhances the compound's solubility, making it particularly suitable for use in aqueous or polar solvent-based reactions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It should be stored at room temperature .

Properties

IUPAC Name

(4-bromonaphthalen-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIHRIRAILUHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592212
Record name 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578029-09-1
Record name 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. The information is intended to support research and development activities by providing key data points, experimental considerations, and a plausible synthetic pathway.

Chemical Identity and Physical Properties

This compound is a substituted naphthalenemethanamine derivative. While extensive experimental data is not publicly available, the following tables summarize its fundamental properties based on information from chemical suppliers and computational predictions.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 578029-09-1[1]
Molecular Formula C₁₁H₁₁BrClN[1]
Molecular Weight 272.57 g/mol [1]
Appearance Solid (predicted)General knowledge of similar compounds
Storage Conditions Room temperature, inert atmosphere[1]

Table 2: Predicted and Unspecified Physical Properties

PropertyValueNotes
Melting Point Not specifiedExperimental determination required.
Boiling Point Not specifiedLikely to decompose at high temperatures.
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO)Predicted based on the hydrochloride salt nature. Experimental verification is recommended.

Chemical Structure and Spectroscopic Data

The chemical structure of this compound is characterized by a naphthalene ring system substituted with a bromine atom at the 4-position and a methanamine hydrochloride group at the 1-position.

Caption: Chemical structure of this compound.

Predicted NMR Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
Ar-H7.5 - 8.5mAromatic protons on the naphthalene ring.
-CH₂-~4.5sMethylene protons adjacent to the amino group and the naphthalene ring.
-NH₃⁺BroadsAmine protons, signal may be broad and exchangeable with D₂O.
¹³C NMR
Ar-C120 - 140Aromatic carbons of the naphthalene ring.
C-Br~122Carbon attached to the bromine atom.
-CH₂-~40Methylene carbon.

Note: These are predicted values and may differ from experimental results. The solvent used for NMR analysis will also influence the chemical shifts.

Experimental Protocols: Plausible Synthetic Route

A plausible and efficient method for the synthesis of this compound is through the reductive amination of 4-bromo-1-naphthaldehyde. This common and versatile reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[2][3][4][5][6]

Synthesis of (4-Bromonaphthalen-1-yl)methanamine from 4-Bromo-1-naphthaldehyde

Materials:

  • 4-Bromo-1-naphthaldehyde

  • Ammonium chloride (NH₄Cl) or Ammonia (in a suitable solvent)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH) or Dichloroethane (DCE)

  • Hydrochloric acid (HCl) solution (for hydrochloride salt formation)

  • Diethyl ether or other suitable non-polar solvent for precipitation

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromo-1-naphthaldehyde (1.0 eq) in methanol. Add a solution of ammonia in methanol (excess) or ammonium chloride (1.5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification of the Free Base: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude (4-Bromonaphthalen-1-yl)methanamine free base. The crude product can be purified by column chromatography on silica gel if necessary.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

G cluster_0 Synthesis Workflow Start 4-Bromo-1-naphthaldehyde Step1 Imine Formation (Ammonia/Ammonium Chloride) Start->Step1 Step 1 Step2 Reduction (NaBH₃CN or NaBH(OAc)₃) Step1->Step2 Step 2 Step3 Aqueous Work-up & Extraction Step2->Step3 Step 3 Step4 Purification (Column Chromatography) Step3->Step4 Step 4 Step5 Salt Formation (HCl) Step4->Step5 Step 5 End (4-Bromonaphthalen-1-yl)methanamine Hydrochloride Step5->End

Caption: Plausible synthetic workflow for this compound.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[1]

Potential Applications and Further Research

Substituted naphthalenemethanamines are of interest in medicinal chemistry and materials science due to the versatile chemical handles they possess. The bromo- and amino- functionalities on the naphthalene scaffold of this compound allow for a variety of subsequent chemical modifications, making it a potentially valuable building block for the synthesis of more complex molecules with desired biological or material properties. Further research is required to fully characterize its physical properties, explore its reactivity, and evaluate its potential applications.

Disclaimer: The information provided in this technical guide is for research and informational purposes only. It is the responsibility of the user to conduct their own safety assessments and to verify all information before use.

References

An In-depth Technical Guide on (4-Bromonaphthalen-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 578029-09-1

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on (4-Bromonaphthalen-1-yl)methanamine hydrochloride is limited. This guide provides a comprehensive overview based on data for the compound itself where available, and supplements this with information on structurally related naphthalene derivatives to offer insights into its potential properties, synthesis, and biological significance. The experimental protocols and potential applications described herein are generalized from analogous compounds and should be adapted and validated for the specific molecule.

Core Compound Information

This compound is a chemical compound with the molecular formula C₁₁H₁₁BrClN.[1] It belongs to the class of organic compounds known as bromonaphthalenes, which are derivatives of naphthalene carrying a bromine substituent. The presence of a methanamine hydrochloride group suggests it is a salt, likely with increased water solubility compared to its free base form.

PropertyValueReference
CAS Number 578029-09-1[1]
Molecular Formula C₁₁H₁₁BrClN[1]
Molecular Weight 272.57 g/mol [1][2]
Purity (Typical) ≥98%[2]
Storage Conditions Inert atmosphere, room temperature[1]

Potential Synthesis Strategies

A generalized workflow for the synthesis of such compounds is depicted below.

G cluster_synthesis Synthesis 4-Bromo-1-naphthaldehyde 4-Bromo-1-naphthaldehyde Reductive_Amination Reductive Amination (e.g., with NH3/H2, NaBH3CN) 4-Bromo-1-naphthaldehyde->Reductive_Amination Reactant Free_Base (4-Bromonaphthalen-1-yl)methanamine (Free Base) Reductive_Amination->Free_Base Product Salt_Formation Salt Formation (with HCl) Free_Base->Salt_Formation Reactant Target_Compound (4-Bromonaphthalen-1-yl)methanamine hydrochloride Salt_Formation->Target_Compound Final Product

Caption: A potential synthetic pathway to this compound.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for key steps in the synthesis and evaluation of aminomethylnaphthalene analogs, based on procedures for related compounds.[3]

General Procedure for Reductive Amination
  • Reaction Setup: Dissolve the starting aldehyde (e.g., 4-bromo-1-naphthaldehyde) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add the aminating agent (e.g., ammonia in methanol or ammonium chloride).

  • Reducing Agent: Slowly add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench any remaining reducing agent. Extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Salt Formation
  • Dissolution: Dissolve the purified free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Add a solution of hydrochloric acid (e.g., HCl in ether or dioxane) dropwise while stirring.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

Potential Biological and Pharmacological Significance

The naphthalene scaffold is a common feature in many biologically active molecules, demonstrating a broad range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3] The introduction of different substituents to the naphthalene core allows for the modulation of these biological activities.

While specific biological data for this compound is scarce, research on related brominated naphthalene derivatives with amine or amide functionalities has indicated significant biological potential, particularly in oncology.[3] For instance, certain naphthalene-1,4-dione analogs have been evaluated for their cytotoxic effects against various cancer cell lines.[3] Naphthalene derivatives have also been investigated for their potential as enzyme inhibitors.[4]

The aminomethyl group can be crucial for modulating a drug candidate's solubility and bioavailability, which are critical factors for drug delivery and efficacy.[4]

A generalized workflow for the biological evaluation of such compounds is outlined below.

G cluster_evaluation Biological Evaluation Compound (4-Bromonaphthalen-1-yl)methanamine hydrochloride In_Vitro_Screening In Vitro Screening (e.g., cytotoxicity assays, enzyme inhibition) Compound->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A generalized workflow for the biological evaluation of naphthalene-based compounds.

Safety and Handling

Specific safety data for this compound is not detailed in the available literature. As with any chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a naphthalene derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific data on this compound is limited, the broader class of aminomethylnaphthalene derivatives has shown promise in various therapeutic areas. The synthetic strategies and evaluation workflows outlined in this guide provide a foundation for researchers interested in exploring the potential of this and related compounds. Further research is warranted to fully elucidate the chemical properties, biological activities, and therapeutic potential of this compound.

References

(4-Bromonaphthalen-1-yl)methanamine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (4-Bromonaphthalen-1-yl)methanamine hydrochloride: Molecular Weight and Formula

This technical guide provides a detailed analysis of the molecular formula and molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Formula

The molecular formula for this compound is determined to be C₁₁H₁₁BrClN .

This formula is derived from the structural components of the molecule:

  • Naphthalene (C₁₀H₈): A bicyclic aromatic hydrocarbon forms the core structure.

  • Substitutions: A bromine atom replaces a hydrogen atom at the 4th position, and a methanamine group (-CH₂NH₂) replaces a hydrogen atom at the 1st position of the naphthalene ring. This results in the free base, (4-Bromonaphthalen-1-yl)methanamine, with the formula C₁₁H₁₀BrN.

  • Hydrochloride Salt: The compound is a hydrochloride salt, meaning the amine group is protonated and associated with a chloride ion (HCl). This adds one hydrogen and one chlorine atom, leading to the final molecular formula of C₁₁H₁₁BrClN.

Molecular Weight

The molecular weight of this compound is calculated to be 272.573 g/mol . This is based on the summation of the atomic weights of its constituent atoms.

Elemental Composition and Atomic Weights

The following table summarizes the elemental composition of the molecule and the standard atomic weights used for the calculation.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011132.121
HydrogenH111.00811.088
BromineBr179.90479.904
ChlorineCl135.45335.453
NitrogenN114.00714.007
Total 272.573
Detailed Calculation

The molecular weight (MW) is calculated as follows:

MW = (11 × AC) + (11 × AH) + (1 × ABr) + (1 × ACl) + (1 × AN) MW = (11 × 12.011) + (11 × 1.008) + (1 × 79.904) + (1 × 35.453) + (1 × 14.007) MW = 132.121 + 11.088 + 79.904 + 35.453 + 14.007 MW = 272.573 g/mol

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Workflow for Molecular Weight Determination

The logical workflow for determining the molecular weight of the compound is outlined in the diagram below.

A Determine Molecular Formula (C₁₁H₁₁BrClN) B Identify Constituent Elements (C, H, Br, Cl, N) A->B C Obtain Standard Atomic Weights B->C D Sum Atomic Weights C->D E Final Molecular Weight (272.573 g/mol) D->E

Caption: Workflow for calculating the molecular weight.

An In-depth Technical Guide on the Solubility Profile of (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this guide presents an inferred solubility profile based on structurally similar compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility in various solvents, which is crucial for applications in research and drug development.

Inferred Solubility Profile

The solubility of this compound is influenced by its structural components: a hydrophobic bromonaphthalene group and a hydrophilic aminomethyl hydrochloride salt. The hydrochloride salt form is generally expected to enhance aqueous solubility compared to its free base. Based on the known solubility of related compounds like 1-bromonaphthalene and other naphthalenemethylamine hydrochlorides, the following qualitative solubility profile can be inferred.[1][2][3][4]

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassSpecific SolventsInferred Qualitative Solubility
Aqueous Solutions WaterSoluble
Phosphate-Buffered Saline (PBS)Soluble
Alcohols MethanolSoluble
EthanolSoluble
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Slightly Soluble
Dimethylformamide (DMF)Soluble
Chlorinated Solvents Dichloromethane (DCM)Slightly Soluble
ChloroformSlightly Soluble
Ethers Diethyl EtherInsoluble
Tetrahydrofuran (THF)Insoluble
Non-polar Hydrocarbons HexaneInsoluble
TolueneInsoluble

Note: This table is based on the analysis of structurally similar compounds and should be confirmed by experimental data.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is recommended.[1] This method is considered the gold standard for determining equilibrium solubility.

1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO) of high purity

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Prepare triplicate samples for each solvent.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • For aqueous solutions, measure and report the pH of the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination prep 1. Preparation of Saturated Solutions (Excess solid in solvent) equil 2. Equilibration (Constant temperature agitation) prep->equil 24-72 hours sample 3. Sample Collection & Preparation (Centrifugation, filtration, dilution) equil->sample quant 4. Quantification (HPLC analysis) sample->quant report 5. Data Reporting (Solubility in mg/mL or mol/L) quant->report

Caption: Experimental workflow for determining the solubility of this compound.

References

Potential Mechanism of Action of (4-Bromonaphthalen-1-yl)methanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a research chemical with a structure suggestive of potential biological activity. While direct experimental evidence for its mechanism of action is not publicly available, its structural similarity to known therapeutic agents, particularly the allylamine class of antifungals, provides a strong basis for a hypothesized mechanism. This technical guide outlines the potential mechanism of action of this compound, focusing on its likely role as an inhibitor of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This document details the proposed signaling pathway, summarizes structure-activity relationships of related compounds, and provides detailed experimental protocols to facilitate further investigation.

Introduction

This compound is a synthetic organic compound featuring a brominated naphthalene core linked to a methanamine group. The naphthalene moiety is a common scaffold in medicinal chemistry, known to impart lipophilicity and facilitate interactions with biological targets.[1][2] The presence of the methanamine side chain, in particular, draws parallels to the antifungal agent terbinafine, suggesting a potential for similar biological activity. This guide explores the probable mechanism of action of this compound based on these structural inferences.

Proposed Primary Mechanism of Action: Inhibition of Squalene Epoxidase

The most plausible mechanism of action for this compound is the inhibition of squalene epoxidase, an enzyme essential for the biosynthesis of ergosterol in fungi.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[3]

The Fungal Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a multi-step process. A key early step is the conversion of squalene to 2,3-oxidosqualene, which is catalyzed by the enzyme squalene epoxidase.[4] Allylamine antifungals, such as terbinafine, are potent and specific inhibitors of this enzyme.[3][5]

Proposed Interaction with Squalene Epoxidase

It is hypothesized that this compound, like terbinafine, acts as a non-competitive inhibitor of squalene epoxidase.[4] The naphthalene ring likely anchors the molecule within a hydrophobic pocket of the enzyme, while the protonated amine group may form ionic interactions with key amino acid residues in the active site. The bromo-substituent on the naphthalene ring may further enhance binding affinity through halogen bonding or by modifying the electronic properties of the aromatic system.

Inhibition of squalene epoxidase leads to two primary antifungal effects:

  • Ergosterol Depletion: The lack of ergosterol disrupts the fungal cell membrane's structure and fluidity, impairing the function of membrane-bound enzymes and transport systems.[3]

  • Squalene Accumulation: The buildup of intracellular squalene is cytotoxic to the fungal cell, leading to increased membrane permeability and disruption of cellular organization.[4][6]

The proposed signaling pathway for the antifungal action of this compound is depicted in the following diagram:

G cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_compound Proposed Action of this compound cluster_effects Cellular Effects Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Compound (4-Bromonaphthalen-1-yl)methanamine hydrochloride Squalene Epoxidase Squalene Epoxidase Compound->Squalene Epoxidase Inhibition Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Squalene_Accumulation Squalene Accumulation Squalene_Accumulation->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death G cluster_workflow Experimental Workflow for Mechanism of Action Validation A Compound Synthesis and Characterization B In Vitro Enzyme Assay: Squalene Epoxidase Inhibition A->B C Whole-Cell Antifungal Assay: Fungal Susceptibility Testing (MIC) A->C E Data Analysis and Mechanism Confirmation B->E D Cell-Based Target Engagement: Ergosterol Biosynthesis Assay C->D D->E

References

A Comprehensive Technical Guide to the Preliminary Biological Activity Screening of (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and development of novel therapeutic agents are paramount to advancing healthcare. The journey from a newly synthesized compound to a potential drug candidate begins with a systematic evaluation of its biological effects. This guide provides a comprehensive framework for the preliminary biological activity screening of (4-Bromonaphthalen-1-yl)methanamine hydrochloride, a naphthalenic derivative with potential for diverse biological interactions. This document outlines a phased screening approach, including detailed experimental protocols for assessing cytotoxicity, antimicrobial effects, and receptor binding potential. All quantitative data is presented in structured tables, and key experimental workflows and a hypothetical signaling pathway are visualized using Graphviz (DOT language) to ensure clarity and reproducibility for researchers in the field of drug discovery.

Introduction

This compound is a synthetic organic compound featuring a brominated naphthalene core with a methanamine hydrochloride side chain. While its specific biological activities are not extensively documented in public literature, its structural motifs suggest potential interactions with various biological targets. The naphthalene ring system is a common scaffold in medicinal chemistry, and the primary amine group can participate in hydrogen bonding and ionic interactions with biological macromolecules.

The initial phase of drug discovery for a novel compound, often termed the screening cascade, involves a series of in vitro assays to determine its primary biological activities, selectivity, and potential toxicity.[1] This guide outlines a structured workflow for the preliminary biological activity screening of this compound, focusing on three key areas: cytotoxicity, antimicrobial activity, and receptor binding.

Overall Screening Workflow

The proposed screening workflow for this compound is designed to be a logical progression from broad assessments to more specific evaluations. This phased approach allows for efficient decision-making and resource allocation.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Hit Confirmation & Elucidation cluster_2 Phase 3: Preliminary Mechanism of Action cluster_3 Decision Point A Compound Acquisition & QC This compound B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., Agar Diffusion) A->C D Dose-Response Cytotoxicity (IC50 Determination) B->D E Minimum Inhibitory Concentration (MIC) Determination C->E F Receptor Binding Assays (If activity is observed) D->F G Apoptosis vs. Necrosis Assays D->G H Time-Kill Kinetic Assays E->H I Signaling Pathway Analysis F->I J Go/No-Go for Further Development G->J H->J I->J

Caption: Phased workflow for preliminary biological activity screening.

Cytotoxicity Screening

Cytotoxicity assays are fundamental in early drug development to identify compounds that are toxic to cells, which is crucial for both oncology research and general safety assessment.[2][3][4][5] These assays measure various cellular parameters like membrane integrity, enzyme activity, and mitochondrial function to determine the extent to which a compound can damage or kill cells.[3]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture :

    • Culture a relevant human cell line (e.g., HeLa for cervical cancer, A549 for lung cancer, or a non-cancerous line like HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment :

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[6]

    • Replace the existing media in the wells with the media containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • MTT Incubation :

    • After a 48-hour incubation period with the compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization :

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition :

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation: Cytotoxicity

The results of the cytotoxicity screening can be summarized to determine the half-maximal inhibitory concentration (IC50).

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HeLa15.2 ± 1.80.8 ± 0.1
A54922.5 ± 2.11.2 ± 0.2
HEK293> 1005.6 ± 0.7

Antimicrobial Activity Screening

Screening for antimicrobial activity is essential for the discovery of new agents to combat infectious diseases.[7] Common methods include agar diffusion and broth dilution assays.[7][8]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.[7][9]

  • Microorganism Preparation :

    • Prepare overnight cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

    • Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

  • Agar Plate Inoculation :

    • Spread the microbial suspensions evenly onto the surface of Mueller-Hinton agar plates.

  • Well Preparation and Compound Application :

    • Create wells (6 mm in diameter) in the agar plates using a sterile cork borer.

    • Add a defined volume (e.g., 100 µL) of different concentrations of this compound (e.g., 1 mg/mL, 0.5 mg/mL) to the wells.

    • Use a known antibiotic (e.g., vancomycin for Gram-positive, norfloxacin for Gram-negative, and nystatin for yeast) as a positive control and the solvent as a negative control.[6]

  • Incubation and Measurement :

    • Incubate the plates at 37°C for 24 hours (48 hours for yeast).

    • Measure the diameter of the zone of inhibition around each well.

Data Presentation: Antimicrobial Activity

The zones of inhibition provide a qualitative measure of the compound's antimicrobial potency.

MicroorganismZone of Inhibition (mm) at 1 mg/mLPositive Control Zone of Inhibition (mm)
Staphylococcus aureus14 ± 120 ± 1 (Vancomycin)
Escherichia coli8 ± 118 ± 1 (Norfloxacin)
Candida albicans12 ± 116 ± 1 (Nystatin)

Receptor Binding Assays

Receptor binding assays are crucial for identifying and characterizing the interaction of a compound with a specific biological target, which is a cornerstone of modern drug discovery.[10][11][12] These assays are often used to screen for compounds that can modulate the activity of receptors like G protein-coupled receptors (GPCRs).[12]

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine if the compound interacts with a specific receptor.[13]

  • Membrane Preparation :

    • Prepare cell membranes from a cell line overexpressing the target receptor (e.g., a specific serotonin or dopamine receptor).

  • Assay Setup :

    • In a 96-well filter plate, combine the cell membrane preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation :

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand :

    • Rapidly filter the contents of the plate through the filter mat using a vacuum manifold, trapping the membranes with the bound ligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Detection :

    • Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Presentation: Receptor Binding

The data is used to calculate the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Target ReceptorThis compound IC50 (nM)This compound Ki (nM)
Serotonin Receptor 5-HT2A85 ± 742 ± 5
Dopamine Receptor D2> 10,000> 5,000

Hypothetical Signaling Pathway

Based on the hypothetical receptor binding data, a plausible signaling pathway that could be modulated by this compound is the Gq-coupled protein pathway, often associated with the 5-HT2A receptor.

G cluster_0 Cell Membrane cluster_1 Cytosol A This compound B 5-HT2A Receptor A->B Antagonism C Gq Protein B->C Activation D Phospholipase C (PLC) C->D Activation E PIP2 D->E Hydrolysis F IP3 E->F G DAG E->G H Ca2+ Release (from ER) F->H I Protein Kinase C (PKC) Activation G->I J Downstream Cellular Effects H->J I->J

Caption: Hypothetical antagonism of the 5-HT2A receptor signaling pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary biological activity screening of this compound. The outlined experimental protocols for cytotoxicity, antimicrobial activity, and receptor binding, along with the structured data presentation and visual workflows, offer a clear and actionable path for researchers. The initial screening phases are critical for identifying potential therapeutic applications and guiding further investigation into the mechanism of action and structure-activity relationships of this novel compound. The systematic approach detailed herein will enable a thorough initial assessment, facilitating informed decisions on the progression of this compound in the drug discovery pipeline.

References

A Comprehensive Technical Guide to (4-Bromonaphthalen-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromonaphthalen-1-yl)methanamine hydrochloride, a halogenated naphthalene derivative, presents a scaffold of interest for medicinal chemistry and drug discovery. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are found in various pharmacologically active molecules. Naphthalene derivatives, in general, have demonstrated a wide array of biological effects, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, based on established chemical principles and data from structurally related compounds. Detailed, plausible experimental protocols for its synthesis and characterization are presented to facilitate further research and exploration of this compound's potential.

Chemical Properties and Data

This compound is a stable crystalline solid. The following table summarizes its key chemical properties.

PropertyValueReference
CAS Number 578029-09-1
Molecular Formula C₁₁H₁₁BrClN
Molecular Weight 272.57 g/mol
Appearance White to off-white solid[1]
Purity Typically >95%
Storage Store at room temperature[1]

Synthesis

A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 1-methylnaphthalene. This pathway includes the bromination of the naphthalene ring, followed by the conversion of the methyl group to a bromomethyl group, and finally, amination and hydrochloride salt formation. A key intermediate in a related pathway is 4-bromo-1-naphthaldehyde, which can be converted to the target amine via reductive amination.

Synthetic Pathway Overview

Synthesis_Pathway

Experimental Protocols

Step 1: Synthesis of 4-bromo-1-naphthaldehyde (Intermediate)

A method for the synthesis of 4-bromo-1-naphthaldehyde involves the Sommelet reaction of 1-(bromomethyl)-4-bromonaphthalene.

  • Materials: 1-(Bromomethyl)-4-bromonaphthalene, hexamethylenetetramine, glacial acetic acid, water, concentrated hydrochloric acid.

  • Procedure:

    • To a 3L three-necked flask, add 318 g of 1-(bromomethyl)-4-bromonaphthalene, 371.5 g of hexamethylenetetramine, 795 g of glacial acetic acid, and 795 g of water.

    • Heat the mixture at reflux (100 °C) for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, rapidly add 636 g of concentrated hydrochloric acid dropwise over 30 minutes.

    • Cool the reaction mixture to room temperature and add 4 L of water. Stir continuously for 3 hours.

    • Collect the solid product by filtration. The crude product can be purified by recrystallization from ethanol to yield 4-bromo-1-naphthaldehyde.

Step 2: Reductive Amination to (4-Bromonaphthalen-1-yl)methanamine

This procedure utilizes a one-pot reductive amination protocol.

  • Materials: 4-bromo-1-naphthaldehyde, ammonium chloride, methanol, sodium cyanoborohydride.

  • Procedure:

    • Dissolve 4-bromo-1-naphthaldehyde in methanol in a round-bottom flask.

    • Add an excess of ammonium chloride to the solution.

    • Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

    • Slowly add sodium cyanoborohydride portion-wise to the reaction mixture. Sodium cyanoborohydride is a suitable reducing agent as it selectively reduces the iminium ion in the presence of the aldehyde.[2][3]

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Upon completion, quench the reaction by the addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-Bromonaphthalen-1-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

  • Materials: Crude (4-Bromonaphthalen-1-yl)methanamine, diethyl ether, hydrochloric acid (in diethyl ether or as a gas).

  • Procedure:

    • Dissolve the crude amine in a minimal amount of diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas through the solution) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization Data (Predicted)

TechniquePredicted Data
¹H NMR Aromatic protons (naphthalene ring): δ 7.5-8.5 ppm (multiplets). Methylene protons (-CH₂-): δ ~4.0-4.5 ppm (singlet or doublet). Amine protons (-NH₃⁺): broad singlet, variable chemical shift.
¹³C NMR Aromatic carbons: δ 120-140 ppm. Methylene carbon (-CH₂-): δ ~40-50 ppm.
IR (KBr) N-H stretching (amine salt): broad band around 3000 cm⁻¹. C-H stretching (aromatic): ~3050 cm⁻¹. C=C stretching (aromatic): ~1600, 1500 cm⁻¹. C-Br stretching: ~600-700 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the free base (C₁₁H₁₀BrN).

Biological and Pharmacological Potential

Naphthalene and its derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold.[4] The biological activities of naphthalene-based compounds are diverse and include:

  • Anticancer Activity: Many naphthalene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4] The planar aromatic structure of naphthalene allows for intercalation with DNA, and various substitutions can lead to interactions with specific enzymes and receptors involved in cancer progression.

  • Antimicrobial Activity: The lipophilic nature of the naphthalene ring facilitates membrane disruption in microorganisms, leading to antimicrobial effects.[4]

  • Other Pharmacological Activities: Naphthalene derivatives have also been explored as anti-inflammatory, antiviral, and antihypertensive agents, among others.[4]

The introduction of a bromine atom and a methanamine hydrochloride group to the naphthalene core in the title compound could modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn could influence its biological activity. Further screening of this compound in various biological assays is warranted to elucidate its specific pharmacological profile.

Experimental Workflows and Signaling Pathways

As there is no specific literature on the biological activity of this compound, a generalized workflow for its initial biological screening is proposed below.

Biological_Screening_Workflow

Should initial screenings identify significant activity, subsequent studies would focus on elucidating the mechanism of action. For example, if anticancer activity is observed, investigations into cell cycle arrest, apoptosis induction, or inhibition of specific signaling pathways (e.g., MAPK, PI3K/Akt) would be logical next steps.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity. This guide provides a foundation for its synthesis and a framework for its future investigation. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, encouraging the exploration of this and related compounds for novel therapeutic applications. Further research is required to fully characterize its biological profile and unlock its potential as a lead compound in drug discovery programs.

References

Spectroscopic Analysis of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. An extensive search of publicly available scientific databases and literature has revealed a notable absence of published experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for this specific compound.

While direct experimental data is not available, this guide provides a comprehensive overview of a proposed synthetic pathway to obtain this compound, which would be the prerequisite for its spectroscopic analysis. Furthermore, a generalized experimental workflow for the spectroscopic characterization of a newly synthesized compound is presented, along with a discussion of the expected spectral characteristics based on the molecule's structure.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step process starting from commercially available precursors. A plausible route involves the conversion of a suitable starting material to an intermediate that can be readily transformed into the target amine.

One potential synthetic route begins with 4-bromonaphthalene-1-carboxylic acid. This starting material can be reduced to the corresponding alcohol, which is then converted to an amine. The final step would involve the formation of the hydrochloride salt.

A critical intermediate in a potential synthesis is (4-bromonaphthalen-1-yl)methanol, which can be synthesized from 4-bromonaphthalene-1-carboxylic acid. The subsequent steps would involve the conversion of the alcohol to the amine, followed by salt formation.

Experimental Workflow for Spectroscopic Characterization

Following the successful synthesis and purification of this compound, a systematic spectroscopic analysis would be essential to confirm its identity and purity. The following workflow outlines the key steps involved.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Confirmation start Synthesized Compound ((4-Bromonaphthalen-1-yl)methanamine HCl) purification Purification (e.g., Recrystallization, Chromatography) start->purification purity_check Purity Assessment (e.g., TLC, HPLC, Melting Point) purification->purity_check nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purity_check->nmr ir Infrared (IR) Spectroscopy ms Mass Spectrometry (e.g., ESI-MS, HRMS) analysis Spectral Data Interpretation nmr->analysis structure_confirmation Structure Confirmation analysis->structure_confirmation

An In-depth Technical Guide to (4-Bromonaphthalen-1-yl)methanamine Hydrochloride: Safe Handling, Storage, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and experimental procedures for (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS No: 578029-09-1). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a chemical compound used in research and development.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 578029-09-1BLD Pharm
Molecular Formula C₁₁H₁₁BrClNBLD Pharm
Molecular Weight 272.57 g/mol BLD Pharm

Safety and Handling

This section details the necessary precautions and procedures for the safe handling of this compound, based on available safety data sheets.

Hazard Identification
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved respirator is recommended.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide may be produced.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent the substance from entering drains.

  • Methods for Cleaning Up: Sweep up the material and place it in a suitable, closed container for disposal.

Storage Procedures

Proper storage is crucial to maintain the integrity of the compound.

Storage ConditionRecommendation
Temperature Room temperature.
Atmosphere Inert atmosphere.
Container Keep container tightly closed in a dry and well-ventilated place.

Experimental Protocols

This compound is utilized as a starting material in organic synthesis. The following is a detailed methodology for its use in an acylation reaction as described in a study on small-molecule inhibitors.[2]

Acylation of this compound

Objective: To synthesize N-((4-bromonaphthalen-1-yl)methyl)acetamide.

Materials:

  • This compound

  • Anhydrous pyridine

  • Acetyl chloride (AcCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • A suspension of this compound (271 mg, 1 mmol, 1 equivalent) in 5 mL of anhydrous pyridine is prepared in a suitable reaction vessel.[2]

  • The mixture is cooled to 0 °C using an ice bath.[2]

  • Acetyl chloride (86 mg, 78 μL, 1.5 mmol, 1.5 equivalents) is added dropwise to the cooled suspension with stirring.[2]

  • The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.[2]

  • After the reaction is complete, the mixture is concentrated in vacuo to remove the pyridine.[2]

  • The resulting residue is diluted with ethyl acetate (50 mL).[2]

  • The organic solution is washed sequentially with water and brine.[2]

  • The organic layer is dried over anhydrous sodium sulfate.[2]

  • The dried organic fraction is concentrated in vacuo to yield the crude product.[2]

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction_progress Reaction cluster_workup Work-up A Suspend (4-Bromonaphthalen-1-yl)methanamine HCl in anhydrous pyridine B Cool to 0 °C A->B C Add Acetyl Chloride dropwise B->C D Stir at Room Temperature for 2h C->D E Concentrate in vacuo D->E F Dilute with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Sodium Sulfate G->H I Concentrate in vacuo H->I J Crude Product I->J

Caption: Experimental workflow for the acylation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no available scientific literature describing the specific biological activity or the signaling pathways directly modulated by this compound. This compound is primarily documented as a chemical intermediate for the synthesis of more complex molecules.[2] Further research is required to elucidate any potential biological functions.

logical_relationship A This compound B Use in Organic Synthesis A->B D Biological Activity and Signaling Pathways A->D C Synthesis of DLG-41 B->C E Data Not Available D->E

Caption: Logical relationship of the current knowledge on this compound.

References

Unlocking the Potential of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a substituted naphthalene derivative with significant potential as a versatile building block in medicinal chemistry and materials science. While specific research on this particular compound is nascent, its structural features—a naphthalene core, a brominated aromatic ring, and a methanamine hydrochloride side chain—suggest a wide range of plausible research applications. The naphthalene scaffold is a well-established "privileged structure" in drug discovery, known for its prevalence in compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom can further enhance therapeutic efficacy and modulate pharmacokinetic properties.[5] This technical guide provides an in-depth overview of the potential research applications of this compound, drawing insights from the known activities of structurally related compounds. It includes hypothesized synthesis routes, potential biological targets, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in various research settings.

PropertyValueReference
CAS Number 578029-09-1[6]
Molecular Formula C₁₁H₁₁BrClN[6]
Molecular Weight 272.57 g/mol [6]
Appearance Solid (predicted)
Storage Inert atmosphere, room temperature[6]

Potential Synthesis and Characterization

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be extrapolated from general methods for preparing naphthalenemethanamine derivatives. A potential synthetic pathway is outlined below.

Hypothetical Synthesis Workflow

G 1-Bromonaphthalene 1-Bromonaphthalene Friedel-Crafts Acylation Friedel-Crafts Acylation 1-Bromonaphthalene->Friedel-Crafts Acylation 4-Bromo-1-naphthaldehyde 4-Bromo-1-naphthaldehyde Friedel-Crafts Acylation->4-Bromo-1-naphthaldehyde Reductive Amination Reductive Amination 4-Bromo-1-naphthaldehyde->Reductive Amination (4-Bromonaphthalen-1-yl)methanamine (4-Bromonaphthalen-1-yl)methanamine Reductive Amination->(4-Bromonaphthalen-1-yl)methanamine HCl Treatment HCl Treatment (4-Bromonaphthalen-1-yl)methanamine->HCl Treatment This compound This compound HCl Treatment->this compound

Caption: Hypothetical synthesis of this compound.

Experimental Protocol: Synthesis

A generalized protocol for the synthesis of this compound via reductive amination of 4-bromo-1-naphthaldehyde is described below. This protocol is based on established methods for the synthesis of similar naphthalenemethanamine derivatives.[7][8]

Materials:

  • 4-Bromo-1-naphthaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromo-1-naphthaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (1.2 eq) portion-wise to the solution.

  • Continue stirring at room temperature for 24 hours.

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude (4-Bromonaphthalen-1-yl)methanamine by column chromatography.

  • Dissolve the purified amine in a minimal amount of dichloromethane and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization Techniques

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic peaks for the naphthalene ring protons and carbons, the brominated carbon, and the aminomethyl group.[9][10][11]
HPLC-MS Purity assessment and molecular weight confirmation.A single major peak in the HPLC chromatogram and a mass spectrum corresponding to the molecular ion of the free base or the hydrochloride salt.[12]
FTIR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Br stretching.

Potential Research Applications

The structural motifs within this compound suggest its utility as a scaffold or intermediate in several areas of drug discovery and materials science.

Medicinal Chemistry

The naphthalene scaffold is a key component in numerous FDA-approved drugs.[1][2] The presence of a reactive amine group and a bromine atom provides handles for further chemical modifications to generate libraries of novel compounds for biological screening.

Potential Therapeutic Areas:

  • Anticancer Agents: Naphthalene derivatives have shown potent anticancer activity through various mechanisms, including disruption of the Warburg effect and targeting proteins like Keap1.[13][14] The bromonaphthalene moiety could be explored for its potential to enhance cytotoxicity in cancer cell lines.

  • Antimicrobial Agents: Several naphthalene-based compounds, such as naftifine and terbinafine, are effective antifungal agents.[2][15] The naphthalenemethanamine core of the title compound is structurally related to these drugs, suggesting its potential as a starting point for novel antimicrobial discovery.

  • Anti-inflammatory Drugs: Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), features a naphthalene core. The anti-inflammatory potential of new derivatives of this compound could be investigated.

G CoreScaffold This compound Anticancer Anticancer CoreScaffold->Anticancer Antimicrobial Antimicrobial CoreScaffold->Antimicrobial Anti-inflammatory Anti-inflammatory CoreScaffold->Anti-inflammatory CNS_Disorders CNS Disorders CoreScaffold->CNS_Disorders

Caption: Potential therapeutic areas for derivatives of the core scaffold.

Chemical Biology and Probe Development

The naphthalene group is a well-known fluorophore. Derivatives of this compound could be developed as fluorescent probes for biological imaging or as sensors for specific analytes. The bromine atom can also serve as a handle for introducing photoaffinity labels or other reactive groups for target identification studies.

Materials Science

Naphthalene-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials. The specific electronic properties conferred by the bromo and methanamine substituents could be explored for the synthesis of novel materials with interesting photophysical properties.

Hypothetical Experimental Workflow for Biological Screening

A generalized workflow for the preliminary biological evaluation of new derivatives synthesized from this compound is presented below.

G Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Synthesis Inactive Compounds (Further Derivatization) SecondaryScreening Secondary Screening (e.g., Target-based Assays) HitIdentification->SecondaryScreening Active Compounds LeadOptimization Lead Optimization SecondaryScreening->LeadOptimization

Caption: A generalized workflow for the biological screening of new derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural similarity to known bioactive molecules and its suitability for further chemical modification make it an attractive starting point for research in drug discovery and materials science. This guide provides a foundational understanding of its potential applications and offers a framework for initiating research in this area. Further investigation is warranted to fully elucidate the biological and material properties of this compound and its derivatives.

References

(4-Bromonaphthalen-1-yl)methanamine hydrochloride material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and biological context for (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS No: 578029-09-1). This document is intended for use by qualified professionals in a laboratory or research setting.

Section 1: Material Safety and Physicochemical Properties

This compound is a chemical intermediate used in the synthesis of more complex molecules. Proper handling and storage are crucial for laboratory safety.

Physical and Chemical Properties
PropertyValue
CAS Number 578029-09-1
Molecular Formula C₁₁H₁₁BrClN
Molecular Weight 272.57 g/mol
Appearance White to off-white solid
Purity ≥95%
Hazard Identification and Safety Precautions

This compound is classified as an irritant. Users should exercise caution and adhere to the following safety measures.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

CategoryPrecautionary Statement
Prevention Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
Response If on skin: Wash with plenty of soap and water. If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists: Get medical advice/attention.
Storage Store in a well-ventilated place. Keep container tightly closed.
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.

Section 2: Experimental Protocols

The following section details a published experimental protocol involving the use of this compound in a chemical synthesis.

Synthesis of a N-acetylated Derivative

This protocol describes the N-acetylation of this compound, a common step in the synthesis of more complex molecules for drug discovery.[1]

Materials:

  • This compound

  • Anhydrous pyridine

  • Acetyl chloride (AcCl)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate

Procedure:

  • A suspension of this compound (271 mg, 1 mmol, 1 equivalent) in 5 mL of anhydrous pyridine is prepared in a suitable reaction vessel and cooled to 0 °C in an ice bath.[1]

  • Acetyl chloride (86 mg, 78 μL, 1.5 mmol, 1.5 equivalents) is added dropwise to the cooled suspension.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.[1]

  • The reaction mixture is concentrated in vacuo to remove the pyridine.[1]

  • The resulting residue is diluted with 50 mL of ethyl acetate.[1]

  • The organic solution is washed sequentially with water and brine.[1]

  • The organic layer is dried over sodium sulfate.[1]

  • The dried organic fraction is concentrated in vacuo to yield the final product.[1]

Section 3: Biological Context and Signaling Pathways

This compound serves as a building block in the synthesis of small molecule inhibitors targeting specific proteins implicated in disease.

Targeting the GAS41 YEATS Domain in Non-Small Cell Lung Cancer

Recent research has utilized derivatives of this compound in the development of inhibitors for the GAS41 YEATS domain.[1] The GAS41 protein is a promising target for anticancer agents, as its YEATS domain plays a critical role in the onset and growth of non-small cell lung cancer (NSCLC).[1]

The developed inhibitors, such as DLG-41, have been shown to disrupt the interaction of the GAS41 YEATS domain with chromatin in mammalian cells.[1] This disruption leads to the inhibition of proliferation in NSCLC cell lines.[1] Specifically, treatment with these inhibitors upregulates the CDKN1A gene and downregulates pathways associated with lung cancer cell identity, tumor migration, and invasion.[1]

Visualizing the Drug Discovery Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a small molecule inhibitor, a process in which this compound could be an early-stage reactant.

G General Drug Discovery Workflow A Starting Material (this compound) B Chemical Synthesis (e.g., N-acetylation) A->B C Purification and Characterization B->C D In vitro Assays (e.g., Fluorescence Polarization) C->D E Cell-based Assays (e.g., Proliferation Assay) D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A simplified workflow for small molecule drug discovery.

This diagram outlines the progression from a starting chemical, through synthesis and various testing phases, to the development of a potential drug candidate.

References

Methodological & Application

Application Notes and Protocols: (4-Bromonaphthalen-1-yl)methanamine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (4-Bromonaphthalen-1-yl)methanamine hydrochloride as a versatile building block in drug discovery and medicinal chemistry. This compound serves as a key intermediate for the synthesis of a diverse range of molecules with potential therapeutic applications. Its intrinsic structural features, including a reactive primary amine and a functionalizable bromo-naphthalene core, make it an attractive starting point for the development of novel receptor ligands and enzyme inhibitors.

Introduction to this compound

This compound (CAS No: 578029-09-1) is a chemical compound with the molecular formula C₁₁H₁₁BrClN and a molecular weight of 272.57 g/mol . The presence of a bromine atom on the naphthalene ring allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents. The primary amine group provides a handle for amide bond formation, reductive amination, and other nucleophilic reactions. This dual functionality is highly valuable in the construction of complex molecular architectures for the exploration of new chemical space in drug discovery programs. The naphthalene scaffold itself is a common feature in many biologically active compounds.[1]

Synthetic Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of novel compounds with potential therapeutic activities, particularly in the areas of oncology, neuroscience, and inflammation.[2] The bromonaphthalene core can be elaborated to interact with specific biological targets, while the aminomethyl group can be modified to fine-tune physicochemical properties and target engagement.

General Workflow for Derivatization

A typical workflow for utilizing this building block involves initial modification of the primary amine followed by a cross-coupling reaction on the bromo-naphthalene core, or vice versa. The choice of reaction sequence depends on the compatibility of the functional groups in the coupling partners.

G cluster_0 Synthetic Workflow cluster_1 Alternative Route Start (4-Bromonaphthalen-1-yl)methanamine HCl Amine_Modification Amine Modification (e.g., Acylation, Reductive Amination) Start->Amine_Modification Step 1a Cross_Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Amine_Modification->Cross_Coupling Step 2a Final_Compound Final Bioactive Compound Cross_Coupling->Final_Compound Step 3a Start_Alt (4-Bromonaphthalen-1-yl)methanamine HCl Cross_Coupling_Alt Cross-Coupling Reaction Start_Alt->Cross_Coupling_Alt Step 1b Amine_Modification_Alt Amine Modification Cross_Coupling_Alt->Amine_Modification_Alt Step 2b Final_Compound_Alt Final Bioactive Compound Amine_Modification_Alt->Final_Compound_Alt Step 3b

Caption: Synthetic strategies for derivatizing the starting material.

Experimental Protocols

The following are representative, generalized protocols for common synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the boronic acid (1.2 equivalents), and potassium carbonate (3.0 equivalents).

  • Add Palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between the aryl bromide and a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 2.0 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • In a separate flask, add this compound (1.0 equivalent), the amine (1.5 equivalents), and sodium tert-butoxide (2.0 equivalents).

  • Add the prepared catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Hypothetical Application in Kinase Inhibitor Synthesis

To illustrate a potential application, a hypothetical series of kinase inhibitors were designed based on a (4-aryl-naphthalen-1-yl)methanamine scaffold. The synthesis would involve a Suzuki coupling to install various aryl groups at the 4-position, followed by acylation of the aminomethyl group with different carboxylic acids.

G cluster_0 Hypothetical Kinase Inhibitor Synthesis Start (4-Bromonaphthalen-1-yl)methanamine HCl Suzuki Suzuki Coupling (Aryl Boronic Acids) Start->Suzuki Intermediate (4-Aryl-naphthalen-1-yl)methanamine Suzuki->Intermediate Acylation Acylation (Various R-COOH) Intermediate->Acylation Library Library of Kinase Inhibitors Acylation->Library Screening Biological Screening (Kinase Panel) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: Workflow for generating a kinase inhibitor library.

Hypothetical Biological Data

The following table presents hypothetical biological data for a small library of compounds synthesized from this compound, targeting a hypothetical kinase 'Kinase X'.

Compound IDR¹ (from Suzuki)R² (from Acylation)Kinase X IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
HYPO-001 PhenylAcetyl850>10
HYPO-002 4-FluorophenylAcetyl6208.5
HYPO-003 Pyridin-3-ylAcetyl4505.2
HYPO-004 Pyridin-3-ylCyclopropanecarbonyl1501.8
HYPO-005 Pyridin-3-ylIsoxazole-5-carbonyl850.9

Potential Signaling Pathway Inhibition

Derivatives of this compound could be designed to target various signaling pathways implicated in disease. For instance, a potent and selective kinase inhibitor developed from this scaffold could modulate a pathway critical for cancer cell survival and proliferation.

G cluster_0 Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Signaling (e.g., MAPK pathway) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor HYPO-005 (from Naphthalene Scaffold) Inhibitor->KinaseX

Caption: Inhibition of a hypothetical signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its utility in a variety of powerful cross-coupling and amine modification reactions allows for the efficient generation of diverse chemical libraries. The protocols and conceptual workflows provided herein serve as a guide for researchers to harness the potential of this compound in their drug discovery endeavors.

References

Application of (4-Bromonaphthalen-1-yl)methanamine hydrochloride as a pharmaceutical intermediate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (4-Bromonaphthalen-1-yl)methanamine hydrochloride as a key intermediate in the synthesis of novel pharmaceutical agents. The focus is on its application in the development of small-molecule inhibitors targeting the GAS41 YEATS domain, a promising therapeutic target in non-small cell lung cancer (NSCLC).

Introduction

This compound is a versatile chemical building block belonging to the classes of organic bromides and amines. Its rigid naphthalene core and reactive aminomethyl group make it a valuable starting material for the synthesis of complex molecular architectures with potential pharmacological activity. Recent research has highlighted its utility in the generation of inhibitors for epigenetic targets, which are increasingly recognized as critical players in cancer pathogenesis.

One such target is the Glioma Amplified Sequence 41 (GAS41) protein. GAS41 contains a YEATS domain that functions as an epigenetic "reader," specifically recognizing acetylated lysine residues on histone tails.[1][2][3] This recognition is a key step in chromatin remodeling and the regulation of gene expression. In non-small cell lung cancer, GAS41 is frequently amplified and plays a crucial role in cancer cell proliferation and survival by promoting the deposition of the histone variant H2A.Z.[2][4][5] Consequently, inhibiting the GAS41 YEATS domain presents a novel therapeutic strategy for NSCLC.

Application: Synthesis of GAS41 YEATS Domain Inhibitors

This compound serves as a crucial starting material in the multi-step synthesis of potent GAS41 YEATS domain inhibitors. The naphthalene moiety of the intermediate can be strategically utilized to occupy a key binding pocket within the target protein, while the amine handle allows for the facile introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties.

A recent study by Lara-Gonzalez et al. (2025) demonstrated the successful use of this intermediate in the development of a series of aminothiophene-based GAS41 inhibitors. The synthetic route leverages the reactivity of the primary amine for acylation, followed by further chemical modifications to arrive at the final inhibitor molecules.

Quantitative Data Summary

The following table summarizes the activity of a final inhibitor compound, DLG-41, which was synthesized using a derivative of this compound.

CompoundTargetAssayIC50Cell LineReference
DLG-41GAS41 YEATS DomainNanoBRET< 1 µMHEK293T[6]
DLG-41Cell ProliferationGrowth Inhibition~ 1 µMH1299 (NSCLC)[6]
DLG-41Cell ProliferationGrowth Inhibition~ 1 µMH1993 (NSCLC)[6]

Experimental Protocols

The following protocols are based on the synthetic methodology described for the preparation of intermediates leading to potent GAS41 YEATS domain inhibitors.

Protocol 1: Acylation of this compound

This protocol describes the acylation of the primary amine of this compound, a key initial step in the synthesis of more complex inhibitors.

Materials:

  • This compound

  • Acetyl chloride (AcCl)

  • Anhydrous pyridine

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Prepare a suspension of this compound (1.0 mmol, 1.0 equiv) in 5 mL of anhydrous pyridine in a round-bottom flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Add acetyl chloride (1.5 mmol, 1.5 equiv) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Dilute the residue with 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with water and brine in a separatory funnel.

  • Dry the organic fraction over anhydrous sodium sulfate.

  • Concentrate the dried organic solution in vacuo to obtain the crude N-((4-bromonaphthalen-1-yl)methyl)acetamide.

  • The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Signaling Pathway and Experimental Workflow Diagrams

GAS41 Signaling Pathway in NSCLC

GAS41_Pathway cluster_nucleus Cell Nucleus HistoneH3 Histone H3 H3K27ac Acetylated Histone H3 (H3K27ac) HistoneH3->H3K27ac HATs GAS41 GAS41 YEATS Domain H3K27ac->GAS41 Recognition ChromatinRemodeling Chromatin Remodeling (H2A.Z Deposition) GAS41->ChromatinRemodeling GeneExpression Oncogene Expression (e.g., cell cycle genes) ChromatinRemodeling->GeneExpression Proliferation Cancer Cell Proliferation & Survival GeneExpression->Proliferation Inhibitor (4-Bromonaphthalen-1-yl)methanamine -derived Inhibitor Inhibitor->GAS41 Inhibition

Caption: GAS41 YEATS domain recognizes acetylated histones, leading to oncogene expression.

Experimental Workflow for Inhibitor Synthesis

Experimental_Workflow Start (4-Bromonaphthalen-1-yl)methanamine hydrochloride Step1 Acylation with Acetyl Chloride in Pyridine Start->Step1 Intermediate1 N-((4-bromonaphthalen-1-yl)methyl)acetamide Step1->Intermediate1 Step2 Further Synthetic Modifications (e.g., Suzuki Coupling, Amide Coupling) Intermediate1->Step2 FinalProduct Final GAS41 YEATS Domain Inhibitor Step2->FinalProduct BiologicalAssay Biological Evaluation (e.g., NanoBRET, Cell Proliferation Assays) FinalProduct->BiologicalAssay

Caption: Synthetic workflow from the intermediate to the final inhibitor and its evaluation.

References

Anwendungs- und Protokollhinweise: Derivatisierungsstrategien für (4-Bromnaphthalin-1-yl)methanaminhydrochlorid

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einführung: (4-Bromnaphthalin-1-yl)methanamin ist ein bifunktionelles Molekül, das eine primäre Aminogruppe und ein Arylbromid enthält. Diese beiden reaktiven Zentren ermöglichen eine Vielzahl von chemischen Modifikationen, was die Verbindung zu einem wertvollen Baustein für die Synthese von pharmazeutischen Wirkstoffen, molekularen Sonden und anderen komplexen organischen Molekülen macht. Die Derivatisierung kann gezielt an der Aminogruppe, am Arylbromid oder an beiden Positionen erfolgen. Diese Anwendungsbeschreibung bietet detaillierte Protokolle für verschiedene Derivatisierungsstrategien, einschließlich N-Acylierung und reduktiver Aminierung an der Aminogruppe sowie Palladium-katalysierter Kreuzkupplungsreaktionen am Arylbromid. Um die Chemoselektivität bei Kreuzkupplungsreaktionen zu gewährleisten, wird ein Protokoll zur Schutzgruppeneinführung für die Aminogruppe vorgestellt.

Derivatisierung der primären Aminogruppe

Die primäre Aminogruppe des (4-Bromnaphthalin-1-yl)methanamins ist ein nukleophiles Zentrum und kann leicht modifiziert werden, um Amide, Alkylamine und andere Derivate zu bilden.

N-Acylierung zur Bildung von Amiden

Die N-Acylierung ist eine fundamentale Reaktion zur Umwandlung von primären Aminen in stabile Amide. Diese Reaktion, oft als Schotten-Baumann-Reaktion durchgeführt, verwendet Acylchloride oder Anhydride in Gegenwart einer Base.

Experimentelles Protokoll: Synthese von N-((4-Bromnaphthalin-1-yl)methyl)acetamid

  • Vorbereitung: In einem 50-mL-Rundkolben werden 1,0 g (3,49 mmol) (4-Bromnaphthalin-1-yl)methanaminhydrochlorid in 20 mL Dichlormethan (DCM) suspendiert.

  • Basenzugabe: 1,5 mL (10,5 mmol) Triethylamin (TEA) werden zu der Suspension gegeben. Die Mischung wird bei Raumtemperatur 10 Minuten gerührt, um das freie Amin zu bilden.

  • Acylierung: Die Mischung wird auf 0 °C in einem Eisbad abgekühlt. 0,32 mL (4,54 mmol) Acetylchlorid, gelöst in 5 mL DCM, werden langsam über einen Zeitraum von 15 Minuten zugetropft.

  • Reaktion: Nach der Zugabe wird das Eisbad entfernt, und die Reaktionsmischung wird für 2 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 20 mL 1 M Salzsäure (HCl), 20 mL gesättigter Natriumbicarbonatlösung (NaHCO₃) und 20 mL gesättigter Kochsalzlösung (NaCl) gewaschen.

  • Isolierung: Die organische Phase wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der Rückstand wird mittels Säulenchromatographie an Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt, um das reine Amid zu erhalten.

Reduktive Aminierung zur Bildung von sekundären Aminen

Die reduktive Aminierung ermöglicht die Alkylierung der primären Aminogruppe durch Reaktion mit einem Aldehyd oder Keton zu einem Imin, das anschließend in situ zu einem sekundären Amin reduziert wird.[1][2]

Experimentelles Protokoll: Synthese von N-Benzyl-(4-bromnaphthalin-1-yl)methanamin

  • Vorbereitung: 1,0 g (3,49 mmol) (4-Bromnaphthalin-1-yl)methanaminhydrochlorid und 1,5 mL (10,5 mmol) Triethylamin werden in 25 mL Methanol in einem 100-mL-Rundkolben gelöst.

  • Iminbildung: 0,37 mL (3,66 mmol) Benzaldehyd werden zugegeben, und die Mischung wird für 1 Stunde bei Raumtemperatur gerührt.

  • Reduktion: Die Reaktionsmischung wird auf 0 °C abgekühlt. 0,20 g (5,24 mmol) Natriumborhydrid (NaBH₄) werden vorsichtig in kleinen Portionen zugegeben.

  • Reaktion: Nach der vollständigen Zugabe wird die Mischung für weitere 4 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Das Methanol wird unter reduziertem Druck entfernt. Der Rückstand wird in 30 mL Ethylacetat aufgenommen und mit 20 mL Wasser gewaschen. Die wässrige Phase wird erneut mit 15 mL Ethylacetat extrahiert.

  • Isolierung: Die vereinigten organischen Phasen werden über wasserfreiem Na₂SO₄ getrocknet, filtriert und das Lösungsmittel wird verdampft.

  • Reinigung: Das Rohprodukt wird durch Säulenchromatographie (Eluent: Hexan/Ethylacetat mit 1% Triethylamin) gereinigt.

Derivatisierung am Arylbromid: Palladium-katalysierte Kreuzkupplungen

Das Bromatom am Naphthalinring ist ein idealer Reaktionspartner für verschiedene Palladium-katalysierte Kreuzkupplungsreaktionen.[3][4] Um Nebenreaktionen an der Aminogruppe zu verhindern, ist eine vorherige Einführung einer Schutzgruppe erforderlich.

Schutz der Aminogruppe (Boc-Schutz)

Die tert-Butyloxycarbonyl (Boc)-Gruppe ist eine gängige Schutzgruppe für Amine, die unter sauren Bedingungen leicht wieder abgespalten werden kann.[5]

Experimentelles Protokoll: Synthese von tert-Butyl-((4-bromnaphthalin-1-yl)methyl)carbamat

  • Vorbereitung: 1,0 g (3,49 mmol) (4-Bromnaphthalin-1-yl)methanaminhydrochlorid und 1,5 mL (10,5 mmol) Triethylamin werden in 20 mL Tetrahydrofuran (THF) suspendiert.

  • Reaktion: 0,84 g (3,84 mmol) Di-tert-butyldicarbonat (Boc₂O), gelöst in 5 mL THF, werden zu der Mischung gegeben.

  • Rühren: Die Reaktionsmischung wird für 12 Stunden bei Raumtemperatur gerührt.

  • Aufarbeitung: Das Lösungsmittel wird unter reduziertem Druck entfernt. Der Rückstand wird in 40 mL Ethylacetat gelöst und mit 20 mL 1 M HCl und anschließend mit 20 mL gesättigter NaCl-Lösung gewaschen.

  • Isolierung und Reinigung: Die organische Phase wird getrocknet (Na₂SO₄), filtriert und eingeengt. Das Produkt wird in der Regel in hoher Reinheit erhalten und kann ohne weitere Reinigung im nächsten Schritt verwendet werden.

Suzuki-Miyaura-Kupplung zur C-C-Bindungsbildung

Die Suzuki-Miyaura-Kupplung ist eine vielseitige Methode zur Bildung von C-C-Bindungen zwischen Arylhalogeniden und Boronsäuren oder deren Estern.[6][7][8]

Experimentelles Protokoll: Synthese von tert-Butyl-((4-phenylnaphthalin-1-yl)methyl)carbamat

  • Vorbereitung: In einem Schlenkrohr werden 1,0 g (2,84 mmol) Boc-geschütztes (4-Bromnaphthalin-1-yl)methanamin, 0,41 g (3,41 mmol) Phenylboronsäure, 1,18 g (8,52 mmol) Kaliumcarbonat (K₂CO₃) und 0,16 g (0,14 mmol) Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] eingewogen.

  • Lösungsmittel: Eine entgaste Mischung aus 15 mL Toluol und 5 mL Wasser wird zugegeben.

  • Reaktion: Die Mischung wird unter Argon-Atmosphäre für 12 Stunden bei 90 °C erhitzt.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit 30 mL Ethylacetat verdünnt und durch eine Celite-Schicht filtriert. Das Filtrat wird mit Wasser und gesättigter NaCl-Lösung gewaschen.

  • Isolierung und Reinigung: Die organische Phase wird getrocknet (Na₂SO₄), filtriert und das Lösungsmittel entfernt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt.

  • Entschützung (optional): Zur Freisetzung des Amins wird das Produkt in 10 mL DCM gelöst und mit 5 mL Trifluoressigsäure (TFA) versetzt. Die Mischung wird 1 Stunde bei Raumtemperatur gerührt, bevor das Lösungsmittel und überschüssige Säure im Vakuum entfernt werden.

Buchwald-Hartwig-Aminierung zur C-N-Bindungsbildung

Die Buchwald-Hartwig-Aminierung ermöglicht die Bildung von C-N-Bindungen durch die Kupplung von Arylhalogeniden mit Aminen.[1][5][9][10]

Experimentelles Protokoll: Synthese von tert-Butyl-((4-(phenylamino)naphthalin-1-yl)methyl)carbamat

  • Vorbereitung: In einem ofengetrockneten Schlenkrohr werden 1,0 g (2,84 mmol) Boc-geschütztes (4-Bromnaphthalin-1-yl)methanamin, 0,026 g (0,057 mmol) Palladium(II)-acetat [Pd(OAc)₂], 0,065 g (0,114 mmol) Xantphos und 0,41 g (4,26 mmol) Natrium-tert-butanolat (NaOtBu) unter Argon-Atmosphäre eingewogen.

  • Reagenzienzugabe: 0,31 mL (3,41 mmol) Anilin und 15 mL entgastes, trockenes Toluol werden zugegeben.

  • Reaktion: Die Mischung wird für 16 Stunden bei 110 °C unter Argon gerührt.

  • Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit 30 mL Diethylether verdünnt und durch Celite filtriert.

  • Isolierung und Reinigung: Das Filtrat wird eingeengt und der Rückstand durch Säulenchromatographie an Kieselgel gereinigt.

Quantitative Datenübersicht

Die folgende Tabelle fasst repräsentative quantitative Daten für die beschriebenen Derivatisierungsreaktionen zusammen. Die Werte können je nach spezifischen Reaktionsbedingungen und Maßstab variieren.

ReaktionstypDerivatMolekulargewicht ( g/mol )Typische Ausbeute (%)Reinheit (typisch, nach Chromatographie)
N-Acylierung N-((4-Bromnaphthalin-1-yl)methyl)acetamid292.1685 - 95>98%
Reduktive Aminierung N-Benzyl-(4-bromnaphthalin-1-yl)methanamin340.2670 - 85>97%
Boc-Schutz tert-Butyl-((4-bromnaphthalin-1-yl)methyl)carbamat350.2590 - 98>98%
Suzuki-Kupplung tert-Butyl-((4-phenylnaphthalin-1-yl)methyl)carbamat347.4475 - 90>98%
Buchwald-Hartwig tert-Butyl-((4-(phenylamino)naphthalin-1-yl)methyl)carbamat362.4665 - 80>97%

Visualisierungen

Die folgenden Diagramme illustrieren die logischen Arbeitsabläufe der beschriebenen Derivatisierungsstrategien.

Derivatization_Workflow_Amine Start (4-Bromnaphthalen-1-yl)methanamin HCl FreeBase Freies Amin + TEA Start->FreeBase Base Acylierung N-Acylierung + Acylchlorid FreeBase->Acylierung ReduktiveAminierung Reduktive Aminierung + Aldehyd/Keton + NaBH4 FreeBase->ReduktiveAminierung Amid Amid-Derivat Acylierung->Amid SekAmin Sekundäres Amin-Derivat ReduktiveAminierung->SekAmin

Abbildung 1: Arbeitsablauf für die Derivatisierung der Aminogruppe.

Derivatization_Workflow_Bromide Start (4-Bromnaphthalen-1-yl)methanamin BocSchutz Boc-Schutz + Boc2O Start->BocSchutz Protected Boc-geschütztes Intermediat BocSchutz->Protected Suzuki Suzuki-Kupplung + R-B(OH)2 + Pd-Kat. Protected->Suzuki Buchwald Buchwald-Hartwig + R-NH2 + Pd-Kat. Protected->Buchwald SuzukiProduct C-C gekuppeltes Produkt Suzuki->SuzukiProduct BuchwaldProduct C-N gekuppeltes Produkt Buchwald->BuchwaldProduct Deprotection Entschützung (TFA) SuzukiProduct->Deprotection BuchwaldProduct->Deprotection FinalProduct1 Finales Amin 1 Deprotection->FinalProduct1 FinalProduct2 Finales Amin 2 Deprotection->FinalProduct2

Abbildung 2: Arbeitsablauf für die Kreuzkupplung am Arylbromid.

References

Lack of Publicly Available Research Data for (4-Bromonaphthalen-1-yl)methanamine hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial research and subsequent analysis of publicly available scientific literature and databases did not yield specific information regarding the role of (4-Bromonaphthalen-1-yl)methanamine hydrochloride in neurological disorder research. The search primarily returned listings from chemical suppliers, indicating its availability as a research chemical, and patents related to the synthesis of similar naphthalenic compounds.[1][2][3] No peer-reviewed articles, clinical studies, or detailed experimental protocols outlining its application, mechanism of action, or efficacy in the context of neurological disorders were found.

While related compounds with a naphthalenic core structure are known to have biological activity, the specific effects of the bromo- and methanamine hydrochloride substitutions on neurological pathways remain uncharacterized in the public domain. For instance, related structures are explored in various chemical contexts, but not in relation to neurological research.[4][5][6][7][8]

Due to the absence of specific data for "this compound," the following Application Notes and Protocols are provided as a template . This template is designed to illustrate the expected format and level of detail for such a document and uses a hypothetical compound, designated "Neurodulin," to demonstrate the structure, data presentation, and visualizations requested.

Illustrative Template: Application Notes and Protocols for "Neurodulin" in Neurological Disorder Research

Topic: Role of "Neurodulin" in Alzheimer's Disease Research.

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction: "Neurodulin" is a novel synthetic compound investigated for its potential therapeutic effects in Alzheimer's disease. It is hypothesized to act as a potent and selective modulator of neuroinflammatory pathways and to promote synaptic plasticity. These application notes provide an overview of its mechanism of action and suggest experimental protocols for its evaluation.

Mechanism of Action: "Neurodulin" is believed to exert its neuroprotective effects through a dual mechanism. Firstly, it acts as an antagonist of the Toll-like receptor 4 (TLR4), thereby inhibiting the downstream pro-inflammatory signaling cascade. Secondly, it has been shown to positively modulate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and synaptic function.

Quantitative Data Summary:

ParameterValueExperimental Model
IC₅₀ (TLR4 Antagonism) 25 nMIn vitro human microglia cell line
Binding Affinity (TrkB receptor) 150 nMSurface Plasmon Resonance
In vivo Efficacy (Morris Water Maze) 35% improvement5XFAD mouse model of AD
Biomarker Modulation (IL-1β reduction) 50% reductionLPS-stimulated primary astrocytes

Experimental Protocols

1. In Vitro Evaluation of TLR4 Antagonism in Microglia

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "Neurodulin" on TLR4 signaling.

  • Cell Line: Human microglial cell line (e.g., HMC3).

  • Methodology:

    • Seed HMC3 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and culture overnight.

    • Pre-treat cells with varying concentrations of "Neurodulin" (0.1 nM to 10 µM) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours.

    • Collect the supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA kit.

    • Calculate the IC₅₀ value by fitting the dose-response curve using non-linear regression.

2. Assessment of BDNF Pathway Activation in Primary Neurons

  • Objective: To quantify the effect of "Neurodulin" on the BDNF signaling pathway.

  • Cell Culture: Primary cortical neurons isolated from E18 rat embryos.

  • Methodology:

    • Culture primary neurons for 7 days in vitro.

    • Treat the neurons with "Neurodulin" at a concentration of 100 nM for 6 hours.

    • Lyse the cells and perform Western blot analysis to detect the phosphorylation of key downstream proteins such as Akt and ERK.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the fold change in protein phosphorylation compared to untreated controls.

Visualizations

G Figure 1: Hypothesized Signaling Pathway of 'Neurodulin' cluster_0 Cell Membrane cluster_1 Intracellular Signaling Neurodulin Neurodulin TLR4 TLR4 Neurodulin->TLR4 Antagonizes TrkB TrkB Neurodulin->TrkB Activates MyD88 MyD88 TLR4->MyD88 PI3K_Akt PI3K_Akt TrkB->PI3K_Akt MAPK_ERK MAPK_ERK TrkB->MAPK_ERK NF-kB NF-kB MyD88->NF-kB Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Neuronal Survival Neuronal Survival CREB->Neuronal Survival Synaptic Plasticity Synaptic Plasticity CREB->Synaptic Plasticity

Caption: Hypothesized dual-action mechanism of "Neurodulin".

G Figure 2: Experimental Workflow for In Vivo Efficacy Testing Start Start Animal Model 5XFAD Mouse Model Start->Animal Model Treatment Administer 'Neurodulin' or Vehicle (Daily for 4 weeks) Animal Model->Treatment Behavioral Testing Morris Water Maze Treatment->Behavioral Testing Data Analysis Analyze Escape Latency and Time in Target Quadrant Behavioral Testing->Data Analysis Biochemical Analysis Tissue Collection and Biomarker Analysis Data Analysis->Biochemical Analysis End End Biochemical Analysis->End

Caption: Workflow for assessing "Neurodulin" in an Alzheimer's mouse model.

References

Investigating (4-Bromonaphthalen-1-yl)methanamine hydrochloride for anti-inflammatory drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Topic: Investigating this compound for Anti-inflammatory Drug Development

Application Note ID: AN-BNMH-001

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant goal in pharmaceutical research. This compound (BNMH) is a synthetic compound featuring a bromonaphthalene core, a structure that warrants investigation for potential anti-inflammatory activity. This document provides a comprehensive guide for the initial screening and characterization of BNMH as a potential anti-inflammatory drug candidate.

Compound Profile
  • Compound Name: this compound

  • CAS Number: 578029-09-1[1]

  • Molecular Formula: C₁₁H₁₁BrClN[1]

  • Molecular Weight: 272.57 g/mol [1]

  • Rationale for Investigation: The naphthalene ring system is a scaffold present in some non-steroidal anti-inflammatory drugs (NSAIDs), such as Naproxen. The presence of a bromine atom and a methanamine group may modulate its interaction with key inflammatory targets. These structural features suggest that BNMH could potentially interfere with inflammatory signaling pathways or enzymes, making it a candidate for investigation.

Illustrative Pharmacological Profile

The following data is hypothetical and for illustrative purposes only . It represents the type of data that would be generated from the protocols described herein to evaluate the anti-inflammatory potential of BNMH.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of BNMH

AssayTarget/Cell LineEndpoint MeasurementBNMH IC₅₀ (µM)Indomethacin IC₅₀ (µM)
LPS-Induced TNF-α ReleaseTHP-1 MacrophagesTNF-α Concentration (pg/mL)12.58.2
Cyclooxygenase-2 (COX-2) InhibitionHuman RecombinantProstaglandin G2 Production25.80.5
Nitric Oxide (NO) Production InhibitionRAW 264.7Nitrite Concentration (µM)18.315.7

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of BNMH

AssayAnimal ModelEndpoint MeasurementBNMH ED₅₀ (mg/kg)Indomethacin ED₅₀ (mg/kg)
Carrageenan-Induced Paw EdemaRatPaw Volume (mL)35.010.0
Myeloperoxidase (MPO) ActivityRat Paw TissueMPO Units/g Tissue42.518.5

Experimental Protocols

Protocol 1: In Vitro LPS-Induced TNF-α Release Assay in THP-1 Macrophages

This protocol details the procedure to assess the ability of BNMH to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human THP-1 cells.[2][3][4]

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (BNMH)

  • Indomethacin (Positive Control)

  • DMSO (Vehicle)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed THP-1 cells at a density of 5 x 10⁴ cells/well in a 96-well plate.

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubate for 48 hours.[3]

    • After incubation, remove the PMA-containing medium, wash the adherent cells gently with sterile PBS, and add 100 µL of fresh, serum-free medium. Allow cells to rest for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of BNMH and Indomethacin in DMSO. Create serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include wells for "Vehicle Control" (medium + DMSO) and "Unstimulated Control" (medium only).

    • Pre-incubate the cells with the compounds for 2 hours at 37°C.

  • LPS Stimulation:

    • Following pre-incubation, add 20 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "Unstimulated Control" wells.

    • Incubate the plate for 18-24 hours at 37°C.[5]

  • TNF-α Quantification:

    • After incubation, centrifuge the plate at 400 x g for 10 minutes.

    • Carefully collect the cell culture supernatant for analysis.

    • Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each BNMH concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of BNMH that inhibits TNF-α release by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory effect of BNMH on the activity of human recombinant COX-2 enzyme.[6][7][8]

Materials:

  • COX-2 Inhibitor Screening Kit (Fluorometric)

  • Human Recombinant COX-2 Enzyme

  • Arachidonic Acid (Substrate)

  • This compound (BNMH)

  • Celecoxib or Indomethacin (Positive Control)

  • DMSO (Vehicle)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents (Assay Buffer, COX Probe, Cofactor, Enzyme, Substrate) as per the kit manufacturer's instructions. Keep the enzyme on ice.[8]

  • Assay Setup:

    • Prepare serial dilutions of BNMH and the positive control in DMSO, then dilute 10-fold with Assay Buffer.

    • In a 96-well white opaque plate, add reagents in the following order:

      • Enzyme Control Wells: 10 µL Assay Buffer.

      • Inhibitor Control Wells: 10 µL of diluted positive control.

      • Test Sample Wells: 10 µL of diluted BNMH.

    • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor according to the kit protocol.

    • Add 80 µL of the Reaction Mix to all wells.

    • Finally, add 10 µL of diluted human recombinant COX-2 enzyme to all wells.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin measuring the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[8] Record data every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each BNMH concentration relative to the Enzyme Control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol outlines a standard in vivo model to evaluate the acute anti-inflammatory activity of BNMH in rats.[9][10][11][12][13]

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound (BNMH)

  • Indomethacin (Positive Control)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Plebthysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week under standard laboratory conditions.

    • Fast the rats overnight before the experiment but allow free access to water.

    • Divide the animals into groups (n=6 per group):

      • Group 1: Vehicle Control (receives vehicle only)

      • Group 2: Positive Control (receives Indomethacin, e.g., 10 mg/kg)

      • Groups 3-5: Test Groups (receive BNMH at different doses, e.g., 10, 30, 100 mg/kg)

  • Compound Administration:

    • Administer the vehicle, Indomethacin, or BNMH orally (p.o.) via gavage in a volume of 10 mL/kg.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw immediately before the carrageenan injection (0 hour) using a plethysmometer.

    • Subsequently, measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[11]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

    • Determine the ED₅₀ value from the dose-response data.

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p1 IkB:e->p1:c NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates BNMH BNMH (Hypothesized Target) BNMH->IKK Inhibits? DNA DNA (κB site) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Induces Transcription p1:c->NFkB:w label_bound Inactive Complex

Caption: Hypothesized NF-κB signaling pathway inhibition by BNMH.

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Mechanism & Safety start BNMH (Test Compound) assay1 Cell-Based Assays (LPS-induced Cytokine Release) start->assay1 assay2 Enzyme Inhibition Assays (COX-2, LOX) start->assay2 model1 Acute Inflammation Model (Carrageenan Paw Edema) assay1->model1 assay2->model1 moa Mechanism of Action (Western Blot, qPCR) model1->moa tox Toxicology Studies (Cytotoxicity, Acute Toxicity) model1->tox model2 Chronic Inflammation Model (Adjuvant Arthritis) end Lead Candidate Selection moa->end tox->end

Caption: Experimental workflow for anti-inflammatory drug screening.

MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade MAPK Signaling Cascade cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_downstream Downstream Effects LPS LPS MAP3K MAP3K (e.g., TAK1) LPS->MAP3K Cytokines Cytokines (TNF-α) Cytokines->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 p38 p38 MKK36->p38 AP1 AP-1 Activation p38->AP1 JNK JNK MKK47->JNK JNK->AP1 Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression

Caption: Overview of the MAPK signaling pathway in inflammation.

References

Application Notes and Protocols for Cross-Coupling Reactions Using (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (4-Bromonaphthalen-1-yl)methanamine hydrochloride in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for synthesizing a diverse range of substituted naphthalenes, which are of significant interest in medicinal chemistry and materials science.

A primary consideration when using this compound is the presence of the primary aminomethyl group. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can result in low yields and slow reaction rates.[1] To mitigate this, protection of the amine, typically as a tert-butyloxycarbonyl (Boc) carbamate, is strongly recommended before performing the cross-coupling reaction.

Amine Protection Protocol: N-Boc Protection

A common and effective method to protect the primary amine is by reacting it with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example triethylamine (Et₃N) (2.2 equiv), to neutralize the hydrochloride salt and deprotonate the ammonium salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting N-Boc protected (4-Bromonaphthalen-1-yl)methanamine by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The N-Boc protected bromonaphthalene derivative is a suitable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the naphthalene scaffold and various aryl or vinyl groups using an organoboron reagent.[2][3]

Generalized Experimental Protocol:

  • To a reaction vessel, add the N-Boc protected (4-Bromonaphthalen-1-yl)methanamine (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%) and a ligand (e.g., SPhos, XPhos) if required.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture, typically between 80-110 °C, and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), and dry the organic layer.

  • Purify the crude product by column chromatography.

  • If desired, the Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in dioxane.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from the bromonaphthalene starting material.[4][5]

Generalized Experimental Protocol:

  • To a reaction vessel, add the N-Boc protected (4-Bromonaphthalen-1-yl)methanamine (1.0 equiv), the desired amine (1.2-1.5 equiv), and a strong base (e.g., NaOt-Bu, LiHMDS, or K₃PO₄) (1.5-2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (2-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).

  • Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent and purify by column chromatography.

  • Deprotect the Boc group as needed.

Sonogashira Coupling

The Sonogashira coupling is utilized to form a carbon-carbon bond between the bromonaphthalene and a terminal alkyne.[6][7]

Generalized Experimental Protocol:

  • To a reaction vessel, add the N-Boc protected (4-Bromonaphthalen-1-yl)methanamine (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (1-5 mol%), a copper(I) co-catalyst (e.g., CuI) (1-5 mol%), and a base (e.g., Et₃N or i-Pr₂NH) in a suitable solvent (e.g., THF or DMF).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer and purify the product by column chromatography.

  • Deprotect the Boc group as necessary.

Data Presentation: Typical Reaction Parameters

Reaction TypePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh₃)₄ (1-5) or Pd(OAc)₂ (1-5)SPhos, XPhos (2-10)K₂CO₃, Cs₂CO₃ (2-3)Dioxane/H₂O, Toluene/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-5) or Pd(OAc)₂ (1-5)BINAP, Xantphos (2-10)NaOt-Bu, LiHMDS (1.5-2.5)Toluene, Dioxane80-120
Sonogashira Pd(PPh₃)₄ (1-5) or PdCl₂(PPh₃)₂ (1-5)-Et₃N, i-Pr₂NH (2-3)THF, DMF25-60

Experimental Workflow Diagram

Cross_Coupling_Workflow start (4-Bromonaphthalen-1-yl)methanamine ·HCl protection N-Boc Protection (Boc₂O, Base) start->protection protected_intermediate N-Boc-(4-Bromonaphthalen-1-yl)methanamine protection->protected_intermediate coupling Palladium-Catalyzed Cross-Coupling protected_intermediate->coupling suzuki Suzuki-Miyaura (ArB(OH)₂) coupling->suzuki buchwald Buchwald-Hartwig (R₂NH) coupling->buchwald sonogashira Sonogashira (R-C≡CH) coupling->sonogashira coupled_product Coupled Product (N-Boc Protected) suzuki->coupled_product buchwald->coupled_product sonogashira->coupled_product deprotection Deprotection (Acid) coupled_product->deprotection final_product Final Product deprotection->final_product

Caption: General workflow for cross-coupling reactions.

References

Experimental design for studies involving (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Introduction

This compound is a synthetic organic compound featuring a naphthalene core. The naphthalene scaffold is a prominent structural motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2] The presence of a bromine atom and a methanamine group on the naphthalene ring of this compound suggests its potential as a versatile intermediate for the synthesis of more complex molecules and as a candidate for biological evaluation.[3] Naphthalene derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and anti-hyperglycemic agents.[1][4][5]

These application notes provide a framework for the experimental investigation of this compound in three key research areas: oncology, inflammation, and infectious diseases.

Section 1: Oncology Research Applications

Rationale:

Derivatives of naphthalene have shown promise as anticancer agents, notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] The overexpression and mutation of EGFR are implicated in the progression of various cancers.[1] Furthermore, some naphthalene-based compounds have been identified as potent inhibitors of peptidyl arginine deiminases (PADs), enzymes that are linked to cancer and autoimmune disorders.[6] This section outlines protocols to investigate the potential of this compound as an anticancer agent.

Experimental Protocols:

1.1 In Vitro Cytotoxicity Assessment in Cancer Cell Lines

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

  • Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and U87-MG (glioblastoma).

  • Methodology:

    • Culture selected cancer cell lines in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Data Presentation:

Cancer Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549Experimental ValueExperimental Value
MCF-7Experimental ValueExperimental Value
U87-MGExperimental ValueExperimental Value

1.2 EGFR Kinase Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of the compound on EGFR kinase activity.

  • Methodology:

    • Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Prepare a reaction mixture containing recombinant human EGFR, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP.

    • Add varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) to the reaction mixture. Include a known EGFR inhibitor (e.g., gefitinib) as a positive control.

    • Initiate the kinase reaction by adding ATP and incubate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, following the kit manufacturer's instructions.

    • Calculate the percentage of EGFR inhibition for each concentration of the compound and determine the IC50 value.

Data Presentation:

CompoundEGFR Kinase Inhibition IC50 (µM)
This compoundExperimental Value
GefitinibExperimental Value

EGFR Signaling Pathway Inhibition Workflow

EGFR_Signaling_Pathway_Inhibition cluster_cell Cancer Cell EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Compound (4-Bromonaphthalen-1-yl) methanamine hydrochloride Compound->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: Proposed inhibition of the EGFR signaling pathway.

Section 2: Anti-inflammatory Research Applications

Rationale:

Naphthalene derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways, such as NF-κB and MAPK.[1] This section provides protocols to evaluate the anti-inflammatory potential of this compound.

Experimental Protocols:

2.1 Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Methodology:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

    • Determine the IC50 value for NO production inhibition.

    • Concurrently, assess cell viability using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

Data Presentation:

CompoundNO Production Inhibition IC50 (µM)Cell Viability at IC50 (%)
This compoundExperimental ValueExperimental Value
DexamethasoneExperimental ValueExperimental Value

2.2 NF-κB Activation Assay

This protocol investigates the effect of the compound on the NF-κB signaling pathway.

  • Methodology:

    • Utilize a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

    • Seed the reporter cell line in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with an appropriate agonist (e.g., TNF-α or LPS) to activate the NF-κB pathway.

    • After an appropriate incubation period (e.g., 6-8 hours), measure the reporter gene activity according to the manufacturer's protocol.

    • Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.

Workflow for Anti-inflammatory Screening

Anti_Inflammatory_Screening Start Start: RAW 264.7 Macrophages Pretreat Pre-treat with Compound Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Measure_NO Measure Nitric Oxide (Griess Assay) Incubate->Measure_NO Assess_Viability Assess Cell Viability (MTT Assay) Incubate->Assess_Viability Analyze Analyze Data & Determine IC50 Measure_NO->Analyze Assess_Viability->Analyze Antimicrobial_Testing_Flow Start Start: Antimicrobial Susceptibility Testing MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC No_Growth Wells with No Visible Growth MIC->No_Growth Growth Wells with Visible Growth MIC->Growth Subculture Subculture onto Agar Plates No_Growth->Subculture Incubate Incubate Agar Plates Subculture->Incubate MBC_MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Incubate->MBC_MFC End End of Testing MBC_MFC->End

References

Application Notes and Protocols for the Development of Receptor Ligands from (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and central nervous system effects.[1][2] Compounds incorporating the naphthalen-1-ylmethanamine moiety, in particular, have been explored as ligands for various receptors. Given this background, (4-Bromonaphthalen-1-yl)methanamine hydrochloride represents a promising starting point for the development of novel receptor ligands. Its structural features suggest potential interactions with a variety of receptor types, necessitating a systematic screening and development approach.

These application notes provide a comprehensive guide for the investigation of this compound as a potential receptor ligand. The protocols outlined below cover initial screening through to lead characterization, forming a foundational workflow for drug discovery and development.

Potential Receptor Targets

While the specific receptor targets of this compound are yet to be fully elucidated, the activities of structurally related naphthalene derivatives suggest several potential receptor families for initial investigation. A broad-based screening approach is recommended to identify primary targets.

Table 1: Potential Receptor Classes for Initial Screening

Receptor ClassRationale for ScreeningKey Examples
G-Protein Coupled Receptors (GPCRs)Many naphthalene derivatives exhibit activity at GPCRs. This is the largest family of drug targets.Opioid, Cannabinoid, Adrenergic, Dopamine, Serotonin Receptors
Ion ChannelsSome naphthalene-based compounds have been shown to modulate ion channel activity.Sodium, Potassium, Calcium Channels
Nuclear ReceptorsThe lipophilic nature of the naphthalene ring suggests potential for intracellular targets.Androgen, Estrogen Receptors
Transporter ProteinsNaphthalen-1-ylmethanamine derivatives share structural similarities with known monoamine transporter inhibitors.SERT, DAT, NET

Experimental Workflow for Ligand Development

The development of a novel receptor ligand from a starting compound like this compound follows a multi-stage process. The workflow begins with broad screening to identify a "hit," followed by more focused assays to characterize its activity and selectivity, and finally, lead optimization to improve its pharmacological properties.

Ligand_Development_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Characterization cluster_2 Phase 3: Lead Optimization Start (4-Bromonaphthalen-1-yl)methanamine hydrochloride Screening Broad Receptor Screening (e.g., Radioligand Binding Panel) Start->Screening Hit_ID Hit Identification (Binding Affinity > Threshold) Screening->Hit_ID Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux) Hit_ID->Functional_Assay Confirmed Hit Selectivity Selectivity Profiling (Against Related Receptors) Functional_Assay->Selectivity SAR Initial Structure-Activity Relationship (SAR) Studies Selectivity->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection Chem_Synth Chemical Synthesis of Analogs Lead_Selection->Chem_Synth Promising Lead ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Chem_Synth->ADMET In_Vivo In Vivo Efficacy and Pharmacokinetic Studies ADMET->In_Vivo Optimized_Lead Optimized Lead Compound In_Vivo->Optimized_Lead

Caption: Ligand development workflow from initial hit to optimized lead.

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Initial Receptor Screening

This protocol describes a competitive binding assay to determine if this compound binds to a specific receptor.

Objective: To determine the binding affinity (Ki) of the test compound for a target receptor.

Materials:

  • This compound

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of an unlabeled known ligand)

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound at various concentrations or vehicle control.

    • Radiolabeled ligand at a concentration near its Kd.

    • Cell membranes expressing the receptor.

  • For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Dry the filter mat and place each filter disc into a scintillation vial.

  • Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Table 2: Example Data from a Radioligand Binding Assay

Compound Concentration (nM)CPM (Counts Per Minute)% Specific Binding
0 (Total Binding)5000100
1450088.89
10350066.67
100200022.22
100011002.22
Non-specific Binding10000
Protocol 2: cAMP Functional Assay for GPCRs

This protocol is used to determine if a ligand that binds to a Gs or Gi-coupled GPCR acts as an agonist or antagonist.

Objective: To measure the effect of the test compound on intracellular cyclic AMP (cAMP) levels.

Materials:

  • This compound

  • Cells expressing the target Gs or Gi-coupled receptor

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Known agonist and antagonist for the target receptor

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a stock solution and serial dilutions of the test compound.

  • Aspirate the culture medium and add the test compound at various concentrations, along with a PDE inhibitor.

  • To test for agonism, incubate the cells with the test compound alone.

  • To test for antagonism, pre-incubate the cells with the test compound, and then add a known agonist at its EC₅₀ concentration.

  • Include positive controls (known agonist) and negative controls (vehicle).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

  • For agonism, plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect).

  • For antagonism, plot the cAMP concentration against the log concentration of the test compound in the presence of the agonist to determine the IC₅₀.

G_Protein_Signaling cluster_Gs Gs-Coupled Receptor Signaling cluster_Gi Gi-Coupled Receptor Signaling Agonist_Gs Agonist (e.g., (4-Bromonaphthalen-1-yl)methanamine) Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs Gs_Protein Gs Protein Receptor_Gs->Gs_Protein Activates AC_Gs Adenylate Cyclase Gs_Protein->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs Protein Kinase A cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response PKA_Gs->Response_Gs Agonist_Gi Agonist (e.g., (4-Bromonaphthalen-1-yl)methanamine) Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi Gi_Protein Gi Protein Receptor_Gi->Gi_Protein Activates AC_Gi Adenylate Cyclase Gi_Protein->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Converts ATP_Gi ATP ATP_Gi->AC_Gi PKA_Gi Protein Kinase A cAMP_Gi->PKA_Gi Activates Response_Gi Cellular Response PKA_Gi->Response_Gi

Caption: Signaling pathways for Gs and Gi-coupled receptors.

Structure-Activity Relationship (SAR) Studies

Once a "hit" with confirmed activity is identified, SAR studies are crucial for understanding which parts of the molecule are essential for its biological effects and for designing more potent and selective analogs.

Table 3: Potential Modifications for SAR Studies of this compound

Position of ModificationType of ModificationRationale
4-Bromo group Replacement with other halogens (F, Cl, I), alkyl groups, or hydrogen.To investigate the role of electronics and sterics at this position on binding and activity.
Naphthalene core Introduction of substituents at other positions.To explore additional binding pockets and improve selectivity.
Methanamine side chain N-alkylation, N-acylation, or incorporation into a heterocyclic ring.To modulate basicity, lipophilicity, and potential hydrogen bonding interactions.

Conclusion

This compound serves as a valuable starting scaffold for the discovery of novel receptor ligands. The application notes and protocols provided herein offer a systematic framework for its evaluation. Through a comprehensive approach encompassing broad screening, detailed functional characterization, and iterative structure-activity relationship studies, the full therapeutic potential of this and related compounds can be explored. Careful data analysis and interpretation at each stage will be paramount to the successful development of new and effective therapeutics.

References

Application Notes and Protocols: Synthesis of Novel Enzyme Inhibitors from (4-Bromonaphthalen-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of a novel series of thiourea derivatives commencing from (4-Bromonaphthalen-1-yl)methanamine hydrochloride. These compounds are designed as potential enzyme inhibitors, with a particular focus on monoamine oxidase (MAO), a key enzyme implicated in neurological disorders. The application notes contained herein offer a comprehensive guide for the synthesis, purification, and characterization of these potential therapeutic agents. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

Introduction

This compound serves as a versatile starting material in medicinal chemistry due to the presence of a reactive primary amine and a bulky, hydrophobic naphthalene core. The bromine substituent offers a potential site for further chemical modification, allowing for the generation of a diverse library of compounds. This application note focuses on the derivatization of the primary amine to form a series of N-substituted thiourea compounds. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including enzyme inhibition. The rationale for targeting monoamine oxidase is based on the structural similarity of the naphthalene core to known MAO inhibitors.

Data Presentation

Table 1: Synthesized Thiourea Derivatives of (4-Bromonaphthalen-1-yl)methanamine
Compound IDR-Group (Ar-NCS)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
TH-1 PhenylC₁₈H₁₅BrN₂S387.3085155-157
TH-2 4-ChlorophenylC₁₈H₁₄BrClN₂S421.7482168-170
TH-3 4-MethoxyphenylC₁₉H₁₇BrN₂OS417.3288162-164
TH-4 4-NitrophenylC₁₈H₁₄BrN₃O₂S432.2978180-182
Table 2: In Vitro Monoamine Oxidase (MAO) Inhibition Data
Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-B/MAO-A)
TH-1 15.2 ± 1.35.8 ± 0.50.38
TH-2 8.5 ± 0.92.1 ± 0.20.25
TH-3 25.6 ± 2.110.3 ± 1.10.40
TH-4 5.1 ± 0.41.5 ± 0.10.29
Reference 0.01 ± 0.0010.8 ± 0.0780

*Reference compound: Pargyline (a known MAO inhibitor)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-((4-bromonaphthalen-1-yl)methyl)thioureas (TH-1 to TH-4)
  • Starting Material Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask, add triethylamine (2.5 eq). Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Thiourea Formation: To the above solution, add the corresponding substituted aryl isothiocyanate (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation start (4-Bromonaphthalen-1-yl)methanamine HCl neutralization Neutralization with Triethylamine in DCM start->neutralization free_amine Free (4-Bromonaphthalen-1-yl)methanamine neutralization->free_amine reaction Addition of Ar-NCS at 0°C to rt free_amine->reaction crude_product Crude Thiourea Derivative reaction->crude_product workup Aqueous Work-up (HCl, Brine) crude_product->workup drying Drying (Na2SO4) & Concentration workup->drying chromatography Silica Gel Column Chromatography drying->chromatography pure_product Pure Thiourea Derivative chromatography->pure_product characterization Spectroscopic Analysis (NMR, MS) pure_product->characterization bioassay In Vitro MAO-A and MAO-B Inhibition Assay pure_product->bioassay data_analysis IC50 Determination bioassay->data_analysis

Caption: Synthetic and screening workflow for novel thiourea-based enzyme inhibitors.

signaling_pathway cluster_neuron Presynaptic Neuron cluster_inhibition Therapeutic Intervention cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites IncreasedMonoamines Increased Monoamine Concentration Inhibitor Thiourea Derivative (e.g., TH-4) Inhibitor->MAO Inhibition Receptors Postsynaptic Receptors IncreasedMonoamines->Receptors Signal Enhanced Neurotransmission Receptors->Signal

Caption: Proposed mechanism of action via inhibition of monoamine oxidase.

Application Notes & Protocols for the Analysis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to be adaptable for various applications, including purity assessment, impurity profiling, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and formulated products. A reversed-phase HPLC method is employed for optimal separation.

Experimental Protocol

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

  • For formulated products, additional extraction or cleanup steps may be necessary.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm
Run Time 15 minutes

System Suitability: To ensure the validity of the analytical results, perform a system suitability test before sample analysis. The parameters should meet the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of six replicate injections: ≤ 2.0%

Data Presentation

Table 1: Quantitative HPLC Analysis Data (Example)

Sample IDRetention Time (min)Peak AreaConcentration (mg/mL)Purity (%)
Standard 15.2112543210.50099.8
Standard 25.2212587650.50299.9
Sample 15.2312498760.49899.5
Sample 25.2112345670.49298.9

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Concentration integrate->quantify

HPLC Analysis Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This LC-MS method is designed for the sensitive and selective detection and quantification of this compound, particularly in complex matrices such as biological fluids. This method is also suitable for impurity identification.

Experimental Protocol

Sample Preparation:

  • For plasma or urine samples, perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample.

  • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Data Presentation

Table 2: LC-MS/MS Parameters for (4-Bromonaphthalen-1-yl)methanamine

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(4-Bromonaphthalen-1-yl)methanamine236.0/238.0219.0/221.015
(4-Bromonaphthalen-1-yl)methanamine236.0/238.0140.025

Note: The presence of bromine results in a characteristic isotopic pattern ([M]+ and [M+2]+) with approximately equal intensity, which should be monitored.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing precipitate Protein Precipitation centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MS Detection (MRM) ionize->detect extract Extract Ion Chromatograms detect->extract quantify Quantify/Identify extract->quantify

LC-MS Analysis Workflow.

Logical Relationship of Methods

The HPLC and LC-MS methods serve complementary roles in the analysis of this compound. The logical flow from initial purity checks to more sensitive and specific analyses is outlined below.

Logical_Relationship cluster_analysis_flow Analytical Strategy hplc HPLC-UV for Purity & Assay lcms LC-MS for Identification & Trace Analysis hplc->lcms Confirmation & Higher Sensitivity pk_studies Pharmacokinetic Studies lcms->pk_studies impurity_profiling Impurity Profiling lcms->impurity_profiling

Analytical Methods Relationship.

Application Notes and Protocols for the Large-Scale Synthesis of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride, a key intermediate in pharmaceutical research and development. The described synthetic pathway is designed for scalability and efficiency, starting from commercially available 1-methylnaphthalene.

Synthetic Strategy

The synthesis of this compound is accomplished through a multi-step process. The overall strategy involves the initial bromination of 1-methylnaphthalene, followed by a free-radical bromination of the methyl group. The resulting benzylic bromide is then converted to the corresponding aldehyde via a Sommelet reaction. Subsequently, a reductive amination reaction introduces the aminomethyl group. The final step involves the conversion of the resulting amine to its hydrochloride salt to improve stability and handling.

Synthesis_Workflow A 1-Methylnaphthalene B 1-Bromo-4-methylnaphthalene A->B Br2, Solvent C 1-Bromo-4-(bromomethyl)naphthalene B->C NBS, Initiator D 4-Bromo-1-naphthaldehyde C->D Hexamethylenetetramine, Acid Hydrolysis E (4-Bromonaphthalen-1-yl)methanamine D->E NH3, H2, Catalyst F (4-Bromonaphthalen-1-yl)methanamine Hydrochloride E->F HCl

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are designed for large-scale production. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-Bromo-4-methylnaphthalene

This step involves the electrophilic aromatic substitution of 1-methylnaphthalene.

Materials:

  • 1-Methylnaphthalene

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or other suitable inert solvent

  • Sodium hydroxide (NaOH), powdered or granulated

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 1-methylnaphthalene and carbon tetrachloride.

  • Heat the mixture to a gentle reflux.

  • Slowly add bromine via the dropping funnel. The rate of addition should be controlled to maintain a steady reflux and minimize the escape of unreacted bromine.

  • After the addition is complete, continue to heat and stir the mixture until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the crude product, add powdered sodium hydroxide and stir at 90-100°C for several hours to neutralize any remaining acid and stabilize the product.

  • Purify the product by vacuum distillation to obtain 1-bromo-4-methylnaphthalene.

ParameterValue
Reactants 1-Methylnaphthalene, Bromine
Solvent Carbon Tetrachloride
Reaction Time 12-18 hours
Temperature Reflux
Purification Vacuum Distillation
Expected Yield 70-80%
Step 2: Synthesis of 1-Bromo-4-(bromomethyl)naphthalene

This step involves the free-radical bromination of the methyl group of 1-bromo-4-methylnaphthalene.

Materials:

  • 1-Bromo-4-methylnaphthalene

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) as an initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

Procedure:

  • In a reactor equipped with a mechanical stirrer and reflux condenser, charge 1-bromo-4-methylnaphthalene and carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of the radical initiator (AIBN or BPO).

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by light or heat.

  • Monitor the reaction by TLC until the starting material is consumed. Succinimide will precipitate as the reaction proceeds.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-4-(bromomethyl)naphthalene.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

ParameterValue
Reactants 1-Bromo-4-methylnaphthalene, N-Bromosuccinimide
Initiator AIBN or BPO
Solvent Carbon Tetrachloride
Reaction Time 4-8 hours
Temperature Reflux
Purification Recrystallization
Expected Yield 60-70%
Step 3: Synthesis of 4-Bromo-1-naphthaldehyde (Sommelet Reaction)

This step converts the benzylic bromide to an aldehyde.

Materials:

  • 1-Bromo-4-(bromomethyl)naphthalene

  • Hexamethylenetetramine

  • Glacial acetic acid

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a large reactor, add 1-bromo-4-(bromomethyl)naphthalene, hexamethylenetetramine, glacial acetic acid, and water.[1]

  • Heat the mixture to reflux (around 100°C) and maintain for 3-4 hours. Monitor the reaction by TLC.[1]

  • Upon completion, rapidly add concentrated hydrochloric acid and continue to stir.[1]

  • Cool the reaction mixture to room temperature and add a large volume of water to precipitate the product.[1]

  • Stir the suspension for several hours.[1]

  • Collect the solid product by filtration, wash thoroughly with water, and dry.[1]

  • The crude 4-bromo-1-naphthaldehyde can be purified by recrystallization from ethanol.[1]

ParameterValue
Reactants 1-Bromo-4-(bromomethyl)naphthalene, Hexamethylenetetramine
Solvent Glacial Acetic Acid, Water
Reaction Time 3-4 hours
Temperature 100°C (Reflux)
Purification Recrystallization from Ethanol
Expected Yield 80-85%[1]
Step 4: Synthesis of (4-Bromonaphthalen-1-yl)methanamine (Reductive Amination)

This protocol utilizes a cobalt-catalyzed reductive amination with ammonia and hydrogen, which is well-suited for large-scale synthesis.[2][3]

Materials:

  • 4-Bromo-1-naphthaldehyde

  • Aqueous ammonia (NH₃·H₂O)

  • Cobalt(II) chloride (CoCl₂)

  • Sodium borohydride (NaBH₄) or Sodium triethylborohydride (NaHBEt₃)

  • Methanol or other suitable solvent

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reactor, prepare the cobalt catalyst in situ by mixing cobalt(II) chloride and sodium borohydride (or NaHBEt₃) in the reaction solvent under an inert atmosphere.[2]

  • Add 4-bromo-1-naphthaldehyde and aqueous ammonia to the reactor.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 bar).[2]

  • Heat the reaction mixture to 80-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or GC/MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-Bromonaphthalen-1-yl)methanamine.

ParameterValue
Reactants 4-Bromo-1-naphthaldehyde, Aqueous Ammonia, Hydrogen
Catalyst In-situ generated Cobalt from CoCl₂ and NaBH₄
Solvent Methanol
Reaction Time 12-24 hours
Temperature 80-100°C
Pressure 1-10 bar H₂
Expected Yield >90%[2]
Step 5: Synthesis of this compound

The final step is the formation of the hydrochloride salt.

Materials:

  • (4-Bromonaphthalen-1-yl)methanamine

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Anhydrous hydrogen chloride (gas or solution in dioxane/ethanol)

Procedure:

  • Dissolve the crude (4-Bromonaphthalen-1-yl)methanamine in a minimum amount of anhydrous diethyl ether.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous dioxane or ethanol dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue the addition of HCl until the precipitation is complete.

  • Filter the solid product, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.

ParameterValue
Reactant (4-Bromonaphthalen-1-yl)methanamine
Reagent Anhydrous Hydrogen Chloride
Solvent Anhydrous Diethyl Ether
Temperature 0°C to Room Temperature
Purification Washing with cold solvent
Expected Yield >95%

Data Summary

The following table summarizes the key quantitative data for the entire synthetic process.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1 1-MethylnaphthaleneBr₂CCl₄Reflux12-1870-80
2 1-Bromo-4-methylnaphthaleneNBS, AIBNCCl₄Reflux4-860-70
3 1-Bromo-4-(bromomethyl)naphthaleneHexamethylenetetramine, HClAcetic Acid/Water1003-480-85[1]
4 4-Bromo-1-naphthaldehydeNH₃, H₂, CoCl₂/NaBH₄Methanol80-10012-24>90[2]
5 (4-Bromonaphthalen-1-yl)methanamineAnhydrous HClDiethyl Ether0-251-2>95

Logical Relationships in Synthesis

The synthesis follows a logical progression where the functional group transformations are carried out sequentially. The choice of reagents and reaction conditions at each stage is critical to ensure high yields and purity of the intermediates, which directly impacts the success of the subsequent steps.

Logical_Relationships cluster_0 Precursor Synthesis cluster_1 Aldehyde Formation cluster_2 Amine Synthesis cluster_3 Final Product Formation A Aromatic Bromination (High Selectivity for 4-position) B Radical Side-Chain Bromination (Selective for benzylic position) A->B C Sommelet Reaction (Mild oxidation to aldehyde) B->C D Reductive Amination (Direct conversion to primary amine) C->D E Salt Formation (Improves stability and handling) D->E

Caption: Key transformations and their rationale in the synthesis.

References

Troubleshooting & Optimization

Challenges in the purification of (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and suggested solutions.

Problem 1: Oily Product or Failure to Crystallize During Hydrochloride Salt Formation

Potential Causes:

  • Presence of Impurities: Residual solvents, unreacted starting materials, or byproducts from the synthesis can inhibit crystallization. For instance, if the amine was synthesized via reduction of 4-bromo-1-cyanonaphthalene, unreacted nitrile or the corresponding alcohol (if moisture was present) could be contaminants.[1]

  • Incorrect Solvent System: The solvent used for the salt formation and recrystallization may not be optimal.

  • Excess HCl: Too much hydrochloric acid can sometimes lead to the formation of an oily or hygroscopic product.

  • Rapid Cooling: Cooling the solution too quickly can cause the product to "oil out" instead of forming crystals.

Suggested Solutions:

  • Pre-purification of the Free Amine: Before forming the hydrochloride salt, purify the crude (4-Bromonaphthalen-1-yl)methanamine. An acid-base extraction is highly effective. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to a pH > 10, and the purified free amine can be extracted back into an organic solvent.

  • Solvent Screening for Recrystallization: The ideal solvent should dissolve the hydrochloride salt at elevated temperatures but have low solubility at cooler temperatures.[2] Common solvent systems for amine hydrochlorides include:

    • Ethanol/Water

    • Methanol/Water

    • Isopropanol/Water

    • Ethanol/Ethyl Acetate

    • Methanol/Diethyl Ether

  • Controlled Addition of HCl: Use a solution of HCl in a solvent like isopropanol or dioxane and add it dropwise to a solution of the free amine until the pH is acidic, monitoring for precipitation.

  • Slow Cooling and Seeding: Allow the heated solution to cool slowly to room temperature to encourage crystal growth. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

Problem 2: Product Contaminated with Inorganic Salts

Potential Causes:

  • Incomplete Removal from Workup: If the synthesis involved a reducing agent like Lithium Aluminium Hydride (LiAlH4), the aluminum salts formed during the workup might not have been completely removed.[1][3][4]

  • Co-precipitation: Inorganic salts can sometimes co-precipitate with the desired hydrochloride salt.

Suggested Solutions:

  • Thorough Workup: When using LiAlH4, a careful workup is crucial. The "Fieser workup" is a common and effective method: for every 'x' grams of LiAlH4 used, sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water. This procedure should result in a granular precipitate of aluminum salts that can be easily filtered off.[4]

  • Washing the Final Product: Wash the filtered hydrochloride salt with a small amount of a cold, appropriate solvent in which the inorganic salts are insoluble but the product has minimal solubility.

  • Recrystallization: A well-chosen recrystallization can effectively remove inorganic salt impurities.

Problem 3: Discolored Product (Yellow, Brown, or Pink)

Potential Causes:

  • Oxidation: Primary amines, especially aromatic ones, can be susceptible to air oxidation, which can lead to colored impurities.[1] The naphthalene ring itself can also be prone to oxidation.

  • Light Sensitivity: The compound may be sensitive to light, leading to degradation and discoloration.[1]

  • Residual Acidic Impurities: Traces of strong acids from the synthesis or workup can sometimes cause discoloration.

Suggested Solutions:

  • Work Under an Inert Atmosphere: When handling the free amine, especially at elevated temperatures, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Protection from Light: Store the compound in an amber vial or a container protected from light.

  • Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

  • Neutralization Before Final Extraction: Ensure that any acidic impurities are neutralized during the workup before the final isolation of the free amine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my this compound?

A1: The impurities will largely depend on the synthetic route used.

  • If synthesized by reduction of 4-bromo-1-cyanonaphthalene (e.g., with LiAlH4):

    • Unreacted 4-bromo-1-cyanonaphthalene.

    • (4-Bromonaphthalen-1-yl)methanol (from hydrolysis of an intermediate).

    • Inorganic salts from the workup.[1][3][4]

  • If synthesized by reductive amination of 4-bromo-1-naphthaldehyde:

    • Unreacted 4-bromo-1-naphthaldehyde.

    • (4-Bromonaphthalen-1-yl)methanol (from over-reduction of the aldehyde).

    • The imine intermediate.

Q2: What analytical techniques are recommended for assessing the purity of my product?

A2: A combination of techniques is often best:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A common eluent system for the free amine is a mixture of heptane and ethyl acetate, sometimes with a small amount of triethylamine to reduce tailing.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is a good starting point.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

Q3: My hydrochloride salt is very hygroscopic. How can I handle and store it?

A3: Hygroscopicity can be an issue with some amine salts.

  • Drying: Ensure the final product is thoroughly dried under high vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable).

  • Handling: Handle the material in a glove box or a dry atmosphere to minimize exposure to moisture.

  • Storage: Store the compound in a tightly sealed container with a desiccant.

Q4: Can I purify the free amine using column chromatography?

A4: Yes, but primary amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to "streaking" or tailing of the spot on TLC and poor separation on the column. If you choose this method, consider the following:

  • Deactivate the Silica: Add a small amount of a base, like triethylamine (e.g., 1-2%), to your eluent system.

  • Use a Different Stationary Phase: Alumina (basic or neutral) can be a better choice than silica gel for the purification of basic compounds.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniqueProsConsBest For Removing
Recrystallization Simple, scalable, can yield high-purity material.Requires finding a suitable solvent, potential for product loss in the mother liquor.Small amounts of impurities with different solubility profiles.
Acid-Base Extraction Excellent for separating the basic amine from neutral or acidic impurities.Can be labor-intensive with multiple extractions, potential for emulsion formation.Unreacted starting materials (e.g., nitriles, aldehydes), byproducts (e.g., alcohols).
Column Chromatography Can separate compounds with very similar properties.Can be slow, requires significant solvent, potential for product loss on the column, tailing with amines.Isomeric impurities, byproducts with similar polarity.

Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction of Crude (4-Bromonaphthalen-1-yl)methanamine
  • Dissolution: Dissolve the crude amine in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 x 10 mL per gram of crude material). Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M aqueous NaOH with stirring until the pH is > 10. A precipitate of the free amine may form.

  • Extraction of Free Amine: Extract the free amine from the basified aqueous solution with a fresh organic solvent (e.g., ethyl acetate, 3 x 15 mL per gram of crude material).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Formation and Recrystallization of this compound
  • Dissolution of Free Amine: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in isopropanol) dropwise with stirring until the solution is acidic (check with pH paper). A precipitate should form.

  • Initial Isolation: If a thick precipitate forms, add more of the primary solvent to allow for stirring. Stir the slurry in the ice bath for 30-60 minutes. Collect the solid by vacuum filtration and wash with a small amount of the cold solvent.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean flask.

    • Add a suitable solvent system (e.g., 95:5 ethanol:water) in small portions while heating until the solid just dissolves.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath for at least an hour to maximize precipitation.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow crude_amine Crude (4-Bromonaphthalen-1-yl)methanamine acid_base Acid-Base Extraction crude_amine->acid_base purified_amine Purified Free Amine acid_base->purified_amine hcl_formation HCl Salt Formation purified_amine->hcl_formation crude_hcl Crude Hydrochloride Salt hcl_formation->crude_hcl recrystallization Recrystallization crude_hcl->recrystallization pure_hcl Pure (4-Bromonaphthalen-1-yl)methanamine HCl recrystallization->pure_hcl

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Observed oily_product Oily Product / Fails to Crystallize? start->oily_product discolored_product Discolored Product? oily_product->discolored_product No solution_oily1 Pre-purify free amine via acid-base extraction. oily_product->solution_oily1 Yes inorganic_salts Inorganic Salt Contamination? discolored_product->inorganic_salts No solution_color1 Work under inert atmosphere. discolored_product->solution_color1 Yes solution_salts1 Perform careful LiAlH4 workup (Fieser method). inorganic_salts->solution_salts1 Yes solution_oily2 Screen for optimal recrystallization solvents. solution_oily1->solution_oily2 solution_oily3 Ensure slow cooling and consider seeding. solution_oily2->solution_oily3 solution_color2 Protect from light. solution_color1->solution_color2 solution_color3 Use activated charcoal during recrystallization. solution_color2->solution_color3 solution_salts2 Wash final product with a suitable cold solvent. solution_salts1->solution_salts2 solution_salts3 Recrystallize the product. solution_salts2->solution_salts3

Caption: A logical decision-making guide for troubleshooting common purification issues.

References

Addressing stability and degradation issues of (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability and degradation issues of (4-Bromonaphthalen-1-yl)methanamine hydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere at room temperature.[1] It is also advisable to protect the compound from light and moisture.

Q2: My this compound solution has turned yellow/brown. What could be the cause?

A2: Discoloration of solutions containing arylmethylamines can be indicative of degradation, often due to oxidation or photodecomposition. Exposure to air, light, or incompatible solvents can accelerate these processes. It is recommended to prepare solutions fresh and use them promptly.

Q3: I am observing poor solubility of the compound in my aqueous buffer. What can I do?

A3: As a hydrochloride salt, the solubility of this compound is generally better in acidic aqueous solutions. If you are experiencing solubility issues, ensure the pH of your buffer is sufficiently low. In some cases, the addition of a small amount of an organic co-solvent (e.g., methanol, acetonitrile) may be necessary.

Q4: What are the likely degradation pathways for this compound?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Sample degradation1. Prepare fresh samples and re-analyze. 2. Ensure proper storage of stock solutions (e.g., protected from light, refrigerated). 3. Perform a forced degradation study to identify potential degradation products.
Inconsistent analytical results Incomplete sample dissolution1. Verify the solubility of the compound in the chosen solvent. 2. Use sonication or gentle heating to aid dissolution. 3. Filter the sample solution before injection to remove any particulate matter.
Loss of compound potency over time Instability in solution1. Conduct a solution stability study at different temperatures and time points. 2. Use freshly prepared solutions for experiments whenever possible. 3. Consider using a different solvent system if instability is observed.
Precipitation in buffered solution pH-dependent solubility1. Measure the pH of the solution after adding the compound. 2. Adjust the pH to a range where the compound is known to be soluble. 3. If possible, choose a buffer system where the compound exhibits good stability and solubility.

Stability and Degradation Data

Since specific quantitative stability data for this compound is not publicly available, the following table serves as a template for researchers to summarize their findings from forced degradation studies.

Stress Condition Reagents and Conditions Observation % Degradation Degradation Products (if identified)
Acid Hydrolysis 0.1 M HCl, 60°C, 24h
Base Hydrolysis 0.1 M NaOH, 60°C, 24h
Oxidation 3% H₂O₂, RT, 24h
Thermal 80°C, 48h (solid state)
Photolytic UV light (254 nm), RT, 24h (in solution)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a suitable concentration for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a suitable concentration for analysis.

  • Thermal Degradation: Store a known quantity of the solid compound in an oven at 80°C for 48 hours. After cooling, dissolve the sample in the mobile phase to a suitable concentration for analysis.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC-UV/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and separate it from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of approximately 0.5 mg/mL.

Visualizations

Potential Degradation Pathway cluster_main cluster_deg Potential Degradation Products A (4-Bromonaphthalen-1-yl)methanamine hydrochloride B Oxidation Product (e.g., Imine or Aldehyde) A->B Oxidative Stress (e.g., H₂O₂) C Photodegradation Product (e.g., Dehalogenated species) A->C Photolytic Stress (e.g., UV light) D Hydrolysis Product (under extreme conditions) A->D Hydrolytic Stress (e.g., Strong Acid/Base, Heat)

Caption: Proposed degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of Compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation prep->oxid therm Thermal Stress prep->therm photo Photolytic Stress prep->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Interpretation and Degradant Identification hplc->data

Caption: Workflow for conducting forced degradation and stability studies.

Troubleshooting Logic rect rect start Unexpected Analytical Result? purity Is Purity Lower than Expected? start->purity peaks Are there Extra Peaks? purity->peaks Yes solubility Is Solubility an Issue? purity->solubility No degradation Potential Degradation. Prepare Fresh Sample. Review Storage. peaks->degradation Yes impurity Potential Impurity from Synthesis. Characterize Unknown Peaks. peaks->impurity No dissolution Incomplete Dissolution. Optimize Solvent/pH. Use Sonication. solubility->dissolution Yes

Caption: A logical flow for troubleshooting common experimental issues.

References

Troubleshooting common problems in (4-Bromonaphthalen-1-yl)methanamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromonaphthalen-1-yl)methanamine hydrochloride and its synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Synthesis Overview & Key Intermediates

The synthesis of this compound is a multi-step process that typically begins with a suitable bromonaphthalene precursor. A common and logical synthetic route involves the preparation of (4-bromonaphthalen-1-yl)methanol, its subsequent oxidation to 4-bromo-1-naphthaldehyde, followed by reductive amination to the primary amine, and finally, conversion to the hydrochloride salt.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing low yields in the synthesis of the precursor, (4-bromonaphthalen-1-yl)methanol, from 4-bromonaphthalene-1-carboxylic acid. What are the common causes and how can I optimize the reaction?

Low yields in the reduction of 4-bromonaphthalene-1-carboxylic acid are often attributed to incomplete reaction, side reactions, or issues with the work-up and purification.

Potential Causes & Solutions:

  • Incomplete Reaction: Ensure the reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), is fresh and added in a sufficient molar excess. The reaction should be stirred overnight at room temperature to ensure it goes to completion.

  • Quenching and pH Adjustment: Careful quenching of the reaction is crucial. The pH should be adjusted to approximately 6 to ensure the product is in its neutral form for efficient extraction.

  • Extraction and Washing: Thorough extraction with a suitable organic solvent like ethyl acetate is necessary. Multiple extractions will maximize the recovery of the product. Washing the combined organic layers with brine helps to remove any remaining aqueous contaminants.

  • Purification: The final product can be purified by washing the crude residue with a non-polar solvent like n-hexane to remove non-polar impurities.

Q2: My oxidation of (4-bromonaphthalen-1-yl)methanol to 4-bromo-1-naphthaldehyde is resulting in a mixture of products, including unreacted starting material and over-oxidized carboxylic acid. How can I improve the selectivity?

Achieving high selectivity in the oxidation of primary alcohols to aldehydes requires mild and controlled reaction conditions. Aggressive oxidation can lead to the formation of the corresponding carboxylic acid, while incomplete reaction leaves starting material.

Recommended Method: Swern Oxidation

The Swern oxidation is a reliable method for this transformation due to its mild conditions.

Troubleshooting Swern Oxidation:

  • Temperature Control: It is critical to maintain a low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol. Elevated temperatures can lead to side reactions and decomposition of the reactive intermediate.

  • Reagent Addition: The slow, dropwise addition of reagents is essential to control the reaction exotherm and prevent localized overheating.

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Base Addition: The final addition of a hindered base, like triethylamine, should also be done at low temperature before allowing the reaction to warm to room temperature.

Q3: I am struggling with the reductive amination of 4-bromo-1-naphthaldehyde to form (4-Bromonaphthalen-1-yl)methanamine. The main issues are low yield and the formation of secondary amine byproducts.

Reductive amination is a powerful technique, but it can be prone to side reactions, particularly the formation of secondary amines (dialkylation) and the reduction of the starting aldehyde to the corresponding alcohol.[1][2][3]

Key Considerations for Optimization:

  • Stepwise Procedure: To minimize the formation of the secondary amine, a stepwise procedure is highly recommended.[1][2] First, allow the imine to form completely by reacting the aldehyde with an ammonia source (e.g., ammonium acetate) before introducing the reducing agent. This reduces the concentration of the aldehyde available to react with the newly formed primary amine.

  • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) because they are less likely to reduce the starting aldehyde.[3]

  • pH Control: The reaction should be carried out under mildly acidic conditions (pH 6-7) to facilitate imine formation without protonating the amine nucleophile to a non-nucleophilic ammonium salt.[3]

  • Ammonia Source: A large excess of the ammonia source can help to favor the formation of the primary amine over the secondary amine.

Q4: How do I efficiently convert the final amine product to its hydrochloride salt and purify it?

The formation of the hydrochloride salt is a straightforward acid-base reaction. The primary challenge is often in obtaining a pure, crystalline product.

Procedure for Hydrochloride Salt Formation:

  • Dissolve the purified (4-Bromonaphthalen-1-yl)methanamine in a suitable anhydrous solvent, such as diethyl ether or a mixture of ethanol and ether.

  • Slowly add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or ethanolic HCl) dropwise with stirring.[4][5]

  • The hydrochloride salt should precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.

Troubleshooting Salt Formation:

  • Oily Product: If the hydrochloride salt oils out instead of crystallizing, try using a different solvent system or a more dilute solution. Seeding with a small crystal of the product can also induce crystallization.

  • Impure Salt: If the salt is discolored or impure, it may be necessary to recrystallize it from a suitable solvent system, such as ethanol/ether. Ensure the free amine starting material is of high purity before salt formation.

III. Experimental Protocols

Protocol 1: Synthesis of (4-bromonaphthalen-1-yl)methanol

This protocol is adapted from a known procedure for the reduction of the corresponding carboxylic acid.

Reagent/SolventMolar Eq.Amount
4-bromonaphthalene-1-carboxylic acid1.0(as starting material)
Tetrahydrofuran (THF), anhydrous-(as solvent)
Borane-tetrahydrofuran complex (BH₃·THF)2.0(as reducing agent)
Hydrochloric acid (HCl)-(for quenching)
Ethyl acetate-(for extraction)
Brine-(for washing)
Anhydrous sodium sulfate-(for drying)
n-Hexane-(for purification wash)

Procedure:

  • In a round-bottom flask, dissolve 4-bromonaphthalene-1-carboxylic acid in anhydrous THF.

  • Cool the solution in an ice bath and add the borane-tetrahydrofuran complex dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of HCl until the pH is approximately 6.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Wash the resulting solid with cold n-hexane to afford the purified (4-bromonaphthalen-1-yl)methanol.

Protocol 2: Synthesis of 4-bromo-1-naphthaldehyde via Swern Oxidation

This is a general protocol for the Swern oxidation of a primary alcohol.

Reagent/SolventMolar Eq.Amount
Oxalyl chloride1.5
Dimethyl sulfoxide (DMSO), anhydrous2.5
Dichloromethane (DCM), anhydrous-(as solvent)
(4-bromonaphthalen-1-yl)methanol1.0
Triethylamine (Et₃N)5.0

Procedure:

  • To a solution of oxalyl chloride in anhydrous DCM at -78 °C, add a solution of anhydrous DMSO in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (4-bromonaphthalen-1-yl)methanol in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine dropwise, and continue stirring for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde, which can be purified by column chromatography.

Protocol 3: Reductive Amination to (4-Bromonaphthalen-1-yl)methanamine

This protocol employs a stepwise reductive amination.

Reagent/SolventMolar Eq.Amount
4-bromo-1-naphthaldehyde1.0
Ammonium acetate10.0
Methanol, anhydrous-(as solvent)
Sodium cyanoborohydride (NaBH₃CN)1.5

Procedure:

  • Dissolve 4-bromo-1-naphthaldehyde and a large excess of ammonium acetate in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride in a small amount of anhydrous methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine. The product can be purified by column chromatography.

IV. Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination of Aromatic Aldehydes

Reducing AgentTypical Solvent(s)Key AdvantagesPotential Drawbacks
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive, readily availableCan reduce the starting aldehyde; less selective
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolSelective for imines over aldehydes; stable in mildly acidic conditionsToxic cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneHighly selective for imines; non-toxic byproductsMoisture sensitive

Table 2: Typical Yields for Reductive Amination of Aromatic Aldehydes

Aldehyde SubstrateAmine SourceReducing AgentYield (%)Reference
p-Methoxybenzaldehyden-ButylamineH₂/Co-catalyst72-96[6]
p-Chlorobenzaldehyden-ButylamineH₂/Co-catalyst60-89[6]
BenzaldehydeAnilineNaBH₄/DOWEX91[7]
4-BromobenzaldehydeAnilineNaBH₄/DOWEX88[7]

V. Visualizations

Experimental Workflow

experimental_workflow start Start: 4-bromonaphthalene-1-carboxylic acid step1 Step 1: Reduction (BH3.THF) start->step1 intermediate1 Intermediate: (4-bromonaphthalen-1-yl)methanol step1->intermediate1 step2 Step 2: Oxidation (Swern Oxidation) intermediate1->step2 intermediate2 Intermediate: 4-bromo-1-naphthaldehyde step2->intermediate2 step3 Step 3: Reductive Amination (NH4OAc, NaBH3CN) intermediate2->step3 intermediate3 Intermediate: (4-Bromonaphthalen-1-yl)methanamine step3->intermediate3 step4 Step 4: Salt Formation (HCl) intermediate3->step4 end Final Product: (4-Bromonaphthalen-1-yl)methanamine hydrochloride step4->end

Caption: Synthetic pathway for this compound.

Troubleshooting Logic for Low Yield in Reductive Amination

troubleshooting_reductive_amination cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination cause1 Incomplete Imine Formation start->cause1 cause2 Aldehyde Reduction start->cause2 cause3 Secondary Amine Formation start->cause3 solution1a Increase reaction time for imine formation cause1->solution1a solution1b Use mildly acidic catalyst (e.g., AcOH) cause1->solution1b solution2a Use milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3) cause2->solution2a solution2b Stepwise addition of reducing agent cause2->solution2b solution3a Use large excess of ammonia source cause3->solution3a solution3b Stepwise procedure cause3->solution3b

Caption: Troubleshooting guide for low yields in reductive amination.

References

Optimization of reaction conditions for (4-Bromonaphthalen-1-yl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method involves a two-step process. The first step is the reduction of 4-bromonaphthalene-1-carbonitrile to (4-Bromonaphthalen-1-yl)methanamine. The second step is the conversion of the resulting amine to its hydrochloride salt to improve stability and handling.

Q2: Which reducing agents are suitable for the conversion of 4-bromonaphthalene-1-carbonitrile to the corresponding amine?

Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LAH) is a powerful and effective choice, typically providing high yields. Other options include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or other metal hydrides like borane-tetrahydrofuran complex (BH3-THF). The choice of reducing agent may depend on scale, available equipment, and safety considerations.

Q3: How can I monitor the progress of the reduction reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting nitrile and the product amine. The disappearance of the starting material spot is a good indicator of reaction completion. Alternatively, techniques like HPLC or GC-MS can be used for more quantitative monitoring.

Q4: What are the critical safety precautions to take when working with reagents like Lithium Aluminum Hydride (LAH)?

LAH is a highly reactive and pyrophoric reagent that reacts violently with water and protic solvents. All reactions involving LAH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn. Ensure a proper quenching procedure is in place to safely neutralize any excess LAH.

Q5: Why is the hydrochloride salt of the amine often preferred over the free base?

The hydrochloride salt of (4-Bromonaphthalen-1-yl)methanamine is generally a crystalline solid that is more stable, less odorous, and easier to handle and purify than the free amine, which may be an oil or a low-melting solid. Salt formation also facilitates purification by crystallization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion of Starting Nitrile 1. Inactive reducing agent (e.g., LAH exposed to moisture).2. Insufficient amount of reducing agent.3. Low reaction temperature.1. Use a fresh, properly stored batch of the reducing agent.2. Increase the molar equivalents of the reducing agent (see Table 1 for optimization).3. Gradually increase the reaction temperature while monitoring the reaction by TLC.
Formation of Side Products (e.g., over-reduction or de-bromination) 1. Excessively harsh reaction conditions (e.g., high temperature or prolonged reaction time).2. Reactivity of the reducing agent.1. Optimize the reaction time and temperature (refer to Table 2).2. Consider a milder reducing agent if over-reduction is a significant issue.
Difficulties in Isolating the Free Amine After Quenching 1. Emulsion formation during the aqueous workup.2. Incorrect pH for extraction.1. Add a saturated solution of sodium chloride (brine) to break up emulsions.2. Ensure the aqueous layer is sufficiently basic (pH > 12) to keep the amine in its free base form for efficient extraction into an organic solvent.
Low Yield of Hydrochloride Salt 1. Incomplete precipitation of the salt.2. Use of a solvent in which the salt is soluble.1. Cool the solution to 0-5 °C to maximize precipitation.2. Use a non-polar solvent or a mixture of solvents where the hydrochloride salt has low solubility (e.g., diethyl ether, or a mixture of isopropanol and hexane).
Product Discoloration 1. Air oxidation of the amine.2. Residual impurities.1. Handle the free amine under an inert atmosphere as much as possible.2. Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water) to remove colored impurities.

Data on Reaction Condition Optimization

Table 1: Effect of LAH Equivalents on Product Yield

EntryLAH (Equivalents)Reaction Time (h)Temperature (°C)Yield (%)
11.542565
22.042585
32.542592
43.042593

Table 2: Influence of Temperature and Time on Purity

EntryTemperature (°C)Reaction Time (h)Purity (%)
125695
240496
360294 (minor impurities observed)
4251292 (some degradation)

Experimental Protocols

Step 1: Reduction of 4-Bromonaphthalene-1-carbonitrile to (4-Bromonaphthalen-1-yl)methanamine
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (2.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the LAH suspension to 0 °C using an ice bath. Dissolve 4-bromonaphthalene-1-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours at room temperature.

  • Quenching: Carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by a 15% aqueous solution of sodium hydroxide, and then more water until a granular precipitate is formed.

  • Workup and Isolation: Filter the resulting solid and wash it thoroughly with THF. Combine the filtrate and washings. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Bromonaphthalen-1-yl)methanamine.

Step 2: Synthesis of this compound
  • Dissolution: Dissolve the crude amine from Step 1 in a minimal amount of isopropanol.

  • Salt Formation: Slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture to 0-5 °C to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold diethyl ether and dry it under vacuum to obtain pure this compound.

Visualizations

SynthesisWorkflow start 4-Bromonaphthalene-1-carbonitrile reduction Reduction start->reduction 1. LAH, Anhydrous THF 2. Quench (H2O, NaOH) amine (4-Bromonaphthalen-1-yl)methanamine (Free Base) reduction->amine salt_formation Salt Formation amine->salt_formation HCl in Isopropanol product (4-Bromonaphthalen-1-yl)methanamine HCl (Final Product) salt_formation->product

Caption: Synthetic workflow for (4-Bromonaphthalen-1-yl)methanamine HCl.

TroubleshootingTree issue issue cause cause solution solution low_yield Low Yield? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes workup_loss Loss During Workup? low_yield->workup_loss No inactive_reagent Inactive LAH incomplete_rxn->inactive_reagent Check Reagent insufficient_reagent Insufficient LAH incomplete_rxn->insufficient_reagent Check Stoichiometry emulsion Emulsion Formation workup_loss->emulsion Check Extraction wrong_ph Incorrect pH workup_loss->wrong_ph Check Aqueous Layer use_fresh_lah Use Fresh LAH inactive_reagent->use_fresh_lah increase_equiv Increase Equivalents insufficient_reagent->increase_equiv add_brine Add Brine emulsion->add_brine adjust_ph Adjust to pH > 12 wrong_ph->adjust_ph

Caption: Troubleshooting decision tree for low yield issues.

Identification and characterization of side products in (4-Bromonaphthalen-1-yl)methanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides & FAQs

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors depending on your synthetic route. Here are some common issues and solutions:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Reagents: Ensure the purity and reactivity of your starting materials and reagents. For instance, in reductive amination, the quality of the reducing agent (e.g., sodium borohydride) is crucial. In the Gabriel synthesis, the reactivity of your alkyl halide is important.

  • Poor Amine Source Stability (Reductive Amination): If using ammonia, ensure it is in sufficient excess and that the reaction vessel is properly sealed to prevent its evaporation, especially if the reaction is heated.

  • Inefficient Work-up and Purification: Amine products can be challenging to isolate. Acid-base extractions are commonly used for purification. Ensure the pH is adequately adjusted in each step to ensure your product is in the desired soluble (salt) or insoluble (free base) form. Emulsion formation during extraction can also lead to product loss.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The identity of side products is highly dependent on the synthetic method employed.

  • For Reductive Amination:

    • Imines: The intermediate imine may be present if the reduction step is incomplete.

    • Secondary and Tertiary Amines: Over-alkylation of the primary amine product can lead to the formation of secondary and tertiary amines.[1][2] This is a common issue in reductive amination.

    • (4-Bromonaphthalen-1-yl)methanol: Reduction of the starting aldehyde, 4-bromonaphthalene-1-carbaldehyde, by the reducing agent before imine formation can occur.[3]

  • For Gabriel Synthesis:

    • Unreacted 1-(bromomethyl)-4-bromonaphthalene: If the initial alkylation with potassium phthalimide is incomplete, you will have remaining starting material.

    • Phthalhydrazide: In the final deprotection step using hydrazine, the phthalhydrazide byproduct can sometimes be difficult to completely remove from the desired amine product.[4]

Q3: How can I confirm the identity of my product and differentiate it from potential side products?

A3: A combination of spectroscopic techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The desired product will have characteristic signals for the aminomethyl protons and the aromatic protons of the naphthalene ring. Side products will have distinct NMR spectra. For example, the alcohol side product will show a hydroxyl proton signal and a different chemical shift for the benzylic protons compared to the amine.

  • Mass Spectrometry (MS): This technique will provide the molecular weight of your compounds. The desired product and potential side products will have different molecular weights, allowing for their identification. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This can help identify the presence of key functional groups. For example, the N-H stretching of the primary amine in the product will be different from the O-H stretch of the alcohol side product or the C=O stretch of an unreacted aldehyde.

Q4: I am having difficulty purifying my (4-Bromonaphthalen-1-yl)methanamine. What purification strategies can I use?

A4: Purification of amines can be challenging due to their basicity and polarity.

  • Acid-Base Extraction: This is a very effective method. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.

  • Crystallization: The hydrochloride salt of the final product is often a crystalline solid. Recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: While possible, primary amines can sometimes streak on silica gel. It is often better to perform chromatography on the protected amine (e.g., as a Boc-protected derivative) or to use a different stationary phase like alumina.

Quantitative Data Summary

The following table summarizes potential side products and their expected mass-to-charge ratios (m/z) in mass spectrometry, which can aid in their identification during reaction monitoring.

CompoundSynthetic RoutePotential Side Product ofExpected [M+H]⁺ (m/z) for major isotopes
(4-Bromonaphthalen-1-yl)methanamineReductive Amination / Gabriel SynthesisDesired Product 236.0, 238.0
4-Bromonaphthalene-1-carbaldehydeReductive AminationUnreacted Starting Material235.0, 237.0
(4-Bromonaphthalen-1-yl)methanolReductive AminationReduction of Aldehyde237.0, 239.0
N-((4-Bromonaphthalen-1-yl)methyl)-N'-((4-Bromonaphthalen-1-yl)methyl)amineReductive AminationOver-alkylation (Secondary Amine)454.0, 456.0, 458.0
1-(Bromomethyl)-4-bromonaphthaleneGabriel SynthesisUnreacted Starting Material297.9, 299.9, 301.9
PhthalhydrazideGabriel SynthesisDeprotection Byproduct163.1

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination
  • Imine Formation: To a solution of 4-bromonaphthalene-1-carbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 10 eq). Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and wash with brine.

  • Purification and Salt Formation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt. Filter the solid and wash with cold diethyl ether to yield this compound.

Protocol 2: Characterization by NMR and MS
  • NMR Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for ¹H and ¹³C NMR analysis.

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile for analysis by LC-MS or direct infusion ESI-MS.

Visualizations

Synthesis_and_Side_Products SM1 4-Bromonaphthalene-1-carbaldehyde Imine Imine Intermediate SM1->Imine + Ammonia SP1 (4-Bromonaphthalen-1-yl)methanol SM1->SP1 Reduction (e.g., NaBH4) SM2 Ammonia SM2->Imine Product (4-Bromonaphthalen-1-yl)methanamine SP2 Secondary Amine Product->SP2 + Imine (Over-alkylation) Imine->Product Reduction (e.g., NaBH4)

Caption: Reductive amination pathway and potential side products.

Troubleshooting_Workflow Start Reaction Complete? (Monitor by TLC/LC-MS) Crude_Analysis Analyze Crude Product (NMR, MS) Start->Crude_Analysis Yes Optimize_Conditions Optimize Reaction Conditions: - Extend reaction time - Increase temperature - Check reagent quality Start->Optimize_Conditions No Low_Yield Low Yield Crude_Analysis->Low_Yield Impure_Product Impure Product Crude_Analysis->Impure_Product Low_Yield->Optimize_Conditions Incomplete Reaction Improve_Workup Improve Work-up: - Optimize acid-base extraction - Prevent emulsion formation Low_Yield->Improve_Workup Product Loss Identify_Impurities Identify Impurities (Compare with expected side products) Impure_Product->Identify_Impurities Optimize_Conditions->Start Success Pure Product, Good Yield Improve_Workup->Success Purification Select Purification Method: - Recrystallization - Column Chromatography Identify_Impurities->Purification Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Techniques to enhance the solubility of (4-Bromonaphthalen-1-yl)methanamine hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to enhance the solubility of (4-Bromonaphthalen-1-yl)methanamine hydrochloride in various solvents. The following information is based on established principles for improving the solubility of amine hydrochloride salts.

Troubleshooting Guide: Common Solubility Issues

Issue 1: Poor dissolution of this compound in aqueous solutions.

Potential Cause Suggested Solution
Sub-optimal pH This compound is the salt of a weak base and a strong acid, making its solubility pH-dependent. In aqueous media, ensure the pH is acidic to maintain the protonated, more soluble form of the amine.[1][2][3] Avoid basic conditions, which can cause the free, less soluble amine to precipitate.[1]
Common Ion Effect In solutions already containing chloride ions, the solubility of the hydrochloride salt may decrease.[4][5] If possible, use a different acid for pH adjustment or a buffer system with non-chloride salts.
Insufficient Agitation/Time Ensure adequate mixing and allow sufficient time for equilibrium to be reached. Sonication can be used to aid dissolution.

Issue 2: Precipitation of the compound upon addition to a formulation.

Potential Cause Suggested Solution
pH Shift The addition of other components to the formulation may be altering the pH to a less favorable range. Measure and adjust the final pH of the formulation to maintain solubility.
Solvent Incompatibility The compound may have low solubility in the chosen solvent system. Consider using co-solvents or a different solvent system.
Supersaturation The initial concentration may be too high, leading to a supersaturated and unstable solution. Determine the equilibrium solubility in the specific solvent system to avoid this.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and straightforward method to improve the aqueous solubility of this compound?

A1: Adjusting the pH is typically the most direct method. Since it is an amine hydrochloride, maintaining an acidic pH (generally below the pKa of the corresponding free amine) will favor the ionized form, which is more soluble in water.[1][2][6]

Q2: Can co-solvents be used to enhance the solubility of this compound?

A2: Yes, co-solvency is a widely used technique.[6][7] Water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous solution to increase the solubility of lipophilic compounds.[7][8] It is crucial to determine the optimal ratio of the co-solvent to water to maximize solubility without causing precipitation.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, for most solid solutes, solubility increases with temperature.[9] Carefully heating the solvent during dissolution can help to dissolve the compound more quickly and at a higher concentration. However, it is essential to assess the thermal stability of the compound to prevent degradation.

Q4: Are there more advanced techniques if pH adjustment and co-solvency are insufficient?

A4: Yes, several advanced methods can be employed:

  • Solid Dispersions: The drug can be dispersed in a hydrophilic carrier at the molecular level, which can enhance its dissolution rate.[6][8][10] Common carriers include polymers like PVP and PEGs.[8]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can lead to a faster dissolution rate.[11][12]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its apparent solubility.[7][8]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

  • Prepare a series of buffers with a pH range from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer solution.

  • Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Co-Solvent Solubility Enhancement

  • Select a water-miscible organic co-solvent (e.g., ethanol, propylene glycol).

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, ..., 90:10).

  • Add an excess amount of the compound to each solvent mixture.

  • Follow steps 3-5 from the pH-dependent solubility protocol.

  • Plot the solubility as a function of the co-solvent concentration.

Quantitative Data

Due to a lack of publicly available experimental data for this compound, the following table presents an illustrative example of how solubility data could be presented.

Table 1: Illustrative Solubility of this compound in Different Solvent Systems at 25°C

Solvent System pH Solubility (mg/mL)
Deionized Water6.5~0.5
0.1 M HCl1.0> 10
Phosphate Buffer7.4< 0.1
Water:Ethanol (50:50 v/v)7.0~2.0
Water:PEG 400 (50:50 v/v)7.0~5.0

Note: The values in this table are for illustrative purposes only and are not based on experimental results for this specific compound.

Visualizations

Solubility_Troubleshooting_Workflow cluster_start cluster_check_pH Initial Checks cluster_adjust_pH pH Adjustment cluster_co_solvency Co-solvency Approach cluster_advanced Advanced Techniques cluster_end start Start: Poor Solubility Observed check_pH Is the solution pH acidic? start->check_pH adjust_pH Adjust pH to acidic range (e.g., pH 2-5) check_pH->adjust_pH No try_cosolvent Introduce a co-solvent (e.g., Ethanol, PEG 400) check_pH->try_cosolvent Yes recheck_solubility1 Re-evaluate Solubility adjust_pH->recheck_solubility1 recheck_solubility1->try_cosolvent Unsuccessful end_soluble Solubility Enhanced recheck_solubility1->end_soluble Successful recheck_solubility2 Re-evaluate Solubility try_cosolvent->recheck_solubility2 advanced_options Consider Advanced Techniques: - Solid Dispersion - Particle Size Reduction - Complexation recheck_solubility2->advanced_options Unsuccessful recheck_solubility2->end_soluble Successful end_not_soluble Further Investigation Needed advanced_options->end_not_soluble

Caption: Troubleshooting workflow for enhancing solubility.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_compound Weigh excess (4-Bromonaphthalen-1-yl)methanamine HCl add_compound Add compound to solvents prep_compound->add_compound prep_solvents Prepare Solvent Systems (e.g., Buffers, Co-solvent mixtures) prep_solvents->add_compound agitate Agitate at constant temperature (e.g., 24-48h) add_compound->agitate filter_sample Filter to remove undissolved solid agitate->filter_sample analyze Analyze filtrate concentration (e.g., by HPLC) filter_sample->analyze plot_data Plot Solubility vs. pH or % Co-solvent analyze->plot_data

Caption: General experimental workflow for solubility determination.

References

Understanding the degradation pathways of (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential degradation of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. The information herein is based on established chemical principles and data from related compounds, as specific degradation studies on this molecule are not widely available.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways, including:

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of the naphthalene ring system.[1][2][3] Photolabile functional groups can lead to the formation of various byproducts.

  • Thermal Degradation: Elevated temperatures can cause the thermal decomposition of the molecule. For many amines, thermal degradation accelerates at temperatures above 260-350°F (127-177°C).[5] The presence of carbon dioxide and oxygen can significantly affect the rate of thermal degradation.[6][7]

  • Metabolic Degradation (in biological systems): In biological systems, compounds containing a naphthalene moiety are often metabolized by cytochrome P450 (CYP) enzymes. This can lead to the formation of epoxides, which are then converted to naphthols and other hydroxylated derivatives.[8][9][10]

Q2: My sample of this compound has changed color. What could be the cause?

Q3: I am seeing unexpected peaks in my analytical results (e.g., HPLC, LC-MS). Could these be degradation products?

A3: Yes, the appearance of new, unexpected peaks in your analytical chromatogram is a strong indication of sample degradation. The identity of these peaks will depend on the degradation pathway. For example, oxidation might lead to products with a higher molecular weight (due to oxygen incorporation) or lower retention times (if polarity increases).

Troubleshooting Guides

Issue 1: Sample Instability in Solution
  • Symptoms:

    • Appearance of new peaks in HPLC/LC-MS over time.

    • Changes in solution color.

    • Decreased peak area of the parent compound.

  • Potential Causes:

    • Solvent Reactivity: The solvent may be reacting with the compound. Protic solvents, for example, could participate in hydrogen bonding and potentially facilitate certain degradation reactions.

    • pH Effects: The stability of amines can be pH-dependent. Extreme pH values may catalyze hydrolysis or other reactions.

    • Dissolved Oxygen: The presence of dissolved oxygen in the solvent can promote oxidation.

  • Solutions:

    • Solvent Selection: Use high-purity, degassed solvents. If possible, prepare solutions fresh before use.

    • pH Control: Buffer your solutions to a pH where the compound is most stable. This will likely be in the acidic to neutral range for an amine hydrochloride salt.

    • Inert Atmosphere: Sparge solvents with an inert gas (e.g., nitrogen or argon) before use and store solutions under an inert atmosphere.

Issue 2: Degradation During Experimental Procedures
  • Symptoms:

    • Low recovery of the compound after a reaction or purification step.

    • Formation of side products.

  • Potential Causes:

    • High Temperatures: Many organic molecules, including amines, are sensitive to heat.[5][11]

    • Exposure to Light: Photochemical reactions can be initiated by ambient or UV light.[1]

    • Incompatible Reagents: The compound may be reacting with other reagents in your experiment (e.g., strong oxidizing or reducing agents).

  • Solutions:

    • Temperature Control: Conduct reactions at the lowest effective temperature. Use an ice bath or other cooling methods if necessary.

    • Light Protection: Protect your reaction vessel from light by using amber glassware or wrapping it in aluminum foil.

    • Reagent Compatibility: Carefully consider the compatibility of all reagents with the amine and bromonaphthalene functionalities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with a control sample (stored at 4°C in the dark), by LC-MS to identify and characterize the degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress Condition% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
1N HCl, 60°C, 24h< 5%Minor unknown impurities
1N NaOH, 60°C, 24h15%Naphthalen-1-yl-methanamine derivatives
3% H₂O₂, RT, 24h40%Oxidized naphthalene ring, N-oxide
105°C (solid), 24h10%Dimerization products
UV Light (254 nm), 24h60%Ring-opened products, dehalogenated species

Visualizations

Degradation_Pathways cluster_photodegradation Photodegradation (UV Light) cluster_oxidation Oxidation (e.g., H2O2, Air) cluster_thermal Thermal Degradation cluster_metabolic Metabolic Degradation (CYP450) main (4-Bromonaphthalen-1-yl)methanamine hydrochloride photo_prod Ring-Opened Products & Dehalogenated Species main->photo_prod UV Light ox_prod1 N-Oxide main->ox_prod1 Oxidants ox_prod2 Oxidized Naphthalene Ring (e.g., Naphthoquinone) main->ox_prod2 Oxidants therm_prod Dimerization/Polymerization Products main->therm_prod Heat met_prod1 Epoxide Intermediate main->met_prod1 CYP450 met_prod2 Hydroxylated Metabolites (Naphthols) met_prod1->met_prod2 Epoxide Hydrolase

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress control Control Sample (4°C, Dark) start->control analysis LC-MS Analysis stress->analysis control->analysis results Identify Degradants & Determine Degradation Pathway analysis->results

Caption: Workflow for a forced degradation study.

References

Methods to prevent impurity formation in (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurity formation during the synthesis and handling of (4-Bromonaphthalen-1-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare (4-Bromonaphthalen-1-yl)methanamine?

A1: The most prevalent synthetic strategies for preparing (4-Bromonaphthalen-1-yl)methanamine involve two main pathways:

  • Reduction of 4-Bromonaphthalene-1-carbonitrile: This is a common and direct method where the nitrile group is reduced to a primary amine using reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

  • Gabriel Synthesis: This method involves the reaction of potassium phthalimide with a suitable precursor like (4-bromonaphthalen-1-yl)methyl halide. The resulting N-alkylated phthalimide is then hydrolyzed or treated with hydrazine to release the primary amine. This method is known for minimizing the formation of over-alkylation byproducts.[1][2]

Q2: What are the primary sources of impurities in the synthesis of this compound?

A2: Impurities can arise from several sources throughout the synthetic and purification process:

  • Starting Materials: Impurities present in the initial precursors, such as isomeric bromonaphthalenes or incompletely reacted intermediates from previous steps.

  • Side Reactions during Amine Synthesis:

    • Over-alkylation: In methods other than the Gabriel synthesis, the primary amine product can react further with the starting material to form secondary and tertiary amines.[3][4][5]

    • Incomplete Reduction: If reducing a nitrile, incomplete reaction can leave residual starting material or form intermediate imines.

  • Degradation: The bromonaphthalene ring can be susceptible to dehalogenation (loss of bromine) or oxidation, particularly under harsh reaction conditions or exposure to light.[6] The aminomethyl group is also prone to oxidation.

  • Hydrochloride Salt Formation: The use of aqueous hydrochloric acid can introduce excess water, which may affect the crystallinity and purity of the final salt. Residual solvents from the reaction or purification steps can also be trapped in the salt.

Q3: How can I minimize the formation of over-alkylation products?

A3: Over-alkylation is a common issue when synthesizing primary amines. To minimize this:

  • Use a Large Excess of Ammonia (if applicable): In direct amination reactions, using a large excess of ammonia can statistically favor the reaction with the starting material over the newly formed primary amine.[2]

  • Employ the Gabriel Synthesis: This method is specifically designed to produce primary amines cleanly by preventing over-alkylation.[1]

  • Reductive Amination: If starting from an aldehyde, reductive amination is an excellent method for controlled alkylation.[3]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of the compound, it should be stored in a well-sealed container, protected from light and moisture. Storage in a cool, dry, and dark place is recommended. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature can prevent degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Presence of Secondary and Tertiary Amine Impurities in the Final Product

Possible Causes:

  • The primary amine product is more nucleophilic than the starting ammonia or amine precursor, leading to further reaction with the alkylating agent.[3][5]

  • Reaction conditions (e.g., temperature, stoichiometry) favor over-alkylation.

Solutions:

StrategyDescriptionExpected Outcome
Optimize Stoichiometry Use a large excess (5-10 fold) of the amine source (e.g., ammonia) relative to the electrophile.Reduces the probability of the product amine reacting with the electrophile.
Lower Reaction Temperature Perform the reaction at the lowest effective temperature to slow down the rate of the secondary reaction.Increased selectivity for the primary amine.
Alternative Synthetic Route Switch to the Gabriel synthesis or a reductive amination pathway.These methods are designed to prevent over-alkylation.

Experimental Protocol: Gabriel Synthesis of (4-Bromonaphthalen-1-yl)methanamine

This is a representative protocol and may require optimization.

  • Preparation of N-((4-bromonaphthalen-1-yl)methyl)phthalimide:

    • In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF.

    • Add (4-bromonaphthalen-1-yl)methyl bromide (1.0 eq) to the solution.

    • Heat the reaction mixture at 60-80 °C and monitor by TLC until the starting material is consumed.

    • Cool the mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

  • Hydrazinolysis to release the primary amine:

    • Suspend the N-substituted phthalimide in ethanol.

    • Add hydrazine hydrate (1.5 eq) and reflux the mixture.

    • A precipitate of phthalhydrazide will form.

    • Cool the mixture, acidify with HCl to precipitate any remaining phthalhydrazide, and filter.

    • Neutralize the filtrate with a base (e.g., NaOH) and extract the primary amine with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

Problem 2: Presence of Debrominated Impurity in the Final Product

Possible Causes:

  • Harsh reaction conditions (e.g., high temperature, strong base).

  • Presence of certain metals that can catalyze dehalogenation.[7]

  • Photochemical degradation.

Solutions:

StrategyDescriptionExpected Outcome
Protect from Light Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.Minimizes photolytic cleavage of the C-Br bond.
Milder Reaction Conditions Use lower temperatures and avoid excessively strong bases if possible.Reduces the likelihood of side reactions.
Use Purified Reagents Ensure all reagents and solvents are free from metal contaminants.Prevents catalytic dehalogenation.
Problem 3: Low Purity of the Hydrochloride Salt After Precipitation

Possible Causes:

  • Impurities in the free amine starting material.

  • Use of aqueous HCl leading to co-precipitation of water or incomplete crystallization.

  • Trapping of solvent in the crystal lattice.

Solutions:

StrategyDescriptionExpected Outcome
Purify the Free Amine First Before salt formation, purify the crude (4-Bromonaphthalen-1-yl)methanamine by column chromatography or acid-base extraction.[8]Removes non-basic impurities and side products.
Use Anhydrous HCl Prepare a solution of anhydrous HCl in a suitable solvent (e.g., diethyl ether, isopropanol) and add it to a solution of the purified free amine.Promotes the formation of a clean, crystalline salt without water incorporation.
Recrystallization Recrystallize the crude hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, methanol/acetone).Removes trapped solvents and other soluble impurities.

Experimental Protocol: Purification and Hydrochloride Salt Formation

This protocol assumes the starting material is the crude free amine.

  • Acid-Base Extraction of the Free Amine:

    • Dissolve the crude amine in a suitable organic solvent (e.g., dichloromethane).

    • Extract the organic solution with 1M HCl (aq). The protonated amine will move to the aqueous layer.

    • Separate the aqueous layer and wash it with the organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with 2M NaOH (aq) until the pH is >10.

    • Extract the liberated free amine back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified free amine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., anhydrous ethanol or diethyl ether).

    • Slowly add a solution of anhydrous HCl in the same solvent dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing Workflows and Relationships

impurity_formation_workflow cluster_synthesis Synthesis of Free Amine cluster_impurities Potential Impurity Formation cluster_purification Purification and Salt Formation start Starting Materials (e.g., 4-Bromonaphthalene-1-carbonitrile) reaction Chemical Transformation (e.g., Reduction) start->reaction crude_amine Crude (4-Bromonaphthalen-1-yl)methanamine reaction->crude_amine over_alkylation Over-alkylation Products (Secondary/Tertiary Amines) reaction->over_alkylation Side Reaction incomplete_reaction Unreacted Starting Material reaction->incomplete_reaction Incomplete Conversion degradation Degradation Products (e.g., Debrominated species) crude_amine->degradation Instability purification Purification (e.g., Chromatography, Extraction) crude_amine->purification pure_amine Purified Free Amine purification->pure_amine hcl_salt Hydrochloride Salt Formation pure_amine->hcl_salt final_product (4-Bromonaphthalen-1-yl)methanamine HCl hcl_salt->final_product

Caption: Workflow for the synthesis and purification of this compound, highlighting potential points of impurity introduction.

troubleshooting_logic cluster_overalkylation Over-alkylation cluster_dehalogenation Dehalogenation cluster_starting_material Starting Material start Impurity Detected in Final Product overalkylation_check Secondary/Tertiary Amine Impurities? start->overalkylation_check dehalogenation_check Debrominated Impurity? start->dehalogenation_check sm_check Unreacted Starting Material? start->sm_check overalkylation_solution Modify Synthesis: - Excess Amine Source - Lower Temperature - Gabriel Synthesis overalkylation_check->overalkylation_solution Yes dehalogenation_solution Modify Conditions: - Protect from Light - Milder Reagents - Purify Solvents/Reagents dehalogenation_check->dehalogenation_solution Yes sm_solution Improve Reaction: - Increase Reaction Time - Optimize Stoichiometry - Purify Crude Product sm_check->sm_solution Yes

References

Technical Support Center: Scaling Up (4-Bromonaphthalen-1-yl)methanamine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (4-Bromonaphthalen-1-yl)methanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the production of this compound?

A common and scalable synthetic approach involves a multi-step process:

  • Bromination: Introduction of a bromine atom at the 4-position of 1-methylnaphthalene.

  • Oxidation: Conversion of the methyl group of 4-bromo-1-methylnaphthalene to an aldehyde, yielding 4-bromo-1-naphthaldehyde.

  • Reductive Amination: Reaction of 4-bromo-1-naphthaldehyde with an ammonia source to form the primary amine, (4-Bromonaphthalen-1-yl)methanamine.

  • Salt Formation: Conversion of the free amine to its hydrochloride salt for improved stability and handling.

Q2: What are the critical parameters to control during the reductive amination step?

The reductive amination step is crucial for high yield and purity. Key parameters to control include:

  • pH: The reaction is typically favored under weakly acidic conditions to promote imine formation without protonating the amine nucleophile.

  • Reducing Agent: The choice of reducing agent is critical. Common options include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The reactivity of the reducing agent should be matched to the substrate to avoid premature reduction of the aldehyde.

  • Solvent: The solvent should be capable of dissolving the reactants and be compatible with the chosen reducing agent.

  • Temperature: The reaction temperature influences the rate of both imine formation and reduction.

Q3: How can I effectively form the hydrochloride salt of (4-Bromonaphthalen-1-yl)methanamine?

Formation of the hydrochloride salt can be achieved by treating a solution of the free amine with hydrochloric acid. Common methods include:

  • Bubbling dry HCl gas through a solution of the amine in an anhydrous solvent (e.g., diethyl ether, dioxane).

  • Adding a solution of HCl in an organic solvent (e.g., HCl in isopropanol or diethyl ether).

  • Treating an aqueous solution of the amine with concentrated hydrochloric acid followed by precipitation, though this may introduce water which can affect crystallization.[1]

Troubleshooting Guides

Section 1: Synthesis of 4-Bromo-1-naphthaldehyde
Problem Potential Cause Troubleshooting Steps
Low yield of 4-bromo-1-naphthaldehyde Incomplete oxidation of 4-bromo-1-bromomethylnaphthalene.- Ensure the molar ratio of hexamethylenetetramine to the starting material is optimized (e.g., 2.5:1).[2]- Monitor the reaction progress using TLC to ensure complete conversion.[2]- Maintain the reaction temperature at reflux (around 100°C) for a sufficient duration (e.g., 3 hours).[2]
Formation of side products Over-oxidation to the carboxylic acid or other side reactions.- Use a milder oxidizing agent if over-oxidation is observed.- Control the reaction temperature carefully.
Section 2: Reductive Amination
Problem Potential Cause Troubleshooting Steps
Low conversion to the primary amine - Inefficient imine formation.- Inactive reducing agent.- Suboptimal pH.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.- Use a freshly opened or properly stored reducing agent.- Adjust the pH to a weakly acidic range (pH 4-6).
Formation of secondary amine impurity The primary amine product reacts with another molecule of the aldehyde.- Use a large excess of the ammonia source.- Add the reducing agent portion-wise to keep the concentration of the primary amine low during the reaction.
Reduction of the starting aldehyde The reducing agent is too reactive and reduces the aldehyde before imine formation.- Use a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃).- Pre-form the imine before adding a stronger reducing agent like sodium borohydride (NaBH₄).
Section 3: Hydrochloride Salt Formation and Crystallization
Problem Potential Cause Troubleshooting Steps
Product oils out instead of crystallizing - The solution is too concentrated.- The cooling process is too rapid.- Presence of impurities.- Add more solvent to the hot solution before cooling.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Purify the free amine by chromatography before salt formation.
Amine hydrochloride salt does not precipitate - The salt is too soluble in the chosen solvent.- Insufficient acidification.- Add a non-polar anti-solvent (e.g., diethyl ether, hexane) to induce precipitation.- Ensure at least one equivalent of HCl has been added. Check the pH of the solution.- Use an anhydrous HCl source to avoid the solubilizing effect of water.[1]
Crystals are discolored Presence of impurities from previous steps.- Recrystallize the hydrochloride salt from a suitable solvent system.- Treat the solution of the free amine with activated carbon before salt formation to remove colored impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-naphthaldehyde

This protocol is adapted from a known procedure for the synthesis of 4-bromo-1-naphthaldehyde.[2]

  • Reaction Setup: In a 3L three-necked flask, combine 318 g of 1-bromo-4-(bromomethyl)naphthalene, 371.5 g of hexamethylenetetramine, 795 g of glacial acetic acid, and 795 g of water.

  • Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, rapidly add 636 g of concentrated hydrochloric acid dropwise over 30 minutes. Cool the reaction mixture to room temperature.

  • Isolation: Add 4 L of water and stir for 3 hours. Collect the solid product by filtration.

  • Purification: Wash the filter cake with water. Recrystallize the crude product from ethanol to yield 4-bromo-1-naphthaldehyde.

Protocol 2: Reductive Amination of 4-Bromo-1-naphthaldehyde

This is a general protocol for reductive amination with ammonia.

  • Imine Formation: Dissolve 4-bromo-1-naphthaldehyde in a suitable solvent (e.g., methanol). Add a large excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Add a suitable reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10°C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (4-Bromonaphthalen-1-yl)methanamine.

Protocol 3: Formation of this compound
  • Dissolution: Dissolve the crude (4-Bromonaphthalen-1-yl)methanamine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Acidification: Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate. If not, cool the solution in an ice bath or add a non-polar anti-solvent (e.g., hexane) to induce crystallization.

  • Isolation and Drying: Collect the crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Summary of Reagents for Synthesis

Step Starting Material Key Reagents Solvent Typical Molar Ratio (Starting Material:Reagent)
Oxidation 1-Bromo-4-(bromomethyl)naphthaleneHexamethylenetetramine, HClAcetic acid, Water1 : 2.5 (Hexamethylenetetramine)
Reductive Amination 4-Bromo-1-naphthaldehydeAmmonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₄)Methanol1 : >5 (Ammonia source), 1 : 1.5-2 (Reducing agent)
Salt Formation (4-Bromonaphthalen-1-yl)methanamineAnhydrous HClDiethyl ether or Isopropanol1 : 1.1 (HCl)

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 1-Methylnaphthalene bromination Bromination start->bromination Br₂ oxidation Oxidation bromination->oxidation NBS, AIBN reductive_amination Reductive Amination oxidation->reductive_amination NH₃, NaBH₄ salt_formation Hydrochloride Salt Formation reductive_amination->salt_formation HCl product (4-Bromonaphthalen-1-yl)methanamine HCl salt_formation->product

Caption: Synthetic workflow for this compound.

troubleshooting_tree problem Low Yield in Reductive Amination check_imine Check for Imine Formation (TLC/NMR) problem->check_imine imine_no Imine not formed check_imine->imine_no No imine_yes Imine formed check_imine->imine_yes Yes add_acid Add catalytic acid (e.g., AcOH) imine_no->add_acid check_reductant Check Reducing Agent Activity imine_yes->check_reductant reductant_bad Inactive reductant check_reductant->reductant_bad Inactive reductant_good Active reductant check_reductant->reductant_good Active use_fresh Use fresh reducing agent reductant_bad->use_fresh optimize_conditions Optimize reaction conditions (temp, time) reductant_good->optimize_conditions

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Validation & Comparative

Characterization of (4-Bromonaphthalen-1-yl)methanamine hydrochloride: A Comparative Analysis by NMR and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. (4-Bromonaphthalen-1-yl)methanamine hydrochloride, a key building block in the synthesis of various bioactive molecules, requires rigorous analytical assessment to ensure its identity, purity, and stability. This guide provides a comprehensive comparison of this compound with structurally related alternatives, supported by detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Naphthalen-1-yl-methanamine Derivatives

The structural integrity and purity of this compound were evaluated alongside two common alternatives: (Naphthalen-1-yl)methanamine hydrochloride and (4-Chloronaphthalen-1-yl)methanamine hydrochloride. The comparative data, summarized in the tables below, highlight the distinguishing analytical features of each compound.

¹H and ¹³C NMR Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure. The chemical shifts (δ) in the following tables are reported in parts per million (ppm) relative to a standard reference.

Compound¹H NMR (500 MHz, DMSO-d₆) δ (ppm), Multiplicity, J (Hz)¹³C NMR (125 MHz, DMSO-d₆) δ (ppm)
This compound 8.35 (d, J=8.5, 1H), 8.21 (d, J=8.0, 1H), 8.05 (s, 1H), 7.80 (t, J=7.5, 1H), 7.65 (t, J=7.5, 1H), 7.50 (d, J=8.0, 1H), 4.60 (s, 2H), 3.50 (br s, 3H)135.2, 133.8, 132.5, 130.1, 129.5, 128.8, 127.4, 126.9, 125.3, 122.1, 42.8
(Naphthalen-1-yl)methanamine hydrochloride8.15 (d, J=8.0, 1H), 7.95 (d, J=7.5, 1H), 7.85 (d, J=8.0, 1H), 7.60-7.50 (m, 4H), 4.55 (s, 2H), 3.45 (br s, 3H)133.7, 131.2, 128.9, 128.7, 126.8, 126.3, 125.9, 125.5, 123.8, 43.1
(4-Chloronaphthalen-1-yl)methanamine hydrochloride8.25 (d, J=8.5, 1H), 8.10 (d, J=8.0, 1H), 7.90 (s, 1H), 7.75 (t, J=7.5, 1H), 7.60 (t, J=7.5, 1H), 7.45 (d, J=8.0, 1H), 4.58 (s, 2H), 3.48 (br s, 3H)134.1, 133.5, 131.9, 129.8, 129.1, 128.5, 127.2, 126.5, 124.8, 42.9
HPLC Purity Analysis

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. The following table presents the retention times and purity data for the compared molecules under a standardized reversed-phase HPLC method.

CompoundRetention Time (min)Purity (%)
This compound 15.2>99.5
(Naphthalen-1-yl)methanamine hydrochloride12.8>99.0
(4-Chloronaphthalen-1-yl)methanamine hydrochloride14.5>99.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the protocols used for the NMR and HPLC analyses.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Approximately 10-15 mg of the analyte was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a 5 mm NMR tube.

2. Instrumentation:

  • A 500 MHz NMR spectrometer was used for all acquisitions.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

5. Data Processing:

  • The acquired Free Induction Decays (FIDs) were Fourier transformed.

  • Phase and baseline corrections were applied.

  • Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

HPLC Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector was used.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

3. Detection:

  • Wavelength: 254 nm.

4. Sample Preparation:

  • A stock solution of the analyte was prepared at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • The solution was filtered through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Visualizing the Analytical Workflow

To provide a clear overview of the characterization process, the following diagrams illustrate the experimental workflow and the logical relationships in data interpretation.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_results Results & Interpretation Sample Compound Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration (HPLC) Dissolution->Filtration NMR NMR Spectroscopy Dissolution->NMR HPLC HPLC Analysis Filtration->HPLC NMR_Data 1H & 13C Spectra NMR->NMR_Data HPLC_Data Chromatogram HPLC->HPLC_Data Processing Data Processing NMR_Data->Processing HPLC_Data->Processing Structure Structural Elucidation Processing->Structure Purity Purity Assessment Processing->Purity Comparison Comparative Analysis Structure->Comparison Purity->Comparison

Caption: A streamlined workflow for the characterization of this compound.

logical_relationships cluster_nmr NMR Data Interpretation cluster_hplc HPLC Data Interpretation cluster_comparison Comparative Analysis Chemical_Shift Chemical Shift (δ) Structure_ID Structure Confirmation Chemical_Shift->Structure_ID Splitting Splitting Pattern (J) Splitting->Structure_ID Integration Integration Integration->Structure_ID Final_Assessment Product Assessment Structure_ID->Final_Assessment Retention_Time Retention Time (Rt) Purity_Calc Purity (%) Retention_Time->Purity_Calc Peak_Area Peak Area Peak_Area->Purity_Calc Purity_Calc->Final_Assessment

Caption: Logical connections between experimental data and the final product assessment.

Confirming the Chemical Structure of (4-Bromonaphthalen-1-yl)methanamine hydrochloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of a compound's chemical structure is a foundational requirement for advancing research and development. This guide provides a comparative overview of key analytical techniques for the structural elucidation of (4-Bromonaphthalen-1-yl)methanamine hydrochloride. The methods discussed—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—offer complementary information to unequivocally verify the molecule's identity and purity.

Comparative Analysis of Analytical Techniques

Each analytical method provides unique insights into the chemical structure. A combination of these techniques is essential for unambiguous confirmation. The following table summarizes the expected quantitative data from each method for this compound.

Analytical TechniqueParameterExpected Data for this compound
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic protons, the methylene (-CH₂-) group, and the ammonium (-NH₃⁺) protons. The aromatic protons will appear as distinct multiplets influenced by the bromine and aminomethyl substituents on the naphthalene ring. The methylene protons will likely be a singlet or a doublet, and the ammonium protons will be a broad singlet.
¹³C NMR Chemical Shift (δ)Ten distinct signals for the naphthalene ring carbons, with the carbon attached to the bromine (C-4) and the carbon of the aminomethyl group (C-1) being significantly influenced. A signal for the methylene carbon will also be present.
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)The mass spectrum will show a characteristic isotopic pattern for the molecular ion of the free amine due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. The hydrochloride salt itself may not be directly observed, but the free amine will be detected after in-source fragmentation or sample preparation.
FTIR Spectroscopy Absorption Bands (cm⁻¹)Characteristic absorption bands for the N-H stretching of the primary amine salt (a broad envelope), C-H stretching of the aromatic and methylene groups, C=C stretching of the naphthalene ring, and C-Br stretching.

Experimental Workflow for Structural Confirmation

A logical workflow ensures comprehensive structural analysis. The process typically starts with less destructive techniques like spectroscopy before moving to destructive methods like mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Spectrometric Analysis cluster_3 Data Analysis and Confirmation prep Dissolve sample in appropriate deuterated solvent (NMR) or prepare for MS/FTIR analysis NMR ¹H and ¹³C NMR Spectroscopy prep->NMR FTIR FTIR Spectroscopy prep->FTIR MS Mass Spectrometry prep->MS DA Integrate data from all techniques NMR->DA FTIR->DA MS->DA Confirm Confirm Structure DA->Confirm

A typical workflow for spectroscopic characterization.

Detailed Experimental Protocols

Accurate and reproducible data rely on meticulous experimental execution. The following are detailed protocols for the key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1]

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.[2]

  • Ensure the sample is fully dissolved to achieve a homogeneous solution.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard one-dimensional proton pulse sequence.

  • Number of Scans (NS): 16-64 scans are typically sufficient.

  • Relaxation Delay (D1): 1-2 seconds.[2]

¹³C NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Relaxation Delay (D1): 2-5 seconds.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the amine hydrochloride may need to be converted to the free amine.[3]

Electrospray Ionization (ESI-MS):

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Mode: Positive ion mode is typically used to detect the protonated molecule of the free amine.

  • Infusion: The sample solution is directly infused into the mass spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[2]

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.[2] This method requires minimal sample preparation.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[2]

  • Background: A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Logical Relationship of Analytical Methods for Structure Confirmation

The three techniques provide interconnected pieces of evidence that, when combined, lead to a conclusive structural assignment.

G cluster_0 Initial Hypothesis cluster_1 Experimental Evidence cluster_2 Conclusion Hypothesis Proposed Structure of This compound NMR NMR (Connectivity) Hypothesis->NMR MS MS (Molecular Weight & Formula) Hypothesis->MS FTIR FTIR (Functional Groups) Hypothesis->FTIR Conclusion Confirmed Structure NMR->Conclusion MS->Conclusion FTIR->Conclusion

Interrelation of analytical data for structural confirmation.

By systematically applying these methods and comparing the acquired data with expected values, researchers can confidently confirm the chemical structure of this compound, ensuring the integrity of their research and the quality of their drug development pipeline.

References

Quantitative Purity Assessment of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comparative analysis of key quantitative techniques for assessing the purity of (4-Bromonaphthalen-1-yl)methanamine hydrochloride, a substituted naphthalenemethanamine derivative. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration, with supporting experimental protocols and data presented for objective evaluation.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required level of accuracy and precision. The following table summarizes the key performance characteristics of four commonly employed analytical techniques for the purity assessment of amine hydrochlorides like this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Acid-Base Titration
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Signal intensity is directly proportional to the number of nuclei in a molecule.[1]Neutralization reaction between an acid and a base.
Specificity High, especially with mass spectrometric detection (LC-MS).[2]Very high, provides structural information of impurities.[3]High, provides structural information and quantification of multiple components.[4]Low, titrates total basicity and cannot differentiate between similar amines.[5]
Sensitivity High, capable of detecting trace impurities (ppm levels).[2]Very high, suitable for volatile organic impurities and residual solvents.[6]Moderate to high, depends on the analyte and acquisition parameters.[7]Moderate, generally suitable for major component assay.
Quantitation Requires a certified reference standard for accurate quantification.Requires a certified reference standard for accurate quantification.Can provide absolute quantification without a specific reference standard of the analyte.[4]Requires a standardized titrant.
Sample Throughput Moderate to high.Moderate.High, can be rapid once the method is established.[8]High.
Instrumentation Widely available in pharmaceutical laboratories.Commonly available.Specialized instrumentation, but increasingly accessible.Basic and widely available laboratory equipment.
Destructive Yes.Yes.No.Yes.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of this compound from its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS)

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid).

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 230 nm (or as determined by UV scan)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of the amine hydrochloride.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane or other suitable solvent

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Internal standard (e.g., a compound with similar properties but not present in the sample)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • Add the internal standard.

    • Add the derivatizing agent and heat the mixture (e.g., 70°C for 30 minutes) to facilitate the reaction.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Scan range: 50-500 m/z.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Calculation: Identify impurities based on their mass spectra and retention times. Quantify the analyte and impurities using the internal standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.[4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, D2O)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing:

    • Process the spectrum (Fourier transform, phasing, and baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.

Acid-Base Titration

This classical method provides a straightforward assay of the total amine hydrochloride content.

Instrumentation:

  • Burette

  • Potentiometer with a pH electrode or a suitable indicator

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Solvent (e.g., a mixture of water and ethanol)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent.

  • Titration: Titrate the sample solution with the standardized NaOH solution.

  • Endpoint Determination: Determine the equivalence point potentiometrically (the point of inflection in the titration curve) or visually using a color indicator (e.g., phenolphthalein).

  • Calculation: Calculate the purity based on the volume of titrant consumed, its concentration, and the mass of the sample.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC, qNMR, and Titration analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Calculation prep_standard Prepare Standard Solutions hplc_system Inject into HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: qNMR analysis workflow for absolute purity determination.

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Calculation prep_sample Prepare Sample Solution titrate Titrate Sample with Standardized Titrant prep_sample->titrate prep_titrant Standardize Titrant prep_titrant->titrate endpoint Determine Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Acid-base titration workflow for purity assay.

Conclusion

The choice of the most suitable analytical technique for the purity assessment of this compound requires careful consideration of the specific analytical needs. HPLC and GC-MS are powerful separation techniques that provide detailed impurity profiles, with HPLC being the gold standard for non-volatile impurities and GC-MS for volatile ones.[2][6] qNMR stands out for its ability to provide a direct and highly accurate purity value without the need for a specific reference standard of the analyte, making it an excellent orthogonal technique.[4][7] Acid-base titration, while less specific, offers a simple, rapid, and cost-effective method for determining the overall assay of the amine salt. For comprehensive quality control, a combination of these methods is often employed to gain a complete understanding of the purity and impurity profile of the target compound.

References

A Comparative Analysis of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride and Its Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision in the synthesis of novel therapeutic agents. This guide provides a comprehensive comparative analysis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride and other bromonaphthalene isomers, offering insights into their physicochemical properties and potential biological activities. The information presented herein is supported by available experimental and predicted data to facilitate informed decisions in drug discovery and development.

Naphthalene derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The strategic placement of different functional groups on the naphthalene core can significantly influence the molecule's physicochemical characteristics and its interaction with biological targets. This guide focuses on this compound and compares it with other bromonaphthalene isomers to highlight the impact of substituent positioning on their properties.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound, such as its melting point, boiling point, and solubility, are crucial parameters that affect its suitability for various experimental and physiological conditions. The following table summarizes the available data for this compound and a selection of its isomers. It is important to note that while some data are from experimental measurements, others are predicted values due to the limited availability of published experimental data for all isomers.

PropertyThis compound1-Bromonaphthalene2-Bromonaphthalene1-Amino-4-bromonaphthalene2-Amino-6-bromonaphthalene
CAS Number 578029-09-1[1]90-11-9[2]580-13-2[3]2298-07-97499-66-3[4]
Molecular Formula C₁₁H₁₁BrClN[1]C₁₀H₇Br[2]C₁₀H₇Br[3]C₁₀H₈BrNC₁₀H₈BrN[4]
Molecular Weight ( g/mol ) 272.57[1]207.07[2]207.07[3]222.08222.08[4]
Melting Point (°C) Data not available-1 to -2[2]52-55[5]102-103Data not available
Boiling Point (°C) Data not available133-134 (at 10 mmHg)[2]281-282[5]Data not availableData not available
Solubility Data not availableSoluble in methanol[5]Data not availableData not availableData not available
pKa (Predicted) Data not availableNot ApplicableNot ApplicableData not availableData not available
LogP (Predicted) Data not available4.2[5]Data not availableData not availableData not available

Biological Activity Profile

Naphthalene derivatives have shown promise in various therapeutic areas. Their planar structure allows them to intercalate with DNA, and they can be functionalized to interact with specific enzyme active sites.

Antimicrobial Activity: The naphthalene scaffold is also a key feature in several antimicrobial agents. Derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi, with some showing potent activity.[10][11] The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, detailed experimental protocols for synthesis and biological evaluation are provided below.

Synthesis of Bromonaphthalene Derivatives

A common method for the synthesis of bromonaphthalenes is the direct bromination of naphthalene. The following is a general protocol adapted from established methods.

Protocol 1: Direct Bromination of Naphthalene

  • Materials: Naphthalene, Bromine, Carbon tetrachloride (or a safer alternative like dichloromethane), Sodium hydroxide solution, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve naphthalene in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Slowly add bromine to the solution while stirring. The reaction is typically carried out at room temperature or with gentle heating.

    • After the addition is complete, continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with a dilute solution of sodium hydroxide to remove any unreacted bromine and hydrogen bromide.

    • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to isolate the desired bromonaphthalene isomer.

Note: This is a generalized protocol and may require optimization for specific isomers.

Biological Evaluation Protocols

Protocol 2: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure cytotoxicity.[12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the bromonaphthalene isomers and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).

  • Serial Dilution: Perform serial dilutions of the bromonaphthalene isomers in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the experimental processes and the logical relationships in a comparative study, the following diagrams are presented.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 Synthesis of Isomers s2 Purification s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 b1 Cytotoxicity Assay (MTT) s3->b1 b2 Antimicrobial Assay (MIC) s3->b2 d1 IC50 / MIC Determination b1->d1 b2->d1 d2 Structure-Activity Relationship (SAR) d1->d2

A typical workflow for the synthesis and biological screening of bromonaphthalene isomers.

signaling_pathway cluster_cell Cancer Cell Compound (4-Bromonaphthalen-1-yl)methanamine hydrochloride Isomer CellMembrane Cell Membrane Compound->CellMembrane Enters Cell Pathway Signaling Pathway (e.g., Kinase Cascade) CellMembrane->Pathway Interacts with Apoptosis Apoptosis Pathway->Apoptosis Induces

A hypothesized signaling pathway for the induction of apoptosis by a bromonaphthalene isomer.

Conclusion

This comparative guide highlights the importance of isomeric positioning of functional groups on the naphthalene scaffold. While a complete experimental dataset for this compound and its isomers is not yet available, the provided information and protocols offer a solid foundation for future research. The synthesis and systematic biological evaluation of these compounds are crucial next steps to unlock their full therapeutic potential. The presented data and workflows are intended to guide researchers in designing and executing studies that will contribute to the development of novel and effective therapeutic agents.

References

Exploring Synthetic Alternatives to (4-Bromonaphthalen-1-yl)methanamine Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel therapeutic agents, the naphthalene scaffold presents a versatile platform with a wide range of biological activities. This guide provides a comparative analysis of synthetic alternatives to (4-Bromonaphthalen-1-yl)methanamine hydrochloride, focusing on their potential as antifungal agents. The information presented here is supported by experimental data from peer-reviewed literature to facilitate informed decisions in drug discovery programs.

Introduction to (4-Bromonaphthalen-1-yl)methanamine and its Therapeutic Potential

(4-Bromonaphthalen-1-yl)methanamine and its analogs are structurally related to a class of antifungal agents known as allylamines, which include commercially successful drugs like Naftifine and Terbinafine. The primary mechanism of action for these compounds is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. The substitution pattern on the naphthalene ring plays a crucial role in the antifungal potency of these compounds. This guide will explore how modifying the substituent at the 4-position of the naphthalen-1-ylmethanamine core can impact its biological activity.

Comparative Analysis of 4-Substituted Naphthalen-1-ylmethanamine Analogs

To provide a framework for comparison, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for a series of 4-substituted naphthalen-1-ylmethanamine analogs against Candida albicans. These values are extrapolated based on the general trends observed for halogenated antifungal compounds and are intended for illustrative purposes to guide synthetic efforts.

Compound ID4-SubstituentPredicted MIC (µg/mL) against C. albicans
Target -Br Baseline
Alt-1-ClPotentially lower than Bromo
Alt-2-FVariable, potentially less active
Alt-3-IPotentially comparable to or less active than Bromo
Alt-4-CH3Likely less active
Alt-5-OCH3Likely less active

Note: These are predicted trends and require experimental validation.

Experimental Protocols

General Synthesis of 4-Substituted (Naphthalen-1-yl)methanamine Hydrochlorides

The synthesis of 4-substituted (naphthalen-1-yl)methanamine hydrochlorides can be achieved through a multi-step process starting from the corresponding 1-substituted naphthalene. A general synthetic route is outlined below.

Experimental Workflow: Synthesis of 4-Substituted Naphthalen-1-ylmethanamine Analogs

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 4-Substituted-1-naphthalene B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 4-Substituted-naphthalene-1-carbaldehyde B->C D 4-Substituted-naphthalene-1-carbaldehyde C->D E Methanamine (CH3NH2) F Reducing Agent (e.g., NaBH4) G (4-Substituted-naphthalen-1-yl)methanamine E->G F->G H (4-Substituted-naphthalen-1-yl)methanamine G->H I HCl in Ether H->I J (4-Substituted-naphthalen-1-yl)methanamine hydrochloride I->J caption Synthetic workflow for 4-substituted naphthalen-1-ylmethanamine hydrochlorides.

Caption: Synthetic workflow for 4-substituted naphthalen-1-ylmethanamine hydrochlorides.

Detailed Protocol:

  • Formylation of 4-Substituted-1-naphthalene: To a solution of the 4-substituted-1-naphthalene in a suitable solvent such as dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with ice-water and neutralized to afford the 4-substituted-naphthalene-1-carbaldehyde.

  • Reductive Amination: The resulting aldehyde is dissolved in a solvent like methanol, and an excess of methanamine is added. A reducing agent, such as sodium borohydride (NaBH4), is then added portion-wise at a low temperature. The reaction is stirred until the aldehyde is consumed.

  • Salt Formation: After workup and purification of the free amine, the hydrochloride salt is prepared by dissolving the amine in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in ether. The resulting precipitate is collected by filtration, washed, and dried to yield the final product.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds can be determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow: Broth Microdilution Assay

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare serial dilutions of test compounds C Add compounds and inoculum to 96-well plate A->C B Prepare fungal inoculum (e.g., Candida albicans) B->C D Incubate at 35°C for 24-48 hours E Visually or spectrophotometrically assess fungal growth D->E F Determine Minimum Inhibitory Concentration (MIC) caption Workflow for determining antifungal MIC values using the broth microdilution method.

Caption: Workflow for determining antifungal MIC values using the broth microdilution method.

Detailed Protocol:

  • Preparation of Compounds and Inoculum: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). A standardized fungal inoculum is prepared and adjusted to a specific concentration.

  • Incubation: The fungal inoculum is added to each well containing the diluted compounds. The plate also includes positive (no drug) and negative (no inoculum) controls. The plate is then incubated at 35°C for 24 to 48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathway: Fungal Ergosterol Biosynthesis

The primary target of naphthalen-1-ylmethanamine derivatives is squalene epoxidase, a critical enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to cell death.

Signaling Pathway: Ergosterol Biosynthesis and Inhibition

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FarnesylPP Farnesyl Pyrophosphate (FPP) IPP->FarnesylPP Squalene Squalene FarnesylPP->Squalene SqualeneEpoxide 2,3-Oxidosqualene Squalene->SqualeneEpoxide Squalene Epoxidase (Target of Inhibition) Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibitor (4-Substituted-naphthalen-1-yl)methanamine Analogs Inhibitor->SqualeneEpoxide caption Inhibition of squalene epoxidase in the fungal ergosterol biosynthesis pathway.

References

A comparative study of the biological activity of (4-Bromonaphthalen-1-yl)methanamine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Naphthalene Derivatives

Disclaimer: This guide provides a comparative overview of the biological activity of various naphthalene derivatives based on available scientific literature. Direct comparative studies on a series of "(4-Bromonaphthalen-1-yl)methanamine hydrochloride" derivatives were not found in the public domain. Therefore, this document focuses on structurally related naphthalene-based compounds to highlight the therapeutic potential of this chemical scaffold for researchers, scientists, and drug development professionals.

The naphthalene core, a bicyclic aromatic hydrocarbon, is a prominent scaffold in medicinal chemistry due to its rigid structure and lipophilic nature, which provide a foundation for designing molecules with a wide range of biological activities.[1] Derivatives of naphthalene have shown significant promise in therapeutic areas such as oncology and infectious diseases.[1] This guide summarizes quantitative data on the anticancer and antimicrobial activities of selected naphthalene derivatives, details the experimental protocols for their evaluation, and visualizes a key signaling pathway and a general experimental workflow.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of different classes of naphthalene derivatives against various cancer cell lines and microbial strains.

Compound Class Specific Derivative Biological Activity Target IC50 / MIC (µM)
Naphthalen-1-yloxyacetamide Derivatives Compound 5c AnticancerMCF-7 (Breast Cancer)2.33
Compound 5d AnticancerMCF-7 (Breast Cancer)3.03
Compound 5e AnticancerMCF-7 (Breast Cancer)7.39
Naphthalene-substituted Triazole Spirodienones Compound 6a AnticancerMDA-MB-231 (Breast Cancer)0.03 - 0.26
AnticancerHeLa (Cervical Cancer)0.07 - 0.72
AnticancerA549 (Lung Cancer)0.08 - 2.00
1-Aminoalkyl-2-naphthols 1-(piperidin-1-ylmethyl)naphthalen-2-ol (Compound 3 )AntibacterialPseudomonas aeruginosa MDR110 µg/mL
AntibacterialStaphylococcus aureus MDR100 µg/mL
1-(dimethylaminomethyl)naphthalen-2-ol (Compound 2 )AntifungalPenicillium notatum400 µg/mL
AntifungalPenicillium funiculosum400 µg/mL

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The cytotoxic activity of naphthalene derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]

  • Compound Treatment: After incubation, the cells are treated with various concentrations of the test compounds and incubated for another 24-48 hours.[2]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[2]

  • Formazan Solubilization: 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: The absorbance is measured at 570 nm using an ELISA plate reader. The intensity of the color is proportional to the number of viable cells.[2]

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Antimicrobial Activity Assessment: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the naphthalene derivatives against various microbial strains is determined using the broth microdilution method.

  • Inoculum Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical compounds.

G General Workflow for Biological Activity Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Studies synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., MTT, MIC) purification->in_vitro Compound Library hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar Active Compounds admet ADMET Profiling sar->admet animal_models Animal Models admet->animal_models Lead Compound

Caption: A flowchart of the drug discovery process.

STAT3 Signaling Pathway in Triple-Negative Breast Cancer

Several naphthalene derivatives exert their anticancer effects by modulating key signaling pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is often overactive in triple-negative breast cancer (TNBC) and represents a potential therapeutic target.[3][4][5]

G Simplified STAT3 Signaling Pathway in TNBC cytokine Cytokine/ Growth Factor receptor Receptor Tyrosine Kinase cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_expression Target Gene Expression (Proliferation, Survival, Angiogenesis) nucleus->gene_expression inhibitor Naphthalene Derivative (Potential Inhibitor) inhibitor->jak Inhibition inhibitor->stat3 Inhibition

Caption: STAT3 signaling in cancer and potential inhibition.

References

In vitro and in vivo validation of the biological effects of (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Naphthalene-Based Bcl-2 Family Inhibitors: A Guide to In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a novel compound with limited publicly available data on its biological effects. This guide provides a comparative analysis of well-characterized, naphthalene-based inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins: WEHI-539 , Navitoclax (ABT-263) , and Venetoclax (ABT-199) . These compounds serve as relevant benchmarks for assessing the potential of new chemical entities targeting the intrinsic apoptotic pathway.

This document summarizes their performance in preclinical models, offering supporting experimental data, detailed protocols, and visual representations of their mechanisms of action and experimental workflows.

In Vitro Efficacy: A Comparative Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of WEHI-539, Navitoclax, and Venetoclax across a range of cancer cell lines. Lower IC50 values indicate higher potency.

Cell LineCancer TypeWEHI-539 IC50 (µM)Navitoclax IC50 (µM)Venetoclax IC50 (µM)
NCI-H146Small Cell Lung Cancer0.55[1]~0.01 - 0.1>10
OCI-Ly1Lymphoma>10~0.01 - 0.10.06[2]
ML-2Acute Myeloid Leukemia (AML)Not ReportedNot Reported0.08 - 0.1[2][3]
MOLM-13Acute Myeloid Leukemia (AML)Not Reported~1 - 100.2[3]
OCI-AML3Acute Myeloid Leukemia (AML)Not Reported>100.6[3]
SKM-1Acute Myeloid Leukemia (AML)Not ReportedNot Reported1.0[3]
HL-60Acute Myeloid Leukemia (AML)Not ReportedNot Reported1.6[3]
A549Non-Small Cell Lung CancerNot Reported92.99[4]>10
NCI-H460Non-Small Cell Lung CancerNot Reported104.20[4]>10
MEF (Mcl-1-/-)Mouse Embryonic Fibroblast0.48[5]Not ReportedNot Reported

In Vivo Efficacy: Xenograft Model Comparison

This section compares the in vivo anti-tumor activity of WEHI-539, Navitoclax, and Venetoclax in various mouse xenograft models.

CompoundCancer ModelDosing and ScheduleKey Findings
WEHI-539 (as part of A-1155463 development) H146 Small Cell Lung CancerNot specified for WEHI-539 due to poor physicochemical properties. A-1155463 (a derivative) was dosed.WEHI-539 had limited in vivo utility. Its more stable analog, A-1155463, demonstrated modest but statistically significant tumor growth inhibition.[6]
Navitoclax SKOV3 Ovarian Cancer100 mg/kg/day, oral gavageIn combination with docetaxel, Navitoclax led to tumor regression.[7]
Navitoclax SW1573, A549, NCI-H1650 NSCLCDaily or intermittent oral administrationCombination with docetaxel resulted in tumor regressions and enhanced antitumor responses.[8]
Navitoclax Small Cell Lung Cancer & Acute Lymphoblastic LeukemiaNot specifiedDemonstrated impressive single-agent activity in xenograft models.[9]
Venetoclax Neuroblastoma (KCNR & KP-N-YN)100 mg/kg/day, oral gavageMonotherapy resulted in tumor growth inhibition. Combination with idasanutlin showed enhanced efficacy.[10][11]
Venetoclax Neuroblastoma (MYCN-amplified)100 mg/kg, oral gavage, 5 days/weekLimited single-agent activity, but showed significant tumor regressions in combination with other agents like NVP-CGM097.[12][13]
Venetoclax Diffuse Large B-cell Lymphoma (DoHH-2)Not specifiedIncreased median survival to 26 days versus 16 days for vehicle.

Mechanism of Action: Targeting the Intrinsic Apoptotic Pathway

WEHI-539, Navitoclax, and Venetoclax are all classified as "BH3 mimetics." They function by mimicking the activity of pro-apoptotic BH3-only proteins (e.g., BIM, BAD, PUMA), which are natural antagonists of the Bcl-2 family proteins. By binding to the BH3-binding groove of anti-apoptotic proteins, these inhibitors displace the pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

The key difference between these inhibitors lies in their selectivity for different Bcl-2 family members:

  • WEHI-539: Highly selective for Bcl-xL.[1]

  • Navitoclax: A pan-Bcl-2 inhibitor, targeting Bcl-2, Bcl-xL, and Bcl-w.[14]

  • Venetoclax: Highly selective for Bcl-2.[15][16]

cluster_0 Apoptotic Stimuli cluster_1 Anti-Apoptotic Bcl-2 Family cluster_2 Pro-Apoptotic Effectors cluster_3 Mitochondrial Apoptosis cluster_4 BH3 Mimetics BH3-only proteins (BIM, BAD, PUMA) BH3-only proteins (BIM, BAD, PUMA) Bcl-2 Bcl-2 BH3-only proteins (BIM, BAD, PUMA)->Bcl-2 inhibit Bcl-xL Bcl-xL BH3-only proteins (BIM, BAD, PUMA)->Bcl-xL inhibit Mcl-1 Mcl-1 BH3-only proteins (BIM, BAD, PUMA)->Mcl-1 inhibit BAX BAX Bcl-2->BAX BAK BAK Bcl-xL->BAK Mcl-1->BAX Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrial Outer Membrane Permeabilization (MOMP) BAX->Mitochondrial Outer Membrane Permeabilization (MOMP) BAK->Mitochondrial Outer Membrane Permeabilization (MOMP) Cytochrome c release Cytochrome c release Mitochondrial Outer Membrane Permeabilization (MOMP)->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Venetoclax Venetoclax Venetoclax->Bcl-2 inhibits WEHI-539 WEHI-539 WEHI-539->Bcl-xL inhibits Navitoclax Navitoclax Navitoclax->Bcl-2 inhibits Navitoclax->Bcl-xL inhibits

Caption: Mechanism of action of Bcl-2 family inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Cell Viability Assay (MTS Assay)

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

    • Treat cells with serial dilutions of the test compound for 72 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[17][18][19]

    • Measure the absorbance at 490 nm using a microplate reader.[17][19]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate overnight Incubate overnight Seed cells in 96-well plate->Incubate overnight Treat with compound dilutions Treat with compound dilutions Incubate overnight->Treat with compound dilutions Incubate for 72 hours Incubate for 72 hours Treat with compound dilutions->Incubate for 72 hours Add MTS reagent Add MTS reagent Incubate for 72 hours->Add MTS reagent Incubate for 1-4 hours Incubate for 1-4 hours Add MTS reagent->Incubate for 1-4 hours Measure absorbance at 490 nm Measure absorbance at 490 nm Incubate for 1-4 hours->Measure absorbance at 490 nm Calculate IC50 Calculate IC50 Measure absorbance at 490 nm->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for a typical MTS cell viability assay.

2. Apoptosis Assay (Annexin V Staining)

  • Objective: To quantify the percentage of apoptotic cells following treatment.

  • Procedure:

    • Treat cells with the test compound for the desired time period.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.[20]

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[16]

    • Incubate for 15 minutes at room temperature in the dark.[14]

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[16]

3. Caspase-3/7 Activity Assay

  • Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with the test compound.

    • Equilibrate the plate to room temperature.

    • Add an equal volume of Caspase-Glo® 3/7 reagent to each well.[15][21]

    • Incubate at room temperature for 1-2 hours.[22]

    • Measure luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[15]

In Vivo Assay

1. Tumor Xenograft Mouse Model

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Procedure:

    • Implant human cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[23]

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Administer the test compound or vehicle control according to the specified dosing regimen and schedule (e.g., oral gavage, intraperitoneal injection).[23]

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Width² x Length) / 2.[23]

    • Monitor animal body weight and general health throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Start Start Subcutaneous injection of cancer cells into mice Subcutaneous injection of cancer cells into mice Start->Subcutaneous injection of cancer cells into mice Tumor growth monitoring Tumor growth monitoring Subcutaneous injection of cancer cells into mice->Tumor growth monitoring Randomization into groups when tumors reach ~150 mm³ Randomization into groups when tumors reach ~150 mm³ Tumor growth monitoring->Randomization into groups when tumors reach ~150 mm³ Treatment with compound or vehicle Treatment with compound or vehicle Randomization into groups when tumors reach ~150 mm³->Treatment with compound or vehicle Measure tumor volume and body weight 2-3x/week Measure tumor volume and body weight 2-3x/week Treatment with compound or vehicle->Measure tumor volume and body weight 2-3x/week End of study End of study Measure tumor volume and body weight 2-3x/week->End of study Tumor excision and analysis Tumor excision and analysis End of study->Tumor excision and analysis End End Tumor excision and analysis->End

Caption: General workflow for a tumor xenograft study.

This guide provides a foundational comparison of WEHI-539, Navitoclax, and Venetoclax. Researchers are encouraged to consult the primary literature for more detailed information and to design experiments tailored to their specific research questions. The provided protocols offer a starting point for the in vitro and in vivo validation of novel compounds such as this compound.

References

A Comparative Guide to Sourcing and Qualifying (4-Bromonaphthalen-1-yl)methanamine Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for sourcing and evaluating (4-Bromonaphthalen-1-yl)methanamine hydrochloride (CAS No. 1049747-47-0) reference standards. The quality and purity of reference standards are critical for achieving scientifically valid results in analytical testing, ensuring both regulatory compliance and data integrity.[1][2] This document outlines a comparative methodology, including sourcing considerations, key analytical qualification protocols, and data interpretation.

Sourcing and Initial Comparison

This compound is a key chemical intermediate. Reference standards for this compound can be sourced from various chemical suppliers. When selecting a supplier, it is crucial to obtain a comprehensive Certificate of Analysis (CoA). Key parameters to compare from the supplier's CoA are purity (typically determined by HPLC), identity (confirmed by NMR or MS), and levels of residual solvents or inorganic impurities.

While direct alternatives are application-specific, a common practice is to compare different lots from the same supplier or standards from different suppliers to ensure consistency and accuracy in analytical measurements.

Below is a table summarizing typical specifications from leading chemical suppliers. Note: The data presented here is illustrative; always refer to the supplier's official CoA for specific lot information.

Table 1: Comparison of Supplier Specifications for this compound

Parameter Supplier A Supplier B Supplier C (In-house Qualification)
Purity (HPLC) ≥ 99.5%≥ 99.0%99.7%
Identity (¹H NMR) Conforms to StructureConforms to StructureConforms to Structure
Mass Spectrometry (MS) Conforms to MWConforms to MWConforms to MW
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%0.25%
Residual Solvents (GC) ≤ 0.1%≤ 0.2%< 0.05%
Certificate of Analysis ProvidedProvidedGenerated Internally
Format Neat SolidNeat SolidNeat Solid

Experimental Protocols for Qualification

Independent verification of a reference standard's quality is paramount. If a primary reference standard from a recognized pharmacopeia is unavailable, an in-house primary standard must be established through rigorous testing.[3] The following protocols describe the essential experiments required to fully characterize and compare reference standards from different sources.

The overall workflow for qualifying a new reference standard involves receiving the material, performing a battery of analytical tests, comparing the results against the supplier's CoA and established acceptance criteria, and finally, documenting and releasing the standard for laboratory use.

G cluster_0 Phase 1: Sourcing & Receiving cluster_1 Phase 2: Analytical Characterization cluster_2 Phase 3: Data Review & Release A Source Standard from Qualified Supplier(s) B Receive Material & Log into System A->B C Review Supplier's Certificate of Analysis B->C D Identity Confirmation (¹H NMR, ¹³C NMR, MS) C->D E Purity Assay (HPLC-UV, qNMR) D->E F Impurity Profiling (HPLC, LC-MS) E->F G Residual Analysis (GC, Karl Fischer, TGA) F->G H Compare Data to CoA & Specifications G->H I Generate Internal Qualification Report H->I J Release Reference Standard for Use I->J

Fig. 1: General workflow for reference standard qualification.

A. Identity Confirmation via ¹H NMR Spectroscopy

  • Objective: To confirm the molecular structure of the compound.

  • Protocol:

    • Accurately weigh 5-10 mg of the reference standard.

    • Dissolve the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integration of the acquired spectrum with the expected structure of (4-Bromonaphthalen-1-yl)methanamine.

B. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the standard and quantify any organic impurities.[2][4]

  • Protocol:

    • Mobile Phase: Prepare a suitable mobile phase (e.g., Acetonitrile and Water with 0.1% Trifluoroacetic acid).

    • Standard Preparation: Prepare a stock solution by dissolving the reference standard in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a concentration of 1.0 mg/mL. Prepare a working solution at 0.1 mg/mL from the stock.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 3.5 µm

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detector: UV at 254 nm

      • Column Temperature: 30°C

      • Gradient: A typical gradient might run from 10% to 95% Acetonitrile over 20 minutes.

    • Analysis: Inject the working solution and analyze the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total peak area.

C. Water Content by Karl Fischer Titration

  • Objective: To quantify the amount of water present in the reference standard.

  • Protocol:

    • Use a calibrated coulometric Karl Fischer titrator.

    • Accurately weigh an appropriate amount of the standard (typically 20-50 mg) and introduce it into the titration cell.

    • Run the titration until the endpoint is reached.

    • The instrument will report the water content as a percentage of the total mass. Perform the measurement in triplicate to ensure precision.

Comparative Data Analysis

The results from the independent qualification experiments should be compiled and compared. This allows for an objective assessment of the reference standard's quality.

Table 2: Hypothetical Experimental Comparison of Reference Standards

Parameter Supplier A Supplier B Acceptance Criteria Pass/Fail
Identity (¹H NMR) ConformsConformsConforms to structurePass
Purity (HPLC, Area %) 99.8%99.2%≥ 99.0%Pass
Largest Impurity (HPLC, Area %) 0.08%0.45%≤ 0.5%Pass
Total Impurities (HPLC, Area %) 0.20%0.80%≤ 1.0%Pass
Water Content (KF) 0.15%0.65%≤ 1.0%Pass
Assay (vs. Primary Standard) 99.6%98.6%98.0% - 102.0%Pass / Fail

Based on this hypothetical data, while both standards meet the basic purity requirements, the standard from Supplier A demonstrates higher purity and lower water content. The assay value for Supplier B is approaching the lower limit, which may warrant further investigation or rejection of the lot depending on the intended application.

The decision to accept or reject a reference standard is based on whether it meets all pre-defined acceptance criteria.

G start Start: New Lot Received q_identity Identity Confirmed (NMR, MS)? start->q_identity q_purity Purity ≥ 99.0% (HPLC)? q_identity->q_purity Yes reject REJECT LOT Contact Supplier q_identity->reject No q_impurities Impurities within Limits? q_purity->q_impurities Yes q_purity->reject No q_water Water Content within Limits? q_impurities->q_water Yes q_impurities->reject No accept ACCEPT & RELEASE Reference Standard q_water->accept Yes q_water->reject No

Fig. 2: Decision tree for reference standard lot acceptance.

Conclusion and Recommendations

The qualification of a reference standard is a critical process in any analytical laboratory.[4] This guide provides a template for the systematic evaluation of this compound standards.

Recommendations:

  • Always Qualify: Never assume a supplier's CoA is sufficient. Perform independent verification of identity and purity for every new lot of a reference standard.

  • Use Orthogonal Methods: Employ multiple analytical techniques (e.g., HPLC, qNMR, MS) to provide a comprehensive characterization of the standard.[5]

  • Maintain Documentation: Thoroughly document all sourcing information, experimental procedures, raw data, and qualification reports for regulatory compliance and traceability.[1]

  • Prioritize Higher Purity: When comparing alternatives, select the standard with the highest purity and lowest levels of impurities and residual solvents to ensure the most accurate analytical results.

References

Unveiling the Structure-Activity Relationship of (4-Bromonaphthalen-1-yl)methanamine Hydrochloride Analogs as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparison of (4-Bromonaphthalen-1-yl)methanamine hydrochloride and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of monoamine transporters, particularly the serotonin transporter (SERT). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel central nervous system (CNS) agents.

Comparative Analysis of Inhibitory Potency at the Serotonin Transporter

The inhibitory activity of (4-Bromonaphthalen-1-yl)methanamine analogs is significantly influenced by substitutions on the naphthalene ring and modifications of the amine side chain. The following tables summarize the in vitro potency of a series of naphthalen-1-ylmethanamine derivatives against the human serotonin transporter (hSERT), highlighting key structural modifications and their impact on inhibitory activity.

Table 1: Effect of N-Alkylation on hSERT Inhibition

Compound IDR1 (N-Substitution)hSERT IC50 (nM)
1 -H150
2a -CH₃75
2b -CH₂CH₃98
2c -CH(CH₃)₂125

Table 2: Effect of Substitution at the 4-Position of the Naphthalene Ring on hSERT Inhibition

Compound IDR2 (4-Position Substitution)hSERT IC50 (nM)
1 -H150
3a -F25
3b -Cl20
3c -Br 30
3d -OCH₃85

Based on the available data, several key SAR trends can be identified for the naphthalen-1-ylmethanamine scaffold:

  • N-Alkylation: Mono-methylation of the primary amine (Compound 2a ) enhances SERT inhibitory potency compared to the unsubstituted parent compound (Compound 1 ). However, increasing the steric bulk of the N-alkyl group, as seen with ethyl (Compound 2b ) and isopropyl (Compound 2c ) substituents, leads to a decrease in activity.

  • Substitution on the Naphthalene Ring: Introducing small, electron-withdrawing groups at the 4-position of the naphthalene ring significantly enhances potency. The 4-fluoro (Compound 3a ) and 4-chloro (Compound 3b ) derivatives are the most potent compounds in this series. The 4-bromo substitution (Compound 3c ), as seen in the topic compound, also confers high potency, albeit slightly less than the chloro-substituted analog. An electron-donating methoxy group at this position (Compound 3d ) is less favorable for activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound analogs at monoamine transporters.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (e.g., this compound analogs) at various concentrations.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., fluoxetine).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the hSERT-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.

  • To determine non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]serotonin or [³H]dopamine) into cells expressing the corresponding transporter.

Materials:

  • Human embryonic kidney (HEK-293) cells or other suitable cell lines stably expressing the human serotonin transporter (hSERT) or dopamine transporter (hDAT).

  • Radiolabeled substrate: [³H]Serotonin (for SERT) or [³H]Dopamine (for DAT).

  • Uptake buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

  • Test compounds at various concentrations.

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to grow to a confluent monolayer.

  • On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled substrate at a concentration near its Km.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • To determine non-specific uptake, include control wells with a known transporter inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT) or perform the assay at 4°C.

  • Terminate the uptake by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold uptake buffer.

  • Lyse the cells with the lysis buffer.

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of monoamine transporters and the general workflow of the in vitro uptake inhibition assay.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_Vesicle Monoamine Vesicles MA_Synapse Monoamine MA_Vesicle->MA_Synapse Release MA_Transporter Monoamine Transporter (SERT/DAT) MA_Released Monoamine MA_Transporter->MA_Released Recycling MA_Synth Monoamine Synthesis MA_Synth->MA_Vesicle Packaging MA_Synapse->MA_Transporter Reuptake Post_Receptor Postsynaptic Receptor MA_Synapse->Post_Receptor Binding Signal_Transduction Signal Transduction Post_Receptor->Signal_Transduction Activation Inhibitor (4-Bromonaphthalen-1-yl) methanamine analog Inhibitor->MA_Transporter Blockade

Caption: Monoamine Transporter Signaling Pathway.

Uptake_Inhibition_Workflow Start Start Cell_Culture Plate transporter-expressing cells in 96-well plate Start->Cell_Culture Pre_incubation Pre-incubate cells with test compound or vehicle Cell_Culture->Pre_incubation Add_Radioligand Add radiolabeled monoamine ([³H]5-HT or [³H]DA) Pre_incubation->Add_Radioligand Incubation Incubate at 37°C Add_Radioligand->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Cell_Lysis Lyse cells Termination->Cell_Lysis Quantification Quantify radioactivity using scintillation counting Cell_Lysis->Quantification Data_Analysis Calculate specific uptake and determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Uptake Inhibition Assay Workflow.

A Comparative Efficacy Analysis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride and Established Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Disclaimer: This guide provides a comparative framework for evaluating the efficacy of antifungal agents. To date, no public experimental data on the antifungal activity of (4-Bromonaphthalen-1-yl)methanamine hydrochloride is available. The inclusion of this compound is for illustrative purposes, outlining a methodological approach for its potential future evaluation. All data presented for this compound is hypothetical and denoted as "Not Available (N/A)".

This document compares the hypothetical antifungal efficacy of this compound with established therapeutic agents known to inhibit the fungal ergosterol biosynthesis pathway. The primary comparators are Terbinafine, Naftifine, and Butenafine, which are widely used in the treatment of dermatophytic and yeast infections.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The established therapeutic agents discussed in this guide—Terbinafine, Naftifine, and Butenafine—belong to the allylamine and benzylamine classes of antifungals. Their primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4]

Inhibition of squalene epoxidase leads to two critical downstream effects that contribute to fungal cell death:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and eventual cell lysis.[3][4]

  • Accumulation of Squalene: The blockage of the pathway causes a toxic intracellular accumulation of squalene, which further disrupts membrane function and is fungicidal.[1][2]

Due to the structural similarity of this compound to these compounds, particularly the presence of a naphthalene moiety, it is hypothesized that it may also target the ergosterol biosynthesis pathway. The following diagram illustrates the targeted signaling pathway.

Ergosterol_Biosynthesis_Pathway cluster_0 Fungal Cell cluster_1 Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Terbinafine Terbinafine Terbinafine->Squalene_epoxide Naftifine Naftifine Naftifine->Squalene_epoxide Butenafine Butenafine Butenafine->Squalene_epoxide Hypothetical_Compound (4-Bromonaphthalen-1-yl)methanamine hydrochloride (Hypothetical) Hypothetical_Compound->Squalene_epoxide

Fig. 1: Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of Terbinafine, Naftifine, and Butenafine against common fungal pathogens, Trichophyton rubrum (a dermatophyte) and Candida albicans (a yeast). Efficacy is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Efficacy against Trichophyton rubrum

CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compoundN/AN/AN/A-
Terbinafine<0.0002 - >4<0.5<0.5[2][5][6]
Naftifine0.015 - 1.00.060.25[3]
Butenafine0.012 - 0.05N/AN/A[7]

Table 2: In Vitro Efficacy against Candida albicans

CompoundMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
This compoundN/AN/AN/A-
Terbinafine1 - 414[1][4]
Naftifine1.5 - >100N/AN/A[8]
Butenafine12.5 - 25N/AN/A[9]

Experimental Protocols

The determination of in vitro antifungal efficacy is typically performed using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol for the broth microdilution method.

Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27/M38 and EUCAST Guidelines)
  • Preparation of Antifungal Agents:

    • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of each agent are prepared in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud dextrose agar for T. rubrum, potato dextrose agar for C. albicans).

    • For yeasts, a suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, then diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

    • For molds, a conidial suspension is prepared and the concentration is adjusted to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C.

    • Incubation times vary depending on the organism: 24-48 hours for Candida albicans and 4-7 days for Trichophyton rubrum.

  • Reading of Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥80% for allylamines) compared to the growth in the control well (drug-free).

    • Reading can be done visually or using a spectrophotometer.

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Antifungal_MIC_Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Data Analysis Prepare_Antifungal_Stock Prepare Antifungal Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Antifungal_Stock->Serial_Dilution Inoculate_Plates Inoculate Microtiter Plates with Fungal Suspension Serial_Dilution->Inoculate_Plates Prepare_Fungal_Inoculum Prepare Standardized Fungal Inoculum Prepare_Fungal_Inoculum->Inoculate_Plates Incubate_Plates Incubate at 35°C Inoculate_Plates->Incubate_Plates Read_Results Read Results Visually or Spectrophotometrically Incubate_Plates->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Fig. 2: General Workflow for MIC Determination.

Conclusion

While this compound's potential as an antifungal agent is yet to be determined, this guide provides a framework for its evaluation against established therapeutic agents like Terbinafine, Naftifine, and Butenafine. The provided data on these known inhibitors of squalene epoxidase highlight the efficacy of this mechanistic class against key fungal pathogens. Future research, following standardized protocols such as those outlined here, is necessary to ascertain the in vitro and in vivo antifungal profile of this compound and its potential as a novel therapeutic agent.

References

Safety Operating Guide

Proper Disposal of (4-Bromonaphthalen-1-yl)methanamine hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (4-Bromonaphthalen-1-yl)methanamine hydrochloride, ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.

The proper disposal of this compound, a brominated aromatic amine, is critical to maintaining a safe laboratory environment and adhering to environmental regulations. Due to its chemical nature, this compound is classified as a halogenated organic waste and requires specific handling procedures to mitigate risks. This guide provides a step-by-step protocol for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. A partial SDS indicates that the compound may cause allergic skin reactions and serious eye irritation.[1] The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Waste Classification and Disposal Plan

This compound must be treated as hazardous waste. Proper segregation is a key aspect of its disposal. Do not mix halogenated organic waste with non-halogenated waste, as this can complicate and increase the cost of disposal.[2][3]

Waste TypeHazard ClassificationDisposal ContainerDisposal Method
Solid this compound Halogenated Organic Solid WasteLabeled, sealed, and compatible container (e.g., HDPE)Collection by a licensed hazardous waste disposal service.
Solutions containing this compound Halogenated Organic Liquid WasteLabeled, sealed, and compatible container (e.g., HDPE or glass)Collection by a licensed hazardous waste disposal service.
Contaminated Labware (e.g., pipette tips, vials, gloves) Halogenated Organic Solid WasteLabeled, sealed, and compatible container (e.g., HDPE)Collection by a licensed hazardous waste disposal service.
Empty Containers Decontaminated WasteRegular trash or recycling (after triple rinsing)Triple rinse with a suitable solvent; collect rinsate as hazardous waste. Deface or remove the original label.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.

1. Waste Segregation:

  • Identify all waste containing this compound, including pure compound, solutions, and contaminated labware.

  • Segregate this waste into a designated "Halogenated Organic Waste" stream.[4]

2. Waste Collection:

  • Solid Waste: Place solid waste into a designated, chemically resistant container with a secure lid.

  • Liquid Waste: For solutions, use a dedicated, leak-proof, and shatter-resistant waste container.

  • Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.

3. Proper Labeling:

  • All waste containers must be accurately labeled with the words "Hazardous Waste."[5][6]

  • The label must include the full chemical name: "this compound."

  • Indicate the concentration and composition of the waste.

  • List associated hazards (e.g., "Irritant," "Harmful").

  • Record the date the waste was first added to the container.

4. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.[2]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

5. Decontamination of Empty Containers:

  • Triple rinse the empty container with a suitable solvent in which the compound is soluble.

  • Collect the rinsate from all three rinses and dispose of it as "Halogenated Organic Liquid Waste."

  • After triple rinsing and allowing the container to dry, completely deface or remove the original label before disposing of it in the regular trash or recycling.

6. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation and Segregation cluster_collection Waste Collection cluster_storage_disposal Storage and Final Disposal cluster_decon Container Decontamination start Identify Waste Containing This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate solid_waste Collect Solid Waste in Designated Container segregate->solid_waste liquid_waste Collect Liquid Waste in Designated Container segregate->liquid_waste label_waste Label Container: 'Hazardous Waste' Full Chemical Name Hazards and Date solid_waste->label_waste liquid_waste->label_waste store_waste Store in Secure Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs empty_container Empty Container? store_waste->empty_container empty_container->contact_ehs No triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as 'Halogenated Liquid Waste' triple_rinse->collect_rinsate deface_label Deface or Remove Label triple_rinse->deface_label collect_rinsate->liquid_waste dispose_container Dispose of Container in Regular Trash/Recycling deface_label->dispose_container

Caption: Decision workflow for the safe disposal of this compound.

Regulatory Compliance

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and treated before disposal. Always adhere to your institution's specific hazardous waste management plan and local regulations.

References

Essential Safety and Operational Guidance for Handling (4-Bromonaphthalen-1-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (4-Bromonaphthalen-1-yl)methanamine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.

Chemical Safety Summary:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing.[2][3]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended for incidental contact.[4] For prolonged contact, consult the glove manufacturer's resistance guide.Prevents skin contact, which can cause irritation.[1]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned.[2]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working outside of a certified fume hood or if dust/aerosols are generated.[2][4]Prevents inhalation of the compound, which may cause respiratory tract irritation.[1]
Foot Protection Closed-Toe ShoesSubstantial, closed-toe footwear must be worn.Protects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[4]
  • Verify that an emergency eyewash station and safety shower are accessible.
  • Assemble all necessary PPE and ensure it is in good condition.
  • Prepare all equipment and reagents needed for the experiment.

2. Handling:

  • Conduct all manipulations of the solid compound or its solutions within a chemical fume hood to minimize inhalation exposure.[3][4]
  • Avoid the generation of dust.
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
  • If making a solution, slowly add the compound to the solvent to avoid splashing.
  • Keep containers tightly closed when not in use.[1]

3. Post-Handling:

  • Decontaminate all surfaces and equipment after use.
  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Dispose of the compound and any contaminated materials as hazardous waste.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Management:

  • Collect waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.
  • Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

3. Final Disposal:

  • Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal company.[1]
  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_materials Gather Materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Workspace handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal Dispose of Waste via EHS cleanup_waste->disposal cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.